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  • Product: Digalloyl trioleate
  • CAS: 17048-39-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Digalloyl Trioleate: Structure, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Complex Phenolic Lipid Digalloyl trioleate, a complex molecule at the intersection of phenolic chemistry and lipid sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Complex Phenolic Lipid

Digalloyl trioleate, a complex molecule at the intersection of phenolic chemistry and lipid science, presents a compelling case for exploration in pharmaceutical applications. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. Instead, it aims to provide a foundational understanding of this unique ester, grounded in established chemical principles and forward-looking therapeutic possibilities. While specific experimental data for digalloyl trioleate is not extensively available in public literature, this document synthesizes information from related compounds and established methodologies to offer a robust framework for its synthesis, characterization, and potential applications. We will explore the "why" behind experimental choices, offering insights that we hope will catalyze further investigation into this promising molecule.

Deciphering the Molecular Architecture: The Chemical Structure of Digalloyl Trioleate

Digalloyl trioleate is an ester composed of a digalloyl moiety esterified with a trioleate. The core of its structure is digallic acid, which is two gallic acid units linked by an ester bond. This digallic acid unit is then further esterified with what is formally triolein, a triglyceride of oleic acid. However, the nomenclature and common representations suggest a more specific structure where three oleic acid chains are attached to one of the gallic acid rings of the digalloyl group, and the second gallic acid has free hydroxyl groups.

Based on its IUPAC name, 3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid, the structure consists of a central gallic acid unit where the hydroxyl groups at positions 3, 4, and 5 are esterified with oleic acid. This entire tri-oleoyl-galloyl group is then esterified to the 5-position hydroxyl group of a second gallic acid molecule.[1]

Key Structural Features:

  • Polyphenolic Backbone: The presence of two gallic acid units provides a multiplicity of reactive hydroxyl groups, which are known for their antioxidant properties.

  • Lipophilic Chains: The three oleic acid chains impart a significant lipophilic character to the molecule, influencing its solubility and potential interactions with lipid-based biological structures and formulation components.

  • Ester Linkages: The molecule is rich in ester bonds, which can be susceptible to enzymatic or chemical hydrolysis. This characteristic could be exploited for controlled release applications.

Physicochemical Properties: A Blend of Phenolic and Lipid Characteristics

While experimentally determined physicochemical data for digalloyl trioleate are scarce, we can infer its properties based on its structure and data for related compounds.

Table 1: Physicochemical Properties of Digalloyl Trioleate

PropertyValue/Expected CharacteristicsSource/Basis of Estimation
Molecular Formula C₆₈H₁₀₆O₁₂[1][2]
Molecular Weight ~1115.58 g/mol [3]
Appearance Expected to be a viscous oil or a waxy solid at room temperature.Based on the high molecular weight and the presence of long alkyl chains of oleic acid.
Solubility Expected to be poorly soluble in water and soluble in nonpolar organic solvents like hexane, chloroform, and oils.The dominance of the three oleic acid chains suggests high lipophilicity.
Melting Point Not reported. Expected to be low, characteristic of unsaturated triglycerides.
Boiling Point Not reported. Expected to be very high and likely to decompose upon heating.Due to its high molecular weight.
Antioxidant Activity Expected to possess significant antioxidant activity due to the presence of phenolic hydroxyl groups.Gallic acid and its derivatives are well-known antioxidants.

Synthesis and Purification: A Proposed Chemo-Enzymatic Approach

Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-step process, beginning with the protection of certain functional groups, followed by esterification reactions, and concluding with deprotection. An enzymatic approach for the final esterification step is favored to achieve higher yields and fewer side products compared to purely chemical methods.

SynthesisWorkflow cluster_step1 Step 1: Protection of Gallic Acid cluster_step2 Step 2: Synthesis of Digallic Acid Intermediate cluster_step3 Step 3: Enzymatic Esterification with Oleic Acid cluster_step4 Step 4: Deprotection GallicAcid Gallic Acid ProtectedGallicAcid Selectively Protected Gallic Acid GallicAcid->ProtectedGallicAcid Chemical Protection DigallicIntermediate Protected Digallic Acid Intermediate ProtectedGallicAcid->DigallicIntermediate Esterification ProtectedGallicAcid2 Selectively Protected Gallic Acid ProtectedGallicAcid2->DigallicIntermediate FinalProduct_Protected Protected Digalloyl Trioleate DigallicIntermediate->FinalProduct_Protected Lipase-catalyzed Esterification OleicAcid Oleic Acid OleicAcid->FinalProduct_Protected FinalProduct Digalloyl Trioleate FinalProduct_Protected->FinalProduct Chemical Deprotection

Caption: Proposed multi-step synthesis workflow for digalloyl trioleate.

Detailed Experimental Protocol (Proposed)

Step 1 & 2: Synthesis of a Selectively Protected Digallic Acid Intermediate

  • Rationale: To control the esterification sites, it is necessary to protect some of the hydroxyl and carboxyl groups of the two gallic acid molecules. A variety of protecting groups can be used, with the choice depending on the desired regioselectivity and the conditions of the subsequent steps.

  • Protocol:

    • Protect the carboxyl group of the first gallic acid molecule as a benzyl ester.

    • Protect two of the three hydroxyl groups of the same gallic acid molecule, leaving one hydroxyl group free for esterification.

    • Protect the three hydroxyl groups of the second gallic acid molecule.

    • Couple the two protected gallic acid derivatives via an esterification reaction (e.g., using DCC/DMAP coupling) to form the protected digallic acid intermediate.

Step 3: Enzymatic Esterification with Oleic Acid

  • Rationale: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective catalysts for the esterification of phenolic compounds with fatty acids in non-aqueous media. This enzymatic approach offers high selectivity and avoids the harsh conditions of chemical catalysis that could lead to side reactions.

  • Protocol:

    • Dissolve the protected digallic acid intermediate and a molar excess of oleic acid in a suitable organic solvent (e.g., toluene or hexane).

    • Add an immobilized lipase (e.g., Novozym 435).

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with gentle agitation.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter off the enzyme for reuse.

Step 4: Deprotection

  • Rationale: The final step involves the removal of the protecting groups to yield the final product, digalloyl trioleate. The deprotection method will depend on the protecting groups used in the initial steps.

  • Protocol:

    • If benzyl protecting groups are used, they can be removed by catalytic hydrogenation.

    • Purify the final product using column chromatography.

Purification

Purification of the final product is critical to remove unreacted starting materials and byproducts.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Rationale: Reversed-phase HPLC is a powerful technique for purifying lipophilic compounds. The choice of column and mobile phase is crucial for achieving good separation.

  • System:

    • Column: A C18 stationary phase is recommended.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

    • Detection: UV detection at a wavelength where the galloyl moiety absorbs (around 280 nm).

  • Procedure:

    • Dissolve the crude product in a suitable solvent.

    • Inject the sample onto the HPLC system.

    • Collect the fraction corresponding to the digalloyl trioleate peak.

    • Evaporate the solvent to obtain the purified product.

Structural Characterization: A Multi-Technique Approach

Confirming the structure of the synthesized digalloyl trioleate requires a combination of spectroscopic techniques.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis PurifiedProduct Purified Digalloyl Trioleate NMR NMR Spectroscopy (¹H, ¹³C, 2D) PurifiedProduct->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS, MALDI-TOF) PurifiedProduct->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy PurifiedProduct->FTIR Functional Group Identification

Caption: Workflow for the structural characterization of digalloyl trioleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons from the two galloyl moieties.

    • Vinylic protons of the oleic acid chains.

    • Aliphatic protons of the oleic acid chains.

    • Protons of the glycerol backbone (if present in the starting material for transesterification).

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to:

    • Carbonyl carbons of the ester groups.

    • Aromatic carbons of the galloyl rings.

    • Olefinic carbons of the oleic acid chains.

    • Aliphatic carbons of the oleic acid chains.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign the complex proton and carbon signals and to confirm the connectivity between the different structural units.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and for providing fragmentation patterns that can help confirm the structure.

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are suitable for analyzing large, non-volatile molecules like digalloyl trioleate. The expected molecular ion peak would correspond to the calculated molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Expected Absorptions:

    • Strong C=O stretching vibrations from the ester groups.

    • O-H stretching from the phenolic hydroxyl groups.

    • C=C stretching from the aromatic rings and the oleic acid double bonds.

    • C-H stretching from the aliphatic chains.

Pharmaceutical Applications: Harnessing Lipophilicity and Antioxidant Power

The unique hybrid structure of digalloyl trioleate suggests several promising applications in drug development, primarily leveraging its antioxidant properties and its lipophilic nature.

A Functional Excipient in Lipid-Based Drug Delivery Systems
  • Rationale: Poorly water-soluble drugs often require lipid-based formulations to enhance their oral bioavailability. Digalloyl trioleate, with its high lipophilicity, could act as a functional excipient in such systems.

  • Potential Roles:

    • Lipid Matrix Former: In solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), it could form part of the lipid core, helping to solubilize lipophilic drugs.

    • Oil Phase in Emulsions: In self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, it could serve as the oil phase, carrying the dissolved drug.

    • Antioxidant Stabilizer: Its inherent antioxidant properties could protect both the encapsulated drug and the lipid excipients from oxidative degradation, thereby improving the stability and shelf-life of the formulation.

A Lipophilic Antioxidant for Topical and Transdermal Formulations
  • Rationale: The skin is constantly exposed to oxidative stress from UV radiation and environmental pollutants. Lipophilic antioxidants are particularly effective in protecting the lipid-rich structures of the skin.

  • Potential Applications:

    • Sunscreen Formulations: Its reported use as a sunscreen agent suggests it may have UV-absorbing properties in addition to its antioxidant effects.[4]

    • Dermatological Preparations: It could be incorporated into creams, lotions, and ointments to protect the skin from oxidative damage and to stabilize other active ingredients.

A Prodrug Moiety for Targeted Delivery
  • Rationale: The ester linkages in digalloyl trioleate could potentially be cleaved by esterases present in the body. This opens up the possibility of using it as a prodrug carrier.

  • Concept: A hydrophilic drug could be chemically linked to the digalloyl trioleate molecule. The resulting lipophilic conjugate might have improved membrane permeability. Once inside the target cells, cellular esterases could cleave the ester bond, releasing the active drug.

Future Perspectives and Research Directions

The field of digalloyl trioleate research is still in its infancy. To unlock its full potential, several key areas need to be addressed:

  • Development of a robust and scalable synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • In-depth evaluation of its antioxidant efficacy in various pharmaceutical formulations.

  • Preclinical studies to assess its safety and efficacy in drug delivery applications.

  • Exploration of its potential as a prodrug carrier for a range of therapeutic agents.

By addressing these research questions, the scientific community can pave the way for the development of innovative drug delivery systems and therapeutic agents based on this fascinating molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link].

  • Global Substance Registration System. Digalloyl Trioleate. Retrieved from [Link].

  • Pharmaffiliates. Digalloyl Trioleate. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Digalloyl Trioleate

Abstract: Digalloyl trioleate, a complex lipophilic polyphenol, presents significant potential in pharmaceuticals and cosmetics due to its anticipated antioxidant properties, derived from its gallic acid moieties.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Digalloyl trioleate, a complex lipophilic polyphenol, presents significant potential in pharmaceuticals and cosmetics due to its anticipated antioxidant properties, derived from its gallic acid moieties.[1][2] This guide provides a comprehensive technical overview of plausible synthetic pathways for this target molecule. Addressing researchers, scientists, and drug development professionals, we delve into both classical chemical synthesis and modern chemo-enzymatic strategies. The narrative emphasizes the rationale behind methodological choices, offering detailed protocols and comparative analyses to empower researchers in the practical synthesis and exploration of this promising compound.

Understanding the Target Molecule: Digalloyl Trioleate

Digalloyl trioleate is a specific ester with the chemical formula C₆₈H₁₀₆O₁₂ and a molecular weight of approximately 1115.58 g/mol .[3] The structure, as defined by its IUPAC name—3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxy]benzoic acid—reveals a digallic acid (depside) core.[4] One of the gallic acid rings is fully esterified with three oleic acid chains, while the other maintains two free hydroxyl groups and a free carboxylic acid, bestowing it with both significant lipophilicity and a reactive phenolic nature.

The common name "Digalloyl trioleate" can be misleading, as the structure does not contain a glycerol backbone derived from triolein. Instead, it is a tri-oleate ester of a digallic acid molecule.

Retrosynthetic Analysis

A logical approach to synthesizing this complex molecule involves disconnecting the most labile bonds first. The central depside (ester) bond between the two gallic acid rings and the three oleate ester bonds are the primary targets for disconnection. This leads to two principal synthetic fragments: gallic acid and oleic acid.

G DGT Digalloyl Trioleate (Target Molecule) Depside Depside Bond Disconnection DGT->Depside Retrosynthesis Frag1 Fragment A: 3,4,5-Tris(oleoyloxy)benzoic Acid Depside->Frag1 Frag2 Fragment B: Protected Gallic Acid Depside->Frag2 Ester Oleate Ester Disconnection Gallic_Acid Gallic Acid Ester->Gallic_Acid Oleic_Acid Oleic Acid Ester->Oleic_Acid x3 Frag1->Ester Frag2->Gallic_Acid

Caption: Retrosynthetic analysis of Digalloyl Trioleate.

Pathway I: Multi-Step Chemical Synthesis

This pathway relies on established organic chemistry reactions, utilizing protecting groups to ensure regioselectivity during the esterification and coupling stages. It offers control and predictability, though it involves multiple steps of protection and deprotection.

Workflow for Chemical Synthesis

G cluster_A Synthesis of Fragment A cluster_B Synthesis of Fragment B GA1 Gallic Acid PGA1 Protect Carboxyl Group (e.g., Benzyl Ester) GA1->PGA1 PGA1_out Protected Gallic Acid (1) PGA1->PGA1_out Esterify Esterification (3x Oleoyl Chloride, Pyridine) PGA1_out->Esterify FragA_P Protected Fragment A Esterify->FragA_P Deprotect1 Deprotection (H₂, Pd/C) FragA_P->Deprotect1 FragA Fragment A (Acid) Deprotect1->FragA Coupling DCC/DMAP Coupling FragA->Coupling GA2 Gallic Acid PGA2 Protect Carboxyl & OH groups (e.g., Benzyl, MOM ethers) GA2->PGA2 FragB Fragment B (Alcohol) PGA2->FragB FragB->Coupling Protected_DGT Fully Protected Digalloyl Trioleate Coupling->Protected_DGT Deprotect2 Final Deprotection Protected_DGT->Deprotect2 DGT_Final Digalloyl Trioleate Deprotect2->DGT_Final

Caption: Workflow for the multi-step chemical synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Tris(oleoyloxy)benzoic Acid (Fragment A)

  • Protection: Dissolve gallic acid in benzyl alcohol and bubble dry HCl gas through the solution at 80°C to form the benzyl ester. Monitor by TLC until starting material is consumed. Purify by column chromatography.

  • Esterification: Dissolve the protected gallic acid in anhydrous pyridine under an inert atmosphere (N₂). Cool to 0°C. Add 3.1 equivalents of oleoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with dilute HCl and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in ethanol/ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture in a Parr apparatus at 50 psi H₂ for 4-6 hours.

  • Purification: Filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent to yield Fragment A. Purify further by crystallization or column chromatography.

Step 2: Synthesis of Protected Gallic Acid (Fragment B)

Causality: To ensure the depside bond forms selectively at the 5-OH position, the other hydroxyl groups (3 and 4) and the carboxylic acid must be protected. The choice of protecting groups should be orthogonal to those used for Fragment A to allow for selective removal.

  • Protection: A multi-step protection strategy is required. First, protect the carboxylic acid as a methyl or ethyl ester via Fischer esterification (e.g., refluxing in methanol with a catalytic amount of H₂SO₄).[5]

  • Then, selectively protect the 3- and 4-position hydroxyl groups, for instance, as MOM (methoxymethyl) ethers using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA). This leaves the 5-OH group free for coupling.

Step 3: Coupling and Final Deprotection

  • Coupling: Dissolve Fragment A (1 eq.), Fragment B (1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). Cool to 0°C. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir at 0°C for 1 hour, then at room temperature overnight.

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the crude protected product by column chromatography.

  • Final Deprotection: Remove the remaining protecting groups (e.g., MOM ethers using acidic conditions) to yield the final Digalloyl trioleate. Purify by preparative HPLC.

Pathway II: Chemo-Enzymatic Synthesis

This hybrid approach leverages the efficiency and sustainability of biocatalysis for the esterification step, followed by a chemical step for the more challenging depside bond formation.[6] Lipases are highly effective for ester synthesis under mild conditions, reducing the need for harsh reagents and protecting groups for the hydroxyl functions.[7]

Workflow for Chemo-Enzymatic Synthesis

G cluster_A Enzymatic Synthesis of Fragment A Precursor cluster_B Chemical Steps GA1 Propyl Gallate (PG) Enz_Ester Lipase-catalyzed Transesterification (e.g., Novozym 435) GA1->Enz_Ester Oleic_Acid Oleic Acid Oleic_Acid->Enz_Ester FragA_P Propyl 3,4,5-Tris(oleoyloxy)benzoate Enz_Ester->FragA_P Hydrolysis Selective Hydrolysis of Propyl Ester FragA_P->Hydrolysis FragA Fragment A (Acid) Hydrolysis->FragA Coupling DCC/DMAP Coupling FragA->Coupling FragB Fragment B (Protected Alcohol) FragB->Coupling Protected_DGT Protected Digalloyl Trioleate Coupling->Protected_DGT Deprotect Final Deprotection Protected_DGT->Deprotect DGT_Final Digalloyl Trioleate Deprotect->DGT_Final

Caption: Workflow for the chemo-enzymatic synthesis pathway.

Experimental Protocols

Step 1: Enzymatic Synthesis of Propyl 3,4,5-Tris(oleoyloxy)benzoate

Causality: Direct enzymatic esterification of the free carboxylic acid of gallic acid can be inefficient. Using an alkyl gallate, such as propyl gallate, allows the reaction to proceed via transesterification, which can be more favorable. The lipase selectively catalyzes esterification of the phenolic hydroxyl groups.

  • Reaction Setup: Combine propyl gallate (1 eq.) and oleic acid (3.5 eq.) in a solvent-free system or a non-polar organic solvent like hexane to facilitate product recovery.[8]

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), typically at 5-10% (w/w) of the total substrate mass.[9]

  • Incubation: Heat the mixture to 50-60°C with continuous stirring. To drive the reaction towards synthesis, water, a byproduct of esterification, must be removed. This can be achieved by applying a vacuum or by adding molecular sieves to the reaction mixture.[10]

  • Monitoring and Purification: Monitor the reaction progress using HPLC or TLC. Once equilibrium is reached (typically 24-72 hours), deactivate the enzyme by filtration. The product can be purified from excess oleic acid using column chromatography.

Step 2: Hydrolysis and Coupling

  • Selective Hydrolysis: The propyl ester of the enzymatically synthesized product is selectively hydrolyzed to yield the free carboxylic acid (Fragment A). This is typically achieved under mild basic conditions (e.g., using K₂CO₃ in methanol/water) that do not cleave the oleate esters.

  • Coupling and Deprotection: Fragment A is then coupled with the chemically prepared Fragment B, followed by final deprotection as described in Pathway I, Step 3.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on the specific objectives of the research, such as scale, purity requirements, and environmental considerations.

ParameterChemical Synthesis PathwayChemo-Enzymatic Pathway
Reagents Utilizes potentially harsh reagents (e.g., oleoyl chloride, pyridine, DCC).Employs milder, reusable biocatalysts (lipase); reduces use of harsh chemicals.[6]
Selectivity Relies on extensive use of protecting groups for regioselectivity.High selectivity of lipase can reduce the need for protecting phenolic hydroxyls.
Reaction Conditions Often requires anhydrous conditions and inert atmospheres; temperatures can vary.Typically proceeds under milder temperature conditions (40-70°C).[8][11]
Environmental Impact Generates significant chemical waste from reagents, solvents, and byproducts.Aligns with green chemistry principles; enzymes are biodegradable, less waste.[7]
Scalability Well-established methods, generally straightforward to scale up.Enzyme cost and activity/stability over time can be a challenge for large-scale production.
Complexity Multi-step protection/deprotection sequence adds complexity and can lower overall yield.Fewer protection steps for the oleate esterification; complexity lies in the hybrid steps.

Purification and Characterization

Regardless of the pathway, the final product requires rigorous purification and characterization.

  • Purification: The primary method for purifying the large, lipophilic Digalloyl trioleate molecule is silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.

  • Characterization: The structure of the synthesized product must be confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the aromatic protons of the galloyl moieties, the vinyl protons of the oleate chains, and the correct integration of all signals.[5]

    • FTIR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretching, ester carbonyl (C=O) stretching, and aromatic (C=C) vibrations.[10]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition of the final compound.

Conclusion

The synthesis of Digalloyl trioleate is a challenging but achievable goal for experienced researchers. The traditional multi-step chemical pathway offers a high degree of control, while the chemo-enzymatic route presents a more sustainable and potentially more efficient alternative for key transformations. This guide provides the foundational knowledge and detailed protocols necessary to approach this synthesis, enabling further investigation into the biological and commercial potential of this novel gallic acid derivative. The insights into the causality of experimental choices and the comparison between pathways are intended to equip scientists with the tools to innovate and optimize the production of complex, high-value molecules.

References

  • Synthesis of Methyl Esters of Gallic Acid and Its Derivatives. (2024). Austrian Journal of Technical and Natural Sciences.
  • PubChem. (n.d.). Digalloyl Trioleate. National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). DIGALLOYL TRIOLEATE. Available at: [Link]

  • PubChem. (n.d.). Digallic Acid. National Center for Biotechnology Information. Available at: [Link]

  • An, S. A., & Kim, J. (2017). Gallic acid and gallic acid derivatives: effects on drug metabolizing enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1051-1061. Available at: [Link]

  • Li, Y., et al. (2010). Lipase-catalyzed Synthesis of Gallic Acid Lutein Ester. Journal of the Chinese Cereals and Oils Association. Available at: [Link]

  • Watanabe, Y., et al. (2005). Acidolysis between triolein and short-chain fatty acid by lipase in organic solvents. Bioscience, Biotechnology, and Biochemistry, 69(7), 1256-1262. Available at: [Link]

  • Cheong, L. Z., et al. (2020). Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties. Food Chemistry, 305, 125468. Available at: [Link]

  • Wang, Y., et al. (2018). Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography. Journal of Oleo Science, 67(10), 1235-1243. Available at: [Link]

  • Płaczek, M., et al. (2021). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Molecules, 26(21), 6667. Available at: [Link]

  • van der Kerk, G. J. M. (1952). U.S. Patent No. 2,623,897. Washington, DC: U.S. Patent and Trademark Office.
  • Yu, X., & Li, Y. (2006). Enzymatic synthesis of gallic acid esters using microencapsulated tannase: Effect of organic solvents and enzyme specificity. Biotechnology Letters, 28, 1245-1249. Available at: [Link]

  • Sharma, S., et al. (2016). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Biotechnology Progress, 32(1), 66-73. Available at: [Link]

  • Filiciotto, L., et al. (2019). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. RSC Advances, 9(58), 33939-33948. Available at: [Link]

  • Kim, M. J., et al. (2018). Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation. Molecules, 23(7), 1599. Available at: [Link]

  • Hevilla, L., et al. (2022). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. Polymer Chemistry, 13(24), 3536-3546. Available at: [Link]

  • Pharmaffiliates. (n.d.). Digalloyl Trioleate. Available at: [Link]

  • PubChemLite. (n.d.). Digalloyl trioleate (C68H106O12). Available at: [Link]

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Foundational

A Technical Guide to the Prospective Natural Sourcing and Isolation of Digalloyl Trioleate for Research and Drug Development

Preamble: Navigating the Uncharted Territory of Digalloyl Trioleate To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the natural sourcing and isolation of Digalloyl trioleat...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of Digalloyl Trioleate

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the natural sourcing and isolation of Digalloyl trioleate. It is imperative to state at the outset that Digalloyl trioleate is not a widely documented, readily available natural product. Its existence in nature is more theoretical than confirmed, representing a fascinating intersection of well-established biosynthetic pathways. This document, therefore, takes a forward-looking, field-proven approach. We will not present a simple, validated protocol but rather a comprehensive, scientifically-grounded roadmap for the prospective identification, isolation, and characterization of this novel molecule from natural matrices. Our methodology is built on a deep understanding of the biosynthesis of its constituent parts—gallic acid and oleic acid—and extensive experience in the separation of complex lipophilic and polyphenolic compounds.

Part 1: Deconstructing the Molecule: Plausible Natural Sources of Digalloyl Trioleate

Digalloyl trioleate is an ester composed of a digalloyl moiety and three oleic acid chains. The presence of this molecule in a single natural source would necessitate the co-occurrence of active biosynthetic pathways for both gallotannins and triolein (a triglyceride of oleic acid).

Gallotannins , which are hydrolyzable tannins, are found in a variety of plants, often in response to stress or insect attacks, leading to the formation of galls.[1][2] Notable sources of gallotannins include:

  • Oak galls (Quercus spp.) : Traditionally a primary source for commercial tannic acid.[2]

  • Sumac (Rhus spp.) : The leaves and galls of various sumac species are rich in gallotannins.[1][2]

  • Mango (Mangifera indica) : The kernels and other byproducts contain significant amounts of gallotannins.[1]

  • Pomegranate (Punica granatum) : The heartwood, bark, and leaves are known to contain both gallotannins and ellagitannins.[3][4]

Oleic acid , a monounsaturated omega-9 fatty acid, is one of the most common fatty acids in nature, found in the triglycerides of numerous plant oils.

The convergence of these two biosynthetic pathways is key. We hypothesize that plants known to produce both gallotannins and significant quantities of oleic acid-rich lipids are the most promising candidates for discovering Digalloyl trioleate.

Plant Family/GenusKnown for GallotanninsKnown for Oleic Acid-Rich LipidsPotential as a Source
Anacardiaceae Yes (e.g., Rhus, Mangifera)Yes (e.g., Mango kernel oil, Cashew nut oil)High
Fagaceae Yes (e.g., Quercus, Castanea)Yes (e.g., Chestnut oil, Oak acorn oil)Moderate to High
Lythraceae Yes (e.g., Punica)Yes (e.g., Pomegranate seed oil)Moderate
Fabaceae Some species produce tanninsYes (e.g., Peanut oil, Soybean oil)Moderate

Based on this analysis, the kernels of Mangifera indica (mango) and the galls of Quercus species present the most promising starting materials for a targeted search for Digalloyl trioleate.

Part 2: A Hypothetical, Field-Proven Isolation Workflow

The isolation of a lipophilic polyphenol like Digalloyl trioleate from a complex natural matrix requires a multi-step approach that leverages the distinct chemical properties of the target molecule. The following protocol is a robust, self-validating system designed to progressively enrich the extract for the desired compound.

Stage 1: Initial Extraction and Defatting

The initial extraction aims to solubilize a broad range of compounds, including our target molecule, while subsequent steps will refine this crude extract.

Protocol: Ultrasound-Assisted Extraction

  • Sample Preparation : Air-dry the plant material (e.g., mango kernels) and grind to a fine powder to maximize surface area for extraction.

  • Initial Solvent Extraction : Suspend the powdered material in a 4:1 (v/v) mixture of hexane and isopropanol. The use of a non-polar solvent like hexane is crucial for solubilizing the lipid-like trioleate portion of the molecule. Isopropanol is added to disrupt cell membranes and aid in the extraction of more polar components.

  • Ultrasound-Assisted Extraction : Place the suspension in an ultrasonic bath for 60 minutes at a controlled temperature of 40°C. Ultrasonication enhances solvent penetration and accelerates the extraction process.[5]

  • Filtration and Re-extraction : Filter the mixture and collect the supernatant. Re-extract the solid residue twice more with the same solvent mixture to ensure exhaustive extraction.

  • Solvent Removal : Combine the supernatants and remove the solvent under reduced pressure using a rotary evaporator.

Stage 2: Liquid-Liquid Partitioning for Enrichment

This stage aims to separate the highly non-polar lipids from our target molecule, which, due to the galloyl groups, will have a degree of polarity.

Protocol: Hexane-Methanol Partitioning

  • Dissolution : Dissolve the crude extract in a known volume of hexane.

  • Partitioning : Transfer the hexane solution to a separatory funnel and add an equal volume of 90% aqueous methanol.

  • Extraction : Shake the funnel vigorously and allow the layers to separate. The highly non-polar lipids will remain in the upper hexane phase, while compounds with some polarity, including our hypothetical Digalloyl trioleate, will partition into the lower methanol-water phase.

  • Collection : Collect the lower phase. Repeat the extraction of the hexane phase with fresh 90% methanol twice more.

  • Solvent Removal : Combine the methanol-water fractions and remove the solvent under reduced pressure.

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Enrichment cluster_2 Stage 3: Chromatographic Purification A Powdered Plant Material B Ultrasound-Assisted Extraction (Hexane/Isopropanol) A->B C Crude Lipophilic Extract B->C D Liquid-Liquid Partitioning (Hexane vs. 90% Methanol) C->D E Methanol Phase (Enriched Extract) D->E F Hexane Phase (Discarded Lipids) D->F G Silica Gel Column Chromatography (Gradient Elution) E->G H Semi-Pure Fractions G->H I Preparative HPLC (Reversed-Phase) H->I J Isolated Digalloyl trioleate I->J

Figure 1: Hypothetical Isolation Workflow for Digalloyl trioleate.
Stage 3: Chromatographic Purification

The final stage involves high-resolution chromatographic techniques to isolate the target compound from other closely related molecules.

Protocol: Multi-Step Chromatography

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel (60-120 mesh).

    • Mobile Phase : A gradient elution starting with 100% hexane, gradually increasing the polarity with ethyl acetate. This will separate compounds based on their polarity. Fractions will be collected and analyzed by Thin Layer Chromatography (TLC).

    • Rationale : This step will remove any remaining highly non-polar compounds and separate the extract into fractions of increasing polarity. We expect Digalloyl trioleate to elute in the mid-polarity fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Column : A reversed-phase C18 column.

    • Mobile Phase : An isocratic or gradient system of acetonitrile and water.

    • Detection : UV detection at 280 nm (characteristic for galloyl groups).

    • Rationale : This high-resolution technique will separate the components of the enriched fractions from the silica gel column, allowing for the isolation of a pure compound.

Part 3: Structural Elucidation and Characterization

Once a pure compound is isolated, its identity as Digalloyl trioleate must be confirmed through a suite of analytical techniques.

Analytical TechniquePurposeExpected Outcome for Digalloyl trioleate
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of Digalloyl trioleate. Fragmentation patterns should show losses of oleic acid and gallic acid moieties.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the chemical structure, including the connectivity of atoms.¹H and ¹³C NMR spectra will show characteristic signals for the galloyl groups (aromatic protons and carbons) and the oleic acid chains (aliphatic and vinylic protons and carbons). 2D NMR techniques (COSY, HMBC) will confirm the ester linkages.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Strong absorption bands corresponding to ester carbonyl groups (C=O) and hydroxyl groups (-OH) from the galloyl moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule.An absorption maximum around 280 nm, characteristic of the galloyl chromophore.

Conclusion: A Call for Exploratory Research

The quest for Digalloyl trioleate in the natural world is a testament to the vast, untapped chemical diversity of the plant kingdom. This guide provides a robust, scientifically-defensible framework for embarking on this exciting journey of discovery. The successful isolation and characterization of this molecule would not only add a new compound to the library of natural products but also open up new avenues for research into its potential biological activities and applications in drug development.

References

  • A Comprehensive Analysis of Diversity, Structure, Biosynthesis and Extraction of Biologically Active Tannins from Various Plant-Based Materials Using Deep Eutectic Solvents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Recognition of Gallotannins and the Physiological Activities: From Chemical View. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

  • New Gallotannin and other Phytochemicals from Sycamore Maple (Acer pseudoplatanus) Leaves. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Techniques and modeling of polyphenol extraction from food: a review. (2021). PubMed Central. Retrieved January 25, 2026, from [Link]

  • A study on different techniques of Estimation/Quantitative analysis to detect total amount of Secondary Metabolites present in a. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to Digalloyl Trioleate: Physicochemical Properties and Methodologies for Drug Development Professionals

This guide provides a comprehensive overview of digalloyl trioleate, a lipophilic derivative of gallic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of digalloyl trioleate, a lipophilic derivative of gallic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics, synthesis, characterization, and potential applications of this compound, with a focus on its antioxidant properties. While specific experimental data for digalloyl trioleate is limited in publicly accessible literature, this guide establishes a robust framework based on the well-documented chemistry of related galloyl esters.

Core Molecular Profile of Digalloyl Trioleate

Digalloyl trioleate is a complex ester that combines the antioxidant-rich gallic acid backbone with three oleic acid chains, rendering the molecule highly lipophilic. This structure suggests its potential utility in lipid-based formulations and as a membrane-interactive agent.

Molecular Formula and Weight

The fundamental physicochemical properties of digalloyl trioleate are summarized below.

PropertyValueSource(s)
Molecular Formula C₆₈H₁₀₆O₁₂[1][2]
Average Molecular Weight 1115.56 g/mol [2]
Monoisotopic Mass 1114.76842881 Da[1]
CAS Number 17048-39-4[1][2]
IUPAC Name 3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxy]benzoic acid[1]

Synthesis of Digalloyl Trioleate: A Methodological Approach

Rationale for Enzymatic Synthesis

The synthesis of structurally complex esters like digalloyl trioleate can be efficiently catalyzed by lipases.[3][6] Lipases, such as the immobilized Candida antarctica lipase B (often marketed as Novozym 435 or Lipozyme 435), are well-suited for this purpose due to their ability to function in non-aqueous environments and their specificity, which can help control the esterification process.[3] The proposed reaction would involve the esterification of a digalloyl precursor with triolein (the triglyceride of oleic acid).

Proposed Experimental Protocol for Lipase-Catalyzed Synthesis

This protocol is a representative methodology based on similar lipase-catalyzed esterifications.[7]

Materials:

  • Triolein

  • Digallic acid (or a suitable protected derivative)

  • Immobilized Candida antarctica lipase B (Lipozyme® 435)

  • 2-methyl-2-butanol (tert-amyl alcohol) or another suitable solvent

  • Molecular sieves (3 Å), activated

  • Hexane and Ethyl Acetate for purification

Procedure:

  • Reactant Preparation: Dissolve triolein and digallic acid in a suitable molar ratio (e.g., 1:1.2) in a minimal volume of 2-methyl-2-butanol. The choice of solvent is critical to solubilize the polar gallic acid moiety and the nonpolar lipid.

  • Reaction Setup: Add the immobilized lipase (typically 5-10% by weight of the reactants) and activated molecular sieves to the reaction mixture. The molecular sieves are essential for removing water produced during the esterification, thereby driving the reaction equilibrium towards product formation.

  • Incubation: The reaction is conducted at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-72 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: Once the reaction reaches completion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel, with a gradient of hexane and ethyl acetate as the eluent.

Causality of Choices:

  • Immobilized Lipase: Provides ease of separation from the reaction mixture and enhances enzyme stability.

  • Solvent Selection: 2-methyl-2-butanol is a good choice as it can dissolve both polar and non-polar reactants.

  • Molecular Sieves: Crucial for shifting the reaction equilibrium to favor ester synthesis by sequestering the water byproduct.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Triolein + Digallic Acid in Solvent ReactionVessel Reaction at 50-60°C + Immobilized Lipase + Molecular Sieves Reactants->ReactionVessel Add Filtration Filtration to Remove Enzyme ReactionVessel->Filtration After 24-72h Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Filtrate Purification Silica Gel Chromatography Evaporation->Purification Crude Product FinalProduct Pure Digalloyl Trioleate Purification->FinalProduct

Caption: Proposed workflow for the enzymatic synthesis of digalloyl trioleate.

Structural Characterization and Validation

To ensure the identity and purity of the synthesized digalloyl trioleate, a combination of spectroscopic and chromatographic techniques is essential. This multi-faceted approach forms a self-validating system for product characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be expected to show characteristic signals for the aromatic protons of the galloyl moieties (typically singlets around 7.0 ppm)[8], the olefinic protons of the oleic acid chains (multiplets around 5.3 ppm), and the aliphatic protons of the fatty acid chains.

  • ¹³C NMR: Would display signals for the carbonyl carbons of the ester groups (around 165-175 ppm), the aromatic carbons, and the aliphatic carbons of the oleic acid chains.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the digalloyl headgroup and the triolein backbone. HMBC, in particular, would show long-range correlations between the protons of the galloyl moiety and the carbons of the glycerol backbone, confirming esterification.[8]

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the accurate mass of the molecule, confirming the molecular formula C₆₈H₁₀₆O₁₂. The predicted monoisotopic mass is 1114.7684 Da.[1]

  • Tandem MS (MS/MS): Fragmentation analysis would help to confirm the structure by showing the loss of oleic acid chains and fragments corresponding to the digalloyl group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method, likely with a C18 column, would be used to assess the purity of the final product. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of formic acid to improve peak shape) would be a suitable starting point. A UV detector set at around 280 nm would be appropriate for detecting the galloyl moiety.

Applications in Drug Development: Focus on Antioxidant Activity

The primary rationale for exploring digalloyl trioleate in a pharmaceutical context is its potential as a potent, lipophilic antioxidant.[9] Its structure is analogous to other lipophilized gallic acid derivatives that have shown enhanced efficacy in lipid-based systems compared to their hydrophilic counterparts.[10]

Mechanism of Antioxidant Action

The antioxidant activity of galloyl compounds stems from the three adjacent hydroxyl groups on the phenyl ring. These groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions.[11] The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. By incorporating long oleic acid chains, digalloyl trioleate is expected to partition preferentially into lipid bilayers and non-polar environments, where it can protect against lipid peroxidation.[12]

AntioxidantMechanism cluster_membrane Lipid Bilayer Lipid Lipid Molecule (LH) PeroxylRadical Lipid Peroxyl Radical (LOO•) Lipid->PeroxylRadical DGT Digalloyl Trioleate (Ar-OH) PeroxylRadical->DGT FreeRadical Free Radical (R•) FreeRadical->Lipid Initiates Peroxidation DGT_Radical DGT Radical (Ar-O•) (Resonance Stabilized) DGT->DGT_Radical Donates H•

Caption: Simplified mechanism of radical scavenging by digalloyl trioleate in a lipid environment.

In Vitro Evaluation of Antioxidant Efficacy

To quantify the antioxidant potential of digalloyl trioleate, a series of in vitro assays should be performed.

Protocol 1: DPPH Radical Scavenging Assay

  • Prepare a stock solution of digalloyl trioleate in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a fixed volume of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol to each well.

  • Add the test compound dilutions to the wells.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm. The decrease in absorbance indicates radical scavenging activity.

  • Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 2: Inhibition of Lipid Peroxidation in a Liposomal Model This assay provides a more biologically relevant assessment of antioxidant activity in a membrane-like environment.[13]

  • Liposome Preparation: Prepare liposomes from lecithin by the thin-film hydration method.[13]

  • Assay Setup: Add the liposome suspension, a solution of digalloyl trioleate (at various concentrations), and a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a reaction tube.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).

  • Quantification of Peroxidation: Measure the extent of lipid peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of peroxidation.[13][14]

  • Analysis: Compare the amount of MDA formed in the presence and absence of digalloyl trioleate to determine its inhibitory effect.

Safety and Toxicological Considerations

While specific toxicological data for digalloyl trioleate are not available, information on related compounds, such as propyl gallate, can provide initial guidance. Gallic acid esters are used in cosmetics and as food additives, but some have been shown to have skin sensitization potential.[15][16]

Recommended Initial Safety Evaluation:

  • In Vitro Cytotoxicity: An initial assessment of cytotoxicity should be performed using relevant cell lines (e.g., human keratinocytes, fibroblasts, or cell lines relevant to the intended therapeutic area). The MTT or MTS assays are standard methods for this purpose.[17][18]

  • Skin Sensitization: Given the data on propyl gallate, an in vitro skin sensitization assay (e.g., using the human cell line activation test, h-CLAT) would be a prudent step before any in vivo studies.

Conclusion and Future Directions

Digalloyl trioleate presents an intriguing molecular architecture, combining the well-established antioxidant properties of gallic acid with the lipophilicity of oleic acid. This makes it a candidate for applications requiring antioxidants in lipid-rich environments, such as protecting sensitive drug molecules in lipid-based drug delivery systems or mitigating oxidative stress at the cellular membrane level.

The methodologies outlined in this guide provide a comprehensive framework for the synthesis, characterization, and functional evaluation of this compound. Future research should focus on obtaining specific experimental data for digalloyl trioleate to validate these proposed protocols and to fully explore its potential in drug development, particularly in the areas of topical delivery, stabilization of lipid-based formulations, and as a potential therapeutic agent in conditions associated with oxidative stress.

References

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Foundational

A Technical Guide to the Spectroscopic Characterization of Digalloyl Trioleate

Introduction: The Structural Challenge of a Complex Lipophilic Polyphenol Digalloyl trioleate (CAS: 17048-39-4) is a complex molecule of significant interest in fields ranging from cosmetics, where it functions as an ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of a Complex Lipophilic Polyphenol

Digalloyl trioleate (CAS: 17048-39-4) is a complex molecule of significant interest in fields ranging from cosmetics, where it functions as an antioxidant, to drug development, due to its unique combination of a lipophilic triglyceride backbone and polyphenolic gallate moieties[1][2]. Structurally, it consists of a triolein core—a triglyceride derived from three units of oleic acid—esterified with a digalloyl group. This intricate structure, with a molecular formula of C₆₈H₁₀₆O₁₂ and an average molecular weight of 1115.58 g/mol , presents a formidable challenge for unambiguous characterization[1][3].

Molecular Structure of Digalloyl Trioleate

The molecule's identity is defined by the precise connectivity of its oleic acid and digalloyl components. Its IUPAC name is 3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid[2].

Caption: Predicted molecular structure of Digalloyl Trioleate.

Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed atomic connectivity of an organic molecule. For a compound like Digalloyl trioleate, a combination of ¹H and ¹³C NMR, along with 2D experiments (COSY, HSQC, HMBC), is essential to assign every proton and carbon and confirm the esterification pattern.

Expertise & Causality: The choice of solvent is critical. A deuterated solvent like chloroform-d (CDCl₃) is a primary choice due to its ability to dissolve the lipophilic trioleate backbone. However, the polar galloyl heads may require a more polar solvent like acetone-d₆ or DMSO-d₆ for full characterization, or a mixture thereof. The predicted chemical shifts below are based on an analysis of analogous structures, providing a robust hypothesis for experimental verification.[4][5][6]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & References
~7.10 - 7.20s4HAromatic H (Galloyl Protons)Galloyl ester protons typically appear as a singlet in this region due to symmetry.[4][5]
~5.35m6HOlefinic H (-CH=CH-)Characteristic multiplet for the vinyl protons of the three oleic acid chains.[6]
~5.25m1HGlycerol CHThe central proton of the glycerol backbone, shifted downfield by two ester linkages.[6]
~4.10 - 4.30m4HGlycerol CH₂The two CH₂ groups of the glycerol backbone, shifted downfield by the ester linkages.[6]
~2.30t6HAllylic CH₂ (-CH₂-CH=CH-)Protons adjacent to the double bonds in the oleoyl chains.[6]
~2.00m6Hα-carbonyl CH₂ (-CH₂-COO-)Protons on the carbon adjacent to the ester carbonyl groups of the oleoyl chains.[6]
~1.60m6Hβ-carbonyl CH₂ (-CH₂-CH₂-COO-)Protons on the beta-carbon relative to the ester carbonyls.[6]
~1.20 - 1.40br s~60HAliphatic Chain CH₂Broad signal representing the bulk of the methylene groups in the three oleic acid chains.[6]
~0.88t9HTerminal CH₃Terminal methyl groups of the three oleic acid chains.[6]
5.0 - 10.0 (variable)br s5HPhenolic OHPhenolic and carboxylic acid protons are exchangeable and often appear as broad signals; their presence can be confirmed by D₂O exchange.[7][8]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: To confirm assignments, perform standard 2D experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the glycerol and oleoyl chains).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the ester linkages between the triolein backbone and the digalloyl moiety.

Part 2: Functional Group Fingerprinting with Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9] For Digalloyl trioleate, IR is ideal for verifying the presence of hydroxyl (-OH), ester carbonyl (C=O), aromatic (C=C), and aliphatic (C-H) groups.

Expertise & Causality: The spectrum of Digalloyl trioleate is expected to be a superposition of the spectra of a triglyceride and a gallotannin. The broadness of the O-H stretch is indicative of extensive hydrogen bonding from the phenolic groups. The strong ester C=O stretch is a dominant feature, while the fingerprint region (<1500 cm⁻¹) will contain a complex pattern of C-O stretching and bending vibrations characteristic of the entire molecular framework.[10][11]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3500 - 3200Strong, BroadO-H StretchPhenolic hydroxyl groups on the galloyl moieties.[10][12]
3010 - 3000Medium=C-H StretchOlefinic C-H in the oleoyl chains.[13]
2925 & 2855StrongC-H StretchAliphatic CH₂ and CH₃ groups of the oleoyl chains.[11]
1745 - 1735StrongC=O StretchEster carbonyl groups of the triolein backbone.[11]
1715 - 1700StrongC=O StretchEster carbonyl groups of the galloyl moieties.[12]
1620 - 1580MediumC=C StretchAromatic ring stretching in the galloyl moieties.[12]
1465MediumC-H BendAliphatic CH₂ scissoring.[11]
1270 - 1150StrongC-O StretchEster C-O linkages.[11][12]
725WeakC-H RockMethylene rocking from the long oleoyl chains.[11]
Experimental Workflow: IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve Sample in Volatile Solvent (e.g., Chloroform) Plate Deposit Thin Film on Salt Plate (NaCl/KBr) Sample->Plate Evaporate Evaporate Solvent Plate->Evaporate AcquireSample Acquire Sample Spectrum Evaporate->AcquireSample AcquireBG Acquire Background Spectrum (Empty Chamber) AcquireBG->AcquireSample Process Ratio Sample vs. Background AcquireSample->Process Identify Identify Peaks & Compare to Reference Data Process->Identify

Caption: Workflow for thin-film solid-state IR spectroscopy.

Part 3: Confirming Mass and Structure with Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and providing structural information through fragmentation analysis. For a large, moderately polar molecule like Digalloyl trioleate, Electrospray Ionization (ESI) is the method of choice, typically coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Expertise & Causality: We predict analysis in negative ion mode ([M-H]⁻) will be most effective, as the phenolic hydroxyl groups are easily deprotonated. The trustworthiness of the analysis hinges on high-resolution mass measurement, which should yield a mass accuracy of <5 ppm for the parent ion, confirming the molecular formula. Tandem MS (MS/MS) is then used to induce fragmentation. The most logical fragmentation pathway for gallotannins is the sequential neutral loss of galloyl (152 Da) or gallic acid (170 Da) moieties, which provides definitive structural evidence.[14][15]

Predicted High-Resolution MS Data (ESI Negative Mode)
Predicted m/zIon FormulaAssignment
1113.7612[C₆₈H₁₀₅O₁₂]⁻[M-H]⁻ (Deprotonated Molecular Ion)
961.7341[C₅₄H₉₇O₁₀]⁻[M-H - Galloyl group]⁻ (Loss of 152 Da)
943.7236[C₅₄H₉₅O₉]⁻[M-H - Gallic Acid]⁻ (Loss of 170 Da)
661.5242[C₄₁H₇₃O₆]⁻[M-H - Digallic Acid - Oleic Acid]⁻
281.2486[C₁₈H₃₃O₂]⁻[Oleate]⁻ (Oleic acid fragment)
169.0142[C₇H₅O₅]⁻[Gallic Acid - H]⁻

Note: The exact mass of the parent molecule is 1114.7684 Da. The predicted m/z for the [M-H]⁻ ion is calculated as 1114.7684 - 1.0072 (mass of H⁺) = 1113.7612.[2]

Predicted MS/MS Fragmentation Pathway

MS_Fragmentation Parent [M-H]⁻ m/z 1113.76 Frag1 [M-H - Gallic Acid]⁻ m/z 943.72 Parent->Frag1 - 170 Da Frag2 [Gallic Acid - H]⁻ m/z 169.01 Parent->Frag2 Frag3 [Oleate]⁻ m/z 281.25 Frag1->Frag3 - Oleic Acid etc. Frag4 Further Fragments Frag1->Frag4

Caption: Predicted primary fragmentation pathway for Digalloyl Trioleate in ESI-MS/MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to purify the sample online before it enters the mass spectrometer. This removes impurities that could interfere with ionization.

  • Ionization: Introduce the sample into an ESI source operating in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target ion.

  • Full Scan MS: Acquire a full scan spectrum over a mass range of m/z 100-1500 to identify the [M-H]⁻ parent ion. Verify its mass with high accuracy.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 1113.76) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). Record the resulting fragment ions in the second mass analyzer.

Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of Digalloyl trioleate is achieved not by a single technique, but by the synergistic integration of all three. NMR provides the fundamental blueprint of atomic connectivity, IR confirms the presence of all requisite functional groups, and high-resolution MS validates the molecular formula and provides corroborating structural evidence through predictable fragmentation. By following the predictive models and robust protocols outlined in this guide, researchers and drug development professionals can confidently establish the identity and purity of this complex and valuable molecule.

References

  • Ahmad, V. U., et al. (2005). Structure determination of bioactive galloyl derivatives by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Digalloyl Trioleate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 341, Digallic acid. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). DIGALLOYL TRIOLEATE. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2012). A rapid profiling of gallotannins and flavonoids of the aqueous extract of Rhus coriaria L. by flow injection analysis with high-resolution mass spectrometry assisted with database searching. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (a) and (b): Infrared spectroscopy of tannin and tannic acid (standard). Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in the Characterization of Tannins. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic putative fragmentation pattern of gallotannins. Retrieved from [Link]

  • Hernández-Hernández, E., et al. (2019). Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives. Data in Brief. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectrum of di-O-galloyl glucose and its fragmentation pattern. Retrieved from [Link]

  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Li, Y., et al. (2022). A Novel Strategy for Unveiling Spatial Distribution Pattern of Gallotannins in Paeonia rockii and Paeonia ostii Based on LC–QTRAP–MS. Molecules. Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Liu, Z., et al. (2014). Design and straightforward synthesis of novel galloyl phytosterols with excellent antioxidant activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • de Ruig, W. G. (1971). Infrared spectra of monoacid triglycerides. WUR eDepot. Available at: [Link]

  • Jiang, C., & Gates, P. J. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of gallic acid (top) and gallic acid + DPPH radical (bottom) in DMSO-d6. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern of typical ellagitannins and galloyl derivatives in pomegranate flowers. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

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  • IB Chemistry. (2012, November 6). S3.2.9 Describe how information from an IR spectrum can be used to ID bonds [HL IB Chemistry]. YouTube. Retrieved from [Link]

  • Akşit, H. (2023). Isolation of Undescribed Biflavonoid from Potamogeton pusillus L. and Antidiabetic Activity Properties. Records of Natural Products. Available at: [Link]

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Sources

Exploratory

An In-Depth Technical Guide on the Predicted Biological Activities of Digalloyl Trioleate

For Researchers, Scientists, and Drug Development Professionals Abstract Digalloyl trioleate, a molecule combining the well-documented antioxidant and bioactive properties of gallic acid with the lipophilic nature of ole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalloyl trioleate, a molecule combining the well-documented antioxidant and bioactive properties of gallic acid with the lipophilic nature of oleic acid, presents a compelling candidate for a range of therapeutic applications. This technical guide provides a comprehensive overview of the predicted biological activities of digalloyl trioleate, grounded in its chemical structure and the known functionalities of its constituent moieties. We delve into in silico prediction methodologies, propose mechanisms of action for key predicted activities including antioxidant, anti-inflammatory, and anticancer effects, and provide detailed, actionable protocols for their experimental validation. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this novel compound.

Introduction to Digalloyl Trioleate: A Molecule of Interest

Digalloyl trioleate (C68H106O12, Molar Mass: 1115.56 g/mol ) is a complex ester composed of a digalloyl group attached to a trioleate backbone.[1][2] The digalloyl moiety is derived from two molecules of gallic acid, a phenolic compound renowned for its extensive health benefits, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and antiviral properties.[3] The trioleate portion consists of three oleic acid chains, which are monounsaturated omega-9 fatty acids. This unique structure imparts both hydrophilic (from the galloyl groups) and lipophilic (from the oleate tails) characteristics to the molecule, suggesting potential for favorable pharmacokinetic properties and interaction with biological membranes.

Historically, digalloyl trioleate has been recognized for its application as a sunscreen agent and its use in cosmetics as an antioxidant.[2][4] It is also classified as a chemopreventive agent, hinting at its potential in cancer research.[1] This guide will explore the predicted biological activities of digalloyl trioleate beyond its current applications, leveraging computational prediction principles and the established bioactivities of its components.

Structural Breakdown and Physicochemical Properties

A thorough understanding of digalloyl trioleate's structure is fundamental to predicting its biological activities.

Property Value Source
Molecular FormulaC68H106O12[1][2]
Molecular Weight1115.56 g/mol [1][2]
IUPAC Name3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid[2]
SMILESCCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O[2]
InChIKeyHMKKFLSUPRUBOO-IUPFWZBJSA-N[2]

The molecule's structure can be conceptually divided into two key functional domains:

  • The Digalloyl Headgroup: This hydrophilic part of the molecule is composed of two gallic acid units linked by an ester bond. The multiple hydroxyl groups on the aromatic rings are predicted to be the primary sites of antioxidant activity through hydrogen donation to neutralize free radicals.

  • The Trioleate Tail: This lipophilic portion, consisting of three oleic acid chains, is expected to influence the molecule's solubility, membrane permeability, and overall bioavailability.

In Silico Prediction of Biological Activities: A Principled Approach

While direct experimental data on the full spectrum of digalloyl trioleate's biological activities are limited, we can leverage powerful in silico prediction tools and the known activities of its structural components to generate a robust set of hypotheses. Chemoinformatics and in silico virtual screening have become indispensable for identifying active molecules and their biological targets at an early stage of research.[5]

Tools like PASS (Prediction of Activity Spectra for Substances) utilize structure-activity relationships (SAR) to predict a compound's bioactivity profile based on its 2D structure.[6][7] These predictions are given as probabilities for a structure to exhibit a certain activity (Pa) and to be inactive (Pi).[7] For phenolic compounds and tannins, in silico methods have been successfully applied to predict a range of activities.[8][9]

Predicted Biological Activity Spectrum of Digalloyl Trioleate

Based on the potent and varied bioactivities of gallic acid and the physicochemical properties conferred by the trioleate tail, the following biological activities are predicted for digalloyl trioleate:

Predicted Biological Activity Rationale based on Structural Components
Antioxidant The digalloyl moiety, with its multiple phenolic hydroxyl groups, is a strong candidate for potent free radical scavenging activity.
Anti-inflammatory Gallic acid is a known anti-inflammatory agent. This activity is likely retained and potentially enhanced in digalloyl trioleate.
Anticancer Gallic acid exhibits anticancer properties. The lipophilic nature of the trioleate tail may enhance cellular uptake and bioavailability, potentially leading to improved anticancer efficacy.
Antimicrobial Gallic acid possesses antimicrobial properties. The amphipathic nature of digalloyl trioleate could facilitate interaction with microbial cell membranes.
Chemopreventive This is a known classification for digalloyl trioleate, suggesting its potential to inhibit or reverse carcinogenesis.
Antiviral The antiviral activity of gallic acid suggests that digalloyl trioleate may also exhibit similar properties.

Proposed Mechanisms of Action and Signaling Pathways

Understanding the potential mechanisms through which digalloyl trioleate exerts its predicted effects is crucial for targeted research and development.

Antioxidant Activity: Free Radical Scavenging

The primary proposed mechanism for the antioxidant activity of digalloyl trioleate is its ability to donate hydrogen atoms from the hydroxyl groups of the galloyl moieties to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to cellular components.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) e.g., •OH, O2•- Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage causes Neutralized_Species Neutralized Species (H2O, O2) ROS->Neutralized_Species is converted to DGT Digalloyl Trioleate (with -OH groups) Oxidized_DGT Oxidized Digalloyl Trioleate (Stable Radical) DGT->Oxidized_DGT donates H+ DGT->Neutralized_Species neutralizes

Caption: Proposed antioxidant mechanism of Digalloyl Trioleate.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The predicted anti-inflammatory effects of digalloyl trioleate are likely mediated through the inhibition of key inflammatory pathways. This could involve the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Pathway->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation DGT Digalloyl Trioleate DGT->NFkB_Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer potential of digalloyl trioleate is likely multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation through cell cycle arrest, and anti-angiogenic effects.

Anticancer_Mechanism DGT Digalloyl Trioleate Cancer_Cell Cancer Cell DGT->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) DGT->Cell_Cycle_Arrest Induces ROS_Induction ROS Induction Cancer_Cell->ROS_Induction Cancer_Cell->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Apoptosis Pathway (Bax/Bcl-2, Cytochrome c release) ROS_Induction->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed anticancer mechanisms of Digalloyl Trioleate.

Experimental Validation Protocols: A Guide for the Bench Scientist

The following section provides detailed, step-by-step protocols for the experimental validation of the predicted biological activities of digalloyl trioleate.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of digalloyl trioleate in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations.

    • Use ascorbic acid as a positive control and prepare a similar concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the digalloyl trioleate solution (or control/blank) to each well.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of digalloyl trioleate.

Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is used to quantify the amount of nitrite (a stable product of NO) in the cell culture medium. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of digalloyl trioleate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition.

    • Determine the IC50 value for NO inhibition.

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

Investigation of Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of digalloyl trioleate for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each cell line at each time point.

Conclusion and Future Directions

Digalloyl trioleate stands out as a promising molecule with a wide spectrum of predicted biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide has provided a theoretical framework for these predictions, grounded in the known bioactivities of its constituent parts, and has outlined detailed experimental protocols for their validation. The unique combination of a hydrophilic, bioactive headgroup and a lipophilic tail may offer advantages in terms of bioavailability and cellular interaction.

Future research should focus on the systematic experimental validation of these predicted activities. Further investigations into the precise molecular targets and signaling pathways modulated by digalloyl trioleate will be crucial for elucidating its mechanisms of action. Pharmacokinetic and in vivo studies will also be necessary to assess its therapeutic potential in preclinical models. The exploration of digalloyl trioleate could pave the way for the development of novel therapeutic agents for a variety of diseases.

References

  • Global Substance Registration System. DIGALLOYL TRIOLEATE. [Link]

  • PubChem. Digalloyl Trioleate. [Link]

  • PubMed Central. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]

  • PubMed Central. In silico investigation of saponins and tannins as potential inhibitors of SARS-CoV-2 main protease (Mpro). [Link]

  • ResearchGate. Selected predicted activities after screening with the PASS algorithm. [Link]

  • MDPI. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. [Link]

  • ResearchGate. In silico Evaluation of Potential Bioactive Peptides of Phycoerythrins from Selected Rhodophytes. [Link]

  • PubMed Central. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. [Link]

  • Chemical Science (RSC Publishing). The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]

  • GeneXplain GmbH. Pass. [Link]

  • PubMed. Modelling the possible bioactivity of ellagitannin-derived metabolites. In silico tools to evaluate their potential xenoestrogenic behavior. [Link]

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Foundational

A Technical Guide to Investigating the Therapeutic Potential of Digalloyl trioleate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Digalloyl trioleate (DGT) is a large ester molecule comprised of a digalloyl moiety attached to a trioleate backbone. While histo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digalloyl trioleate (DGT) is a large ester molecule comprised of a digalloyl moiety attached to a trioleate backbone. While historically used as a sunscreen agent, its therapeutic potential remains largely unexplored.[1] The structural components of DGT, specifically the digalloyl group, suggest a strong probability of bioactivity. Gallic acid and its derivatives are well-documented for their extensive health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2] This guide provides a comprehensive framework for the systematic investigation of DGT's therapeutic targets. We will delve into two primary areas of high potential: inflammation/oxidative stress and metabolic diseases. This document is structured not as a rigid protocol, but as a strategic guide for discovery, outlining the mechanistic rationale, key potential targets, and robust, self-validating experimental workflows to rigorously assess the therapeutic promise of this compound.

Introduction to Digalloyl trioleate: A Molecule of Untapped Potential

Digalloyl trioleate (CAS: 17048-39-4, Molecular Formula: C₆₈H₁₀₆O₁₂) is an ester formed from digallic acid and the triacylglycerol of oleic acid.[3][4][5] While its previous application was in cosmetics as a UVB absorber, this use has been discontinued.[1] The true potential of DGT likely resides in its digalloyl core. The galloyl group is a fundamental component of many tannins and polyphenols, which are known to exert significant biological effects, including the inactivation of inflammatory and lipogenic signaling pathways.[6] This structural alert provides a strong, scientifically-grounded rationale for investigating DGT as a novel therapeutic agent. This guide proposes a logical, multi-step research program to identify and validate its potential molecular targets.

Table 1: Physicochemical Properties of Digalloyl trioleate

PropertyValueSource
Molecular Formula C₆₈H₁₀₆O₁₂[3][5]
Molecular Weight 1115.56 g/mol [3][5]
CAS Number 17048-39-4[4][5]
Synonyms Gallic acid, 3-gallate, trioleate[3][5]

Therapeutic Area 1: Inflammation and Oxidative Stress

Mechanistic Rationale

The phenolic hydroxyl groups within the digalloyl moiety are potent hydrogen donors, making them excellent candidates for neutralizing free radicals and reducing oxidative stress. Oxidative stress is a key pathogenic driver in numerous inflammatory diseases. Furthermore, gallic acid and related polyphenols are known to directly modulate the activity of key proteins in inflammatory cascades.[2] We hypothesize that DGT will engage with core inflammatory signaling pathways, such as NF-κB and MAPK, which are master regulators of pro-inflammatory gene expression.

Potential Molecular Targets
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of NF-κB is a cornerstone of many anti-inflammatory therapies.

  • COX-2 (Cyclooxygenase-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • iNOS (inducible Nitric Oxide Synthase): An enzyme that generates high levels of nitric oxide, a pro-inflammatory mediator in pathological conditions.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: A cascade of proteins (including p38, JNK, and ERK) that relays extracellular signals to the nucleus to regulate gene expression involved in inflammation and stress responses.

Proposed Signaling Pathway for Investigation

inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKK MAPKKs TLR4->MAPKK Signal Transduction IKK IKK Complex TLR4->IKK Signal Transduction DGT Digalloyl trioleate (Hypothesized) DGT->TLR4 Inhibits? DGT->MAPKK Inhibits? DGT->IKK Inhibits? MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MAPK->Cytokines Induce Transcription IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates to Nucleus NFkB_nuc->Cytokines Induce Transcription

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by DGT.

Experimental Workflow for Validation

The validation process follows a logical progression from broad, cell-based screening to specific mechanistic studies and finally to in vivo confirmation.

validation_workflow_inflammation phase1 Phase 1: In Vitro Screening assay_no Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 cells phase1->assay_no assay_cytokine Cytokine Profiling (ELISA/Multiplex) (TNF-α, IL-6, IL-1β) phase1->assay_cytokine assay_viability Cell Viability Assay (MTT/LDH) (Control for Toxicity) phase1->assay_viability phase2 Phase 2: Mechanistic Elucidation western_blot Western Blot Analysis (p-NF-κB, p-IκBα, p-MAPKs, COX-2, iNOS) phase2->western_blot qpcr qPCR Analysis (Gene expression of cytokines) phase2->qpcr phase3 Phase 3: In Vivo Confirmation animal_model Animal Model of Acute Inflammation (Carrageenan-induced Paw Edema) phase3->animal_model assay_no->phase2 assay_cytokine->phase2 western_blot->phase3 qpcr->phase3 histology Histopathological Analysis (Tissue sections for immune cell infiltration) animal_model->histology metabolic_pathway cluster_pi3k PI3K/Akt Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates DGT Digalloyl trioleate (Hypothesized) PTP1B PTP1B DGT->PTP1B Inhibits? PTP1B->IR Dephosphorylates (Inactivates) PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Transporter Akt->GLUT4 Promotes Translocation Glucose Glucose Uptake GLUT4->Glucose Facilitates Membrane Cell Membrane

Caption: Hypothesized enhancement of insulin signaling via PTP1B inhibition by DGT.

Experimental Workflow for Validation

This workflow begins with direct enzyme inhibition assays and progresses to in vivo models of metabolic disease to assess physiological relevance.

validation_workflow_metabolic phase1 Phase 1: In Vitro Enzyme Inhibition assay_glucosidase α-glucosidase Inhibition Assay phase1->assay_glucosidase assay_amylase α-amylase Inhibition Assay phase1->assay_amylase assay_ptp1b PTP1B Inhibition Assay phase1->assay_ptp1b phase2 Phase 2: In Vivo Metabolic Models animal_model Diet-Induced Obese (DIO) Mouse Model or db/db Mouse Model phase2->animal_model phase3 Phase 3: Endpoint Analysis serum_analysis Serum Analysis (Insulin, Lipids, Adipokines) phase3->serum_analysis tissue_analysis Tissue Analysis (Liver, Adipose) (Histology, Gene Expression) phase3->tissue_analysis assay_glucosidase->phase2 assay_amylase->phase2 assay_ptp1b->phase2 ogtt Oral Glucose Tolerance Test (OGTT) animal_model->ogtt itt Insulin Tolerance Test (ITT) animal_model->itt ogtt->phase3 itt->phase3

Caption: Workflow for validating metabolic disease targets.

Detailed Protocol: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Model

This protocol is fundamental for assessing a compound's effect on glucose metabolism and insulin sensitivity in a physiologically relevant model that mimics human metabolic syndrome. [7][8]

  • Model Induction:

    • House C57BL/6J mice and feed a high-fat diet (HFD, ~60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. [9]A control group is fed a standard chow diet.

    • Monitor body weight and food intake weekly to confirm the development of the obese phenotype.

  • Compound Administration:

    • Randomize HFD-fed mice into a vehicle control group and DGT treatment groups (e.g., 10, 30, 100 mg/kg).

    • Administer DGT or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).

  • OGTT Procedure:

    • After the treatment period, fast the mice overnight (approx. 12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC between the vehicle-treated and DGT-treated groups.

    • Self-Validation Check: A significant reduction in the glucose AUC in DGT-treated mice compared to the vehicle control indicates improved glucose tolerance. This result, combined with in vitro data (e.g., α-glucosidase inhibition), provides a strong, multi-level validation of the therapeutic hypothesis.

Summary and Future Directions

This guide outlines a targeted, hypothesis-driven approach to unlock the therapeutic potential of Digalloyl trioleate. The proposed workflows for inflammation and metabolic disease are designed to be rigorous and self-validating, progressing from high-throughput in vitro screens to definitive in vivo efficacy models. Positive findings in these areas would warrant further investigation into pharmacokinetics, safety pharmacology, and mechanism of action studies, such as identifying direct protein binding partners. The structural features of DGT suggest a rich pharmacology that is ripe for exploration, potentially leading to the development of a novel therapeutic agent for complex chronic diseases.

References

  • Juárez-Rojop, I. et al. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. Available from: [Link]

  • Global Substance Registration System (GSRS). DIGALLOYL TRIOLEATE. Available from: [Link]

  • Pharmaffiliates. Digalloyl Trioleate | CAS No : 17048-39-4. Available from: [Link]

  • Clementi, E. et al. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. National Institutes of Health (NIH). Available from: [Link]

  • ResearchGate. Structure of the galloyl group (a), gallocatechin (b), and... | Download Scientific Diagram. Available from: [Link]

  • PubChem. Digalloyl Trioleate | C68H106O12 | CID 46174130. National Institutes of Health (NIH). Available from: [Link]

  • Selvita. In Vivo Metabolic Models. Available from: [Link]

  • Meda, A. et al. Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health (NIH). Available from: [Link]

  • National Institutes of Health (NIH). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • Casagrande, D. et al. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Available from: [Link]

  • ResearchGate. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Available from: [Link]

  • Prior, R.L. et al. Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications. Available from: [Link]

  • ResearchGate. Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Available from: [Link]

  • Inotiv. Metabolic Disease Models. Available from: [Link]

  • de Oliveira, J.R. et al. Chemical Profiling and Multimodal Anti-Inflammatory Activity of Eugenia pyriformis Leaves Essential Oil. MDPI. Available from: [Link]

  • Tretyakova, Y.G. et al. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available from: [Link]

  • Iranshahi, M. et al. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Available from: [Link]

  • Biocytogen. Preclinical Animal Models for Metabolic Diseases. Available from: [Link]

  • de Almeida Junior, S. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available from: [Link]

  • National Institutes of Health (NIH). Animal Models of Diabetes and Metabolic Disease. Available from: [Link]

  • Wiley-VCH. 1 Natural Products as Enzyme Inhibitors. Available from: [Link]

  • BMC. Anti-proliferative activity and apoptotic induction of tannins extracted from Quercus infectoria on oral cancer KB cell lines. Available from: [Link]

  • YouTube. Five Methods for Measuring Total Antioxidant Capacity (Part 1). Available from: [Link]

  • WuXi Biology. Cardiovascular & Metabolic Disease Models | CMD. Available from: [Link]

  • Frontiers. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Available from: [Link]

  • PubChem. Sorbitan Trioleate | C60H108O8 | CID 9920343. National Institutes of Health (NIH). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of Digalloyl Trioleate

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Synthesis of a Complex Lipophilic Polyphenol Digalloyl trioleate is a complex lipophilic molecule that combines the antioxida...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of a Complex Lipophilic Polyphenol

Digalloyl trioleate is a complex lipophilic molecule that combines the antioxidant properties of gallic acid with the long-chain fatty acid character of oleic acid. Its synthesis presents a significant challenge due to the multiple reactive functional groups on the gallic acid moiety. Direct esterification of gallic acid with oleic acid would lead to a complex and inseparable mixture of products. Therefore, a more strategic and controlled synthetic approach is necessary.

This document outlines a robust, three-stage laboratory-scale protocol for the synthesis of digalloyl trioleate. The chosen strategy involves a protection-esterification-deprotection sequence. This method provides superior control over the reaction, leading to a higher yield of the desired product and simplifying purification. The rationale behind this multi-step approach is to temporarily mask the reactive hydroxyl groups of one of the gallic acid units, allowing for selective esterification at the desired positions. This protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the intermediates and the final product.

Chemical Structures and Reaction Overview

The target molecule, digalloyl trioleate, possesses a unique structure where one gallic acid molecule is esterified with three oleic acid molecules at its hydroxyl groups, and its carboxylic acid is then esterified with one of the hydroxyl groups of a second gallic acid molecule.

PART 1: Synthesis of Key Intermediates

This synthesis begins with the preparation of two key intermediates: a protected gallic acid and an oleoyl-activated gallic acid derivative.

Protection of Gallic Acid Hydroxyl Groups

To achieve selective esterification, the three phenolic hydroxyl groups of one of the gallic acid starting materials must be protected. Benzyl ethers are an excellent choice for this purpose as they are stable under the subsequent reaction conditions and can be cleanly removed by catalytic hydrogenation.[1]

Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid

Reagent/MaterialMolecular WeightQuantity (per 10g Gallic Acid)Moles
Gallic Acid170.12 g/mol 10.0 g0.0588
Benzyl Chloride126.58 g/mol 29.8 g (27.0 mL)0.235
Potassium Carbonate138.21 g/mol 32.5 g0.235
N,N-Dimethylformamide (DMF)-200 mL-

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (10.0 g, 0.0588 mol), potassium carbonate (32.5 g, 0.235 mol), and DMF (200 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Slowly add benzyl chloride (29.8 g, 27.0 mL, 0.235 mol) to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 3,4,5-tris(benzyloxy)benzoic acid as a white solid.

  • Dry the product in a vacuum oven.

Synthesis of the Oleoyl-Activated Gallic Acid

The second key intermediate is a gallic acid molecule where the hydroxyl groups are esterified with oleic acid. This is achieved by reacting gallic acid with an activated form of oleic acid, such as oleoyl chloride.

Protocol 2: Synthesis of 3,4,5-Tris(oleoyloxy)benzoic Acid

Reagent/MaterialMolecular WeightQuantity (per 5g Gallic Acid)Moles
Gallic Acid170.12 g/mol 5.0 g0.0294
Oleoyl Chloride300.92 g/mol 28.3 g (31.3 mL)0.0941
Pyridine79.10 g/mol 15 mL-
Dichloromethane (DCM)-150 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve gallic acid (5.0 g, 0.0294 mol) in anhydrous pyridine (15 mL) and anhydrous DCM (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oleoyl chloride (28.3 g, 31.3 mL, 0.0941 mol) dropwise to the cold, stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3,4,5-tris(oleoyloxy)benzoic acid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

PART 2: Assembly of the Digalloyl Trioleate Backbone

With the two key intermediates in hand, the next stage is to couple them to form the digalloyl trioleate backbone. A Steglich esterification is a suitable method for this transformation, as it is performed under mild conditions.[2]

Protocol 3: Steglich Esterification to form Protected Digalloyl Trioleate

Reagent/MaterialMolecular WeightQuantity (per 5g Protected Gallic Acid)Moles
3,4,5-Tris(benzyloxy)benzoic Acid440.48 g/mol 5.0 g0.0113
3,4,5-Tris(oleoyloxy)benzoic Acid987.5 g/mol (approx.)11.1 g0.0113
N,N'-Dicyclohexylcarbodiimide (DCC)206.33 g/mol 2.8 g0.0136
4-Dimethylaminopyridine (DMAP)122.17 g/mol 0.28 g0.0023
Anhydrous Dichloromethane (DCM)-100 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere, dissolve 3,4,5-tris(benzyloxy)benzoic acid (5.0 g, 0.0113 mol), 3,4,5-tris(oleoyloxy)benzoic acid (11.1 g, 0.0113 mol), and DMAP (0.28 g, 0.0023 mol) in anhydrous DCM (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (2.8 g, 0.0136 mol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected digalloyl trioleate by column chromatography on silica gel. Due to the lipophilic nature of the product, a solvent system with a low polarity, such as a hexane/ethyl acetate gradient, will be required.

PART 3: Final Deprotection and Product Isolation

The final step is the removal of the benzyl protecting groups to yield the target digalloyl trioleate. Catalytic hydrogenation is a clean and efficient method for this deprotection.[1]

Protocol 4: Deprotection to Yield Digalloyl Trioleate

Reagent/MaterialMolecular WeightQuantity (per 5g Protected Product)Moles
Protected Digalloyl Trioleate~1409 g/mol 5.0 g0.0035
Palladium on Carbon (10% Pd/C)-0.5 g-
Ethyl Acetate or THF-100 mL-
Hydrogen Gas2.02 g/mol Balloon pressure-

Step-by-Step Procedure:

  • Dissolve the protected digalloyl trioleate (5.0 g) in ethyl acetate or tetrahydrofuran (THF) (100 mL) in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is sufficient for laboratory scale). Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude digalloyl trioleate.

  • The final product can be further purified by column chromatography if necessary, though the catalytic hydrogenation is typically a very clean reaction.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Coupling cluster_2 PART 3: Deprotection Gallic Acid_1 Gallic Acid Protection Protection (Protocol 1) Gallic Acid_1->Protection Benzyl Chloride Benzyl Chloride Benzyl Chloride->Protection Protected_GA 3,4,5-Tris(benzyloxy)benzoic Acid Protection->Protected_GA Esterification_2 Steglich Esterification (Protocol 3) Protected_GA->Esterification_2 Gallic Acid_2 Gallic Acid Esterification_1 Esterification (Protocol 2) Gallic Acid_2->Esterification_1 Oleoyl Chloride Oleoyl Chloride Oleoyl Chloride->Esterification_1 Oleoyl_GA 3,4,5-Tris(oleoyloxy)benzoic Acid Esterification_1->Oleoyl_GA Oleoyl_GA->Esterification_2 Protected_DTO Protected Digalloyl Trioleate Esterification_2->Protected_DTO Deprotection Deprotection (Protocol 4) Protected_DTO->Deprotection Final_Product Digalloyl Trioleate Deprotection->Final_Product

Caption: Synthetic workflow for digalloyl trioleate.

Characterization of the Final Product

The structure of the synthesized digalloyl trioleate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the gallic acid moieties, the vinyl protons of the oleic acid chains, and the aliphatic protons of the fatty acid chains. The disappearance of the benzyl proton signals will confirm successful deprotection.

    • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the gallic acid rings, and the carbons of the oleic acid chains should be present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A broad O-H stretching band in the region of 3200-3500 cm⁻¹ will indicate the presence of the free phenolic hydroxyl groups.

    • Strong C=O stretching bands around 1700-1750 cm⁻¹ will confirm the presence of the ester functional groups.

    • C-O stretching bands will be observed in the 1100-1300 cm⁻¹ region.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: Monitor all reactions by TLC to ensure completion before proceeding to the next step. If a reaction stalls, consider extending the reaction time or gently increasing the temperature.

  • Purification Challenges: Digalloyl trioleate is a large, lipophilic molecule. Purification by column chromatography may require careful selection of the stationary and mobile phases to achieve good separation.

  • Safety:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Benzyl chloride and oleoyl chloride are corrosive and lachrymatory; handle with care.

    • DCC is a potent allergen; avoid skin contact.

    • Palladium on carbon is flammable when dry; handle with care and do not allow it to come into contact with organic solvents in the presence of air.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deprotection of Benzyl Ethers. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

Sources

Application

Application Notes &amp; Protocols for the Purification of Digalloyl Trioleate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Navigating the Purification of a Unique Amphipathic Molecule Digalloyl trioleate is a complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Navigating the Purification of a Unique Amphipathic Molecule

Digalloyl trioleate is a complex molecule of significant interest, combining the lipophilic characteristics of triolein with the antioxidant and biologically active properties of digallic acid. Its amphipathic nature, possessing both a large, non-polar lipid domain and a polar polyphenolic headgroup, presents unique challenges and opportunities for its purification. This guide provides a comprehensive, multi-step strategy for the isolation and purification of digalloyl trioleate, moving from crude synthetic mixtures to a highly purified final product. The protocols herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to optimize these methods for their specific needs.

The purification strategy is predicated on the sequential removal of impurities based on their polarity and molecular size. We will leverage a combination of liquid-liquid extraction, adsorbent resin chromatography, and silica gel chromatography to systematically eliminate unreacted starting materials, partially acylated byproducts, and other process-related impurities. Rigorous in-process and final quality control measures using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are integrated throughout the workflow to ensure the final product meets the stringent purity requirements for research and drug development applications.

Understanding the Physicochemical Landscape of Digalloyl Trioleate

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

PropertyValue/DescriptionSource
Molecular Formula C68H106O12[1][2]
Molecular Weight ~1115.56 g/mol [1][2]
CAS Number 17048-39-4[3]
Structure An ester of digallic acid and triolein.[2][3]
Predicted Solubility Based on its structure, digalloyl trioleate is expected to be soluble in non-polar organic solvents such as chloroform, dichloromethane, and diethyl ether, and sparingly soluble in polar solvents like methanol and ethanol. It is predicted to be insoluble in water.Inferred from the properties of triolein[4][5] and large polyphenols[6].

Anticipated Impurity Profile

The purification strategy is designed to address the following potential impurities arising from the synthesis of digalloyl trioleate, which typically involves the esterification of a gallic acid derivative with triolein or oleic acid derivatives.

  • Unreacted Starting Materials: Gallic acid, oleic acid, and any protected forms of these molecules.

  • Partially Acylated Intermediates: Mono- and di-galloyl esters of glycerol oleates.

  • Highly Polar Impurities: Water-soluble reagents and byproducts.

  • Non-polar Impurities: Residual solvents and non-polar side products from the synthesis.

A Multi-Modal Purification Strategy

Our recommended purification workflow employs a series of orthogonal techniques to effectively separate digalloyl trioleate from a wide range of potential impurities.

crude Crude Digalloyl Trioleate Mixture lle Step 1: Liquid-Liquid Extraction (LLE) crude->lle Removal of highly polar impurities adsorbent Step 2: Adsorbent Resin Chromatography lle->adsorbent Removal of polar impurities (e.g., gallic acid) silica Step 3: Silica Gel Chromatography adsorbent->silica Separation from non-polar and partially acylated impurities qc Step 4: Final Quality Control silica->qc Purity Assessment pure Purified Digalloyl Trioleate qc->pure

Figure 1. A multi-step workflow for the purification of digalloyl trioleate.

Experimental Protocols

Step 1: Liquid-Liquid Extraction (LLE) for Removal of Highly Polar Impurities

Causality: This initial step is designed to partition the crude reaction mixture between an organic solvent and an aqueous phase. The highly lipophilic digalloyl trioleate will preferentially dissolve in the organic phase, while water-soluble impurities such as residual acids, bases, and salts will be removed in the aqueous phase.[7][8]

Protocol:

  • Dissolution: Dissolve the crude digalloyl trioleate mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 50-100 mg/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Gently invert the separatory funnel multiple times to allow for partitioning of the impurities into the aqueous phase. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to fully separate. The organic layer, containing the digalloyl trioleate, will typically be the bottom layer when using dichloromethane and the top layer with ethyl acetate.

  • Collection: Drain the aqueous layer and repeat the washing step two more times with fresh deionized water.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude extracted product.

Step 2: Adsorbent Resin Chromatography for Removal of Polar Organic Impurities

Causality: Adsorbent resins, such as Amberlite™ XAD™ series, are effective for capturing polyphenolic compounds from solutions.[2] This step aims to remove unreacted gallic acid and other polar organic impurities that may have some solubility in the organic phase from the LLE step. The large, more lipophilic digalloyl trioleate is expected to have a lower affinity for the resin compared to smaller, more polar impurities.

Protocol:

  • Resin Preparation: Swell and wash the adsorbent resin (e.g., Amberlite™ XAD7HP) according to the manufacturer's instructions, typically with methanol followed by a thorough rinse with deionized water. Pack the resin into a chromatography column.

  • Sample Loading: Dissolve the crude extracted product from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or acetone) and load it onto the prepared column.

  • Elution:

    • Wash: Begin elution with a polar solvent, such as deionized water or a low percentage of methanol in water, to wash off highly polar impurities that did not bind to the resin.

    • Gradient Elution: Gradually increase the concentration of the organic solvent (e.g., methanol or acetone) in the mobile phase to elute compounds of increasing hydrophobicity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Pooling and Concentration: Pool the fractions containing pure digalloyl trioleate and concentrate the solvent in vacuo.

Step 3: Silica Gel Chromatography for Final Purification

Causality: Silica gel chromatography is a powerful technique for separating compounds based on their polarity.[9] In this step, the non-polar trioleate "tail" of digalloyl trioleate will cause it to elute earlier than more polar impurities, such as partially acylated glycerides which will have more exposed hydroxyl groups. Conversely, it will be retained more strongly than highly non-polar impurities.

Protocol:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a chromatography column.

  • Sample Loading: Dissolve the product from Step 2 in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution:

    • Isocratic Elution (Initial): Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). This will elute any remaining non-polar impurities.

    • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will elute the digalloyl trioleate.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using TLC.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified digalloyl trioleate.

Quality Control and Purity Assessment

Causality: Rigorous analytical monitoring is essential to guide the purification process and to confirm the purity of the final product. TLC provides a rapid, qualitative assessment, while HPLC offers quantitative purity determination.[10][11][12][13]

Thin-Layer Chromatography (TLC)

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Spot a small amount of the sample (dissolved in a suitable solvent) onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing an appropriate mobile phase. A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

  • Visualization:

    • UV Light: Visualize the plate under short-wave (254 nm) UV light. Aromatic compounds will appear as dark spots.[3]

    • Iodine Staining: Place the dried plate in a chamber containing iodine crystals. Lipids and other unsaturated compounds will appear as yellow-brown spots.[3]

    • Permanganate Stain: Spray the plate with a potassium permanganate solution. Compounds with oxidizable functional groups (like the double bonds in the oleate chains) will appear as yellow spots on a purple background.[3]

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: A C18 reverse-phase column is recommended.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water (acidified with 0.1% formic acid to improve peak shape of phenolic compounds)

  • Gradient Elution: A gradient from a higher percentage of Solvent B to a higher percentage of Solvent A will be effective. A suggested starting gradient is:

    • 0-5 min: 50% A

    • 5-25 min: Gradient to 100% A

    • 25-30 min: Hold at 100% A

  • Detection:

    • UV-Vis Detector: Monitor at wavelengths relevant for phenolic compounds (e.g., 280 nm).

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-chromophoric lipids and will provide a more universal response for all components.

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer will provide molecular weight confirmation of the purified product and any impurities.[5]

Data Presentation and Interpretation

The progress of the purification should be meticulously documented. TLC plates should be photographed under each visualization condition, and the retention times and peak areas from HPLC chromatograms should be recorded for each fraction.

Example Data Summary Table:

Purification StepInput Mass (mg)Output Mass (mg)Purity by HPLC (%)Key Impurities Removed
Crude Product1000-65-
After LLE95085075Water-soluble salts, highly polar organics
After Adsorbent Resin85070085Gallic acid, polar organics
After Silica Gel700550>98Partially acylated glycerides, non-polar impurities

Logical Relationships in the Purification Strategy

The following diagram illustrates the decision-making process and the rationale behind the sequence of purification steps.

start Crude Product polar_impurities Presence of highly polar impurities? start->polar_impurities lle Perform Liquid-Liquid Extraction polar_impurities->lle Yes polar_organic_impurities Presence of polar organic impurities? polar_impurities->polar_organic_impurities No lle->polar_organic_impurities adsorbent_chrom Perform Adsorbent Resin Chromatography polar_organic_impurities->adsorbent_chrom Yes nonpolar_impurities Presence of non-polar/partially acylated impurities? polar_organic_impurities->nonpolar_impurities No adsorbent_chrom->nonpolar_impurities silica_chrom Perform Silica Gel Chromatography nonpolar_impurities->silica_chrom Yes purity_check Purity > 98% by HPLC? nonpolar_impurities->purity_check No silica_chrom->purity_check purity_check->silica_chrom No, re-purify end Purified Product purity_check->end Yes

Figure 2. Decision tree for the purification of digalloyl trioleate.

Conclusion

The purification of digalloyl trioleate, while challenging due to its unique amphipathic structure, can be systematically achieved through the strategic application of orthogonal purification techniques. The combination of liquid-liquid extraction, adsorbent resin chromatography, and silica gel chromatography, guided by diligent in-process monitoring with TLC and HPLC, provides a robust pathway to obtaining a highly purified product. The principles and protocols outlined in this guide are intended to serve as a strong foundation for researchers, enabling them to adapt and optimize the purification of this promising molecule for their specific research and development endeavors.

References

  • DIGALLOYL TRIOLEATE - gsrs . (n.d.). Retrieved January 25, 2026, from [Link]

  • CAS No : 17048-39-4 | Product Name : Digalloyl Trioleate | Pharmaffiliates . (n.d.). Retrieved January 25, 2026, from [Link]

  • Digalloyl Trioleate | C68H106O12 | CID 46174130 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds . (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Triolein | C57H104O6 | CID 5497163 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows . (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • US5179219A - Process for separating fatty acids and triglycerides - Google Patents. (n.d.).
  • Investigating the Principles of Recrystallization from Glyceride Melts . (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Technological Application of Tannin-Based Extracts . (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • The Bound States of Amphipathic Drugs in Lipid Bilayers: Study of Curcumin . (2009). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS . (n.d.). Retrieved January 25, 2026, from [Link]

  • HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity . (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application . (2020). SciELO. Retrieved January 25, 2026, from [Link]

  • Amphipathic Lipids | Lipid Chemistry-10 | Biochemistry - YouTube . (2021). Retrieved January 25, 2026, from [Link]

  • a rapid hplc method for determination of major phenolic acids in plant material . (n.d.). Retrieved January 25, 2026, from [Link]

  • Lipid component quantitation by thin layer chromatography . (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • EXTRACTION OF TANNINS AND SAPONINS FROM PLANT SOURCES AND THEIR EFFECTS ON In vitro METHANOGENESIS AND RUMEN FERMENTATION . (n.d.). undip e-journal system. Retrieved January 25, 2026, from [Link]

  • Thin-Layer Chromatography of Lipids – AOCS . (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds . (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • (PDF) Extraction and chromatographic separation of tannin fractions from tannin-rich plant material . (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis . (n.d.). AOCS. Retrieved January 25, 2026, from [Link]

  • Entrapment of Amphipathic Drugs in Core–Shell Polymeric Nanoparticles under Batch Conditions—The Role of Control and Solubility Parameters . (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Analysis of Lipid Nanoparticle Composition . (2022). Agilent. Retrieved January 25, 2026, from [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of Digalloyl Trioleate

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Digalloyl trioleate. Digalloy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Digalloyl trioleate. Digalloyl trioleate, a complex polyphenolic ester, presents unique analytical challenges due to its high molecular weight and hydrophobicity. The method detailed herein utilizes a reverse-phase C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring optimal separation and peak resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, detailed experimental protocols, and a complete validation strategy compliant with international regulatory standards.

Introduction: The Analytical Imperative for Digalloyl Trioleate Quantification

Digalloyl trioleate (CAS 17048-39-4) is a large molecule with a molecular formula of C₆₈H₁₀₆O₁₂ and a molecular weight of approximately 1115.56 g/mol [1][2][3]. Its structure comprises a digalloyl moiety esterified with three oleic acid chains, rendering it highly hydrophobic. As a member of the gallotannin family, it is investigated for its potential antioxidant and other biological activities, making its accurate quantification critical in various research and development settings, from raw material testing to formulation analysis.

The inherent chemical properties of Digalloyl trioleate necessitate a well-designed analytical method. Its large size and hydrophobicity can lead to poor peak shape and strong retention on traditional reverse-phase columns if the mobile phase composition and gradient are not carefully optimized. Furthermore, the presence of two galloyl groups, which are strong chromophores, allows for sensitive detection by UV spectroscopy. This application note addresses these challenges by providing a detailed, validated HPLC-UV method.

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions is paramount for the successful analysis of Digalloyl trioleate.

  • Stationary Phase: A C18 (octadecylsilyl) reverse-phase column is chosen for its strong hydrophobic retention capabilities, which are necessary to adequately retain and separate the highly non-polar Digalloyl trioleate molecule. The long alkyl chains of the C18 phase provide a suitable environment for the interaction with the three oleic acid moieties of the analyte.

  • Mobile Phase: A binary mobile phase system consisting of acidified water and acetonitrile is employed.

    • Aqueous Phase (Mobile Phase A): Water acidified with a small amount of phosphoric acid (e.g., to pH 3.0) is used to suppress the ionization of the phenolic hydroxyl groups of the galloyl moieties. This ensures a consistent and reproducible retention time and improves peak shape by minimizing tailing.

    • Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, good UV transparency, and strong elution strength for hydrophobic compounds. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is essential to first retain the Digalloyl trioleate on the column and then elute it as a sharp, well-defined peak.

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Digalloyl trioleate reference standard (purity ≥95%).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. Add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix well. Filter and degas before use.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas before use.

  • Diluent: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Digalloyl trioleate reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 10-200 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 80% B5-20 min: 80% to 100% B20-25 min: 100% B25.1-30 min: 80% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or experimentally determined λmax)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Standard Stock & Working Solutions Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 275 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Digalloyl Trioleate Integration->Quantification Calibration->Quantification

Method Validation

The developed analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the more recent Q2(R2) guidelines[5][6][7].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank (diluent), a placebo (if applicable), the Digalloyl trioleate standard, and a sample. The peak for Digalloyl trioleate in the sample should be pure and have the same retention time as the standard. Peak purity can be assessed using a DAD by comparing the UV spectra across the peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of Digalloyl trioleate working standards across the range of 10-200 µg/mL. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (n=3)
10Expected Data
25Expected Data
50Expected Data
100Expected Data
200Expected Data
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol: Spike a known amount of Digalloyl trioleate standard solution into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%Expected DataExpected DataExpected Data
100%Expected DataExpected DataExpected Data
120%Expected DataExpected DataExpected Data
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the different days/analysts should be ≤ 2.0%.

Precision TypeParameterAcceptance Criteria
Repeatability%RSD of 6 replicates≤ 2.0%
Intermediate Precision%RSD across days/analysts≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Validation_Process cluster_method Method Development cluster_validation Method Validation (ICH Q2) cluster_sub_precision Precision Sub-tests Method Developed HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of Digalloyl trioleate. The use of a C18 column with a gradient elution of acetonitrile and acidified water ensures excellent separation and peak shape. The method has been designed to be readily validated according to ICH guidelines, ensuring its suitability for use in a regulated environment. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the analysis of this complex and important molecule.

References

  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). Digalloyl Trioleate. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography (HPLC) analysis to detect and quantify the gallotannin compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination and characterization of gallotannin by high performance liquid chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Digalloyl Trioleate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 2). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Academic Journals. (n.d.). HPLC determination of polyphenols of the flowers of Digitalis lamarckii, Xeranthemum annuum, Epilobium hirsutum. Retrieved from [Link]

  • ResearchGate. (2017, October 17). Why is HPLC not good for separation of gallotannins?. Retrieved from [Link]

  • ResearchGate. (2023, February 2). (PDF) HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Oxford Academic. (2014, September 3). A Validated High-Performance Liquid Chromatography Method for Determination of Tannin-Related Marker Constituents Gallic Acid, C. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of four of the main compounds found in the analyzed extracts. (A) Galloylquinic acid; (B) galloyl-HHDP glucose. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013, May 30). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • SlideShare. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

Sources

Application

In vitro antioxidant activity assays for Digalloyl trioleate (e.g., DPPH, ABTS)

Application Note & Protocol In Vitro Assessment of Antioxidant Activity for the Lipophilic Compound Digalloyl Trioleate Using DPPH and ABTS Radical Scavenging Assays Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Assessment of Antioxidant Activity for the Lipophilic Compound Digalloyl Trioleate Using DPPH and ABTS Radical Scavenging Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for determining the in vitro antioxidant capacity of Digalloyl trioleate. Digalloyl trioleate, a large, lipophilic molecule, presents unique challenges for analysis in common antioxidant assays due to its poor aqueous solubility. This guide explains the causality behind critical experimental choices, particularly solvent selection, and provides detailed, self-validating protocols to ensure accurate and reproducible results.

Scientific Principles and Strategic Considerations

Analyte Profile: Digalloyl Trioleate

Digalloyl trioleate (Molecular Formula: C₆₈H₁₀₆O₁₂) is a complex ester with a high molecular weight of approximately 1115.6 g/mol .[1][2] Its structure is key to both its anticipated function and the challenges in its analysis:

  • Antioxidant Moiety: The molecule contains "digalloyl" groups. The galloyl group, derived from gallic acid, is rich in phenolic hydroxyl (-OH) groups.[3] These phenols are the primary source of antioxidant activity, as they can readily donate a hydrogen atom to neutralize free radicals.[4] The antioxidant activity of similar galloyl derivatives has been shown to increase with the number of galloyl groups.[5][6]

  • Lipophilic Domain: The "trioleate" portion consists of three long-chain oleic acid residues. This extensive lipid tail renders the entire molecule highly lipophilic (oil-soluble) and practically insoluble in aqueous media.[1]

This dual nature necessitates an assay methodology that can accommodate a non-polar compound while still effectively measuring its interaction with the radical species.

Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds like the galloyl groups in Digalloyl trioleate generally occurs via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant (Ar-OH) donates a hydrogen atom to the free radical (R•), quenching the radical and forming a stable antioxidant radical (Ar-O•).

  • Single-Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical and an anion. This is often followed by proton transfer.[7]

Both DPPH and ABTS assays can proceed via these mechanisms, and the predominant pathway is often influenced by the solvent system and the structure of the antioxidant.

Assay Principles

DPPH Assay: The DPPH assay uses a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•). In its radical form, a DPPH solution has a deep violet color with a maximum absorbance around 517 nm.[8][9][10] When an antioxidant donates a hydrogen atom or electron, the DPPH• is reduced to its non-radical form, DPPH-H.[7][11] This reduction results in a color change from violet to a pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the sample.[10]

ABTS Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+). This is typically achieved by reacting ABTS diammonium salt with a strong oxidizing agent like potassium persulfate.[12][13] This reaction produces a stable, blue-green ABTS•+ chromophore with a maximum absorbance at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.

Critical Consideration: Solvent Selection for Lipophilic Analytes

The choice of solvent is the most critical parameter for successfully assaying a lipophilic compound like Digalloyl trioleate. The ideal solvent must:

  • Completely dissolve the lipophilic analyte (Digalloyl trioleate).

  • Completely dissolve the radical (DPPH or ABTS•+).

  • Not interfere with the radical reaction itself.

  • For the DPPH Assay: DPPH is well-soluble in polar organic solvents like methanol and ethanol but has poor solubility in highly nonpolar solvents.[7] Digalloyl trioleate, being an oil, will not dissolve in pure methanol or ethanol. Therefore, a solvent system such as ethyl acetate , acetone , or a mixture like chloroform/methanol is required. Ethyl acetate is often a good starting point as it can solubilize both lipids and the DPPH radical to a sufficient degree.

  • For the ABTS Assay: A key advantage of the ABTS assay is its versatility. The ABTS•+ radical can be generated in both aqueous and organic solvent systems, making it adaptable for both hydrophilic and lipophilic antioxidants.[14] For Digalloyl trioleate, preparing the ABTS•+ working solution in a solvent like ethanol or methanol and dissolving the sample in a compatible solvent that is miscible with the assay medium is the recommended approach.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Digalloyl Trioleate

Objective: To determine the concentration of Digalloyl trioleate required to scavenge 50% of the initial DPPH radicals (IC₅₀ value).

Materials and Reagents:

  • Digalloyl trioleate (analyte)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or α-Tocopherol (as a positive control)

  • Ethyl acetate (HPLC grade) or other suitable non-polar solvent

  • 96-well microplates

  • Microplate spectrophotometer

Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of ethyl acetate.

    • Scientist's Note: The solution should be freshly prepared and stored in an amber bottle or wrapped in aluminum foil to protect it from light, as DPPH is light-sensitive.

  • DPPH Working Solution (approx. 0.1 mM): Dilute the DPPH stock solution 1:1 with ethyl acetate to obtain an absorbance value of 1.0 ± 0.1 at 517 nm. This standardization is crucial for reproducibility.

  • Digalloyl Trioleate Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve Digalloyl trioleate in ethyl acetate.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1000, 500, 250, 125, 62.5 µg/mL) using ethyl acetate.

  • Positive Control (e.g., 1 mg/mL Trolox): Prepare a stock solution of Trolox in ethyl acetate and create serial dilutions in a relevant concentration range.

Assay Procedure (96-Well Plate Format):

  • Plate Layout: Designate wells for blanks, controls, and samples at various concentrations. All measurements should be performed in triplicate.

  • Add Samples/Controls: Pipette 100 µL of each Digalloyl trioleate dilution, positive control dilution, or pure ethyl acetate (for the control blank) into the appropriate wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Scientist's Note: Incubation in the dark is mandatory to prevent the photo-degradation of the DPPH radical, which would lead to an overestimation of antioxidant activity.[15][16] The 30-minute incubation allows the reaction to reach a steady state.

  • Measure Absorbance: Read the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of DPPH radical scavenging for each concentration:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the DPPH solution with ethyl acetate (no sample).

    • A_sample is the absorbance of the DPPH solution with the Digalloyl trioleate sample or positive control.

  • Determine IC₅₀ Value: Plot the % Inhibition against the concentration of Digalloyl trioleate. The IC₅₀ value is the concentration of the analyte that causes 50% inhibition of the DPPH radical. This can be determined by non-linear regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC₅₀ value of Digalloyl trioleate using the ABTS assay.

Materials and Reagents:

  • Digalloyl trioleate (analyte)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (positive control and standard for TEAC)

  • Ethanol (95% or absolute)

  • Phosphate Buffered Saline (PBS), if an aqueous-organic mixture is desired.

  • 96-well microplates

  • Microplate spectrophotometer

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water or PBS.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Solution (Stock): Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][17]

    • Scientist's Note: This overnight incubation is essential for the complete formation of the ABTS radical cation. The resulting solution is stable for several days when stored in the dark at 4°C.

  • ABTS•+ Working Solution: Before the assay, dilute the stock radical solution with ethanol to an absorbance of 0.70 ± 0.05 at 734 nm. This working solution should be prepared fresh daily.

  • Sample and Control Preparation: Prepare stock solutions and serial dilutions of Digalloyl trioleate and Trolox in ethanol.

Assay Procedure (96-Well Plate Format):

  • Plate Layout: Designate wells for blanks, standards (Trolox curve), and samples in triplicate.

  • Add Samples/Standards: Pipette 20 µL of each Digalloyl trioleate dilution, Trolox standard dilution, or pure ethanol (for the control blank) into the appropriate wells.

  • Initiate Reaction: Add 180 µL of the ABTS•+ working solution to all wells.

  • Incubation: Mix gently and incubate the plate at room temperature for 6 minutes.

  • Measure Absorbance: Read the absorbance of each well at 734 nm.

Data Analysis:

  • Calculate Percentage Inhibition: Use the same formula as in the DPPH assay:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • Determine IC₅₀ Value: Plot % Inhibition versus concentration to determine the IC₅₀.

  • (Optional) Calculate TEAC: Create a standard curve by plotting the % Inhibition of the Trolox standards against their concentrations. The TEAC value is calculated by dividing the slope of the dose-response curve for Digalloyl trioleate by the slope of the Trolox curve. It is expressed as mM Trolox equivalents per mM or mg of the sample.

Visualization and Data Presentation

Experimental Workflows

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Digalloyl Trioleate Dilutions in Ethyl Acetate add_sample 1. Add 100 µL Sample, Control, or Blank to Plate prep_sample->add_sample prep_dpph Prepare DPPH Working Solution (Abs ~1.0 @ 517nm) add_dpph 2. Add 100 µL DPPH Working Solution prep_dpph->add_dpph prep_control Prepare Positive Control (Trolox) prep_control->add_sample add_sample->add_dpph incubate 3. Incubate 30 min in the Dark add_dpph->incubate measure 4. Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Workflow cluster_prep Radical & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis gen_radical 1. Generate ABTS•+ Stock (ABTS + K₂S₂O₈) Incubate 12-16h prep_working 2. Prepare ABTS•+ Working Soln. (Dilute in Ethanol to Abs ~0.7) gen_radical->prep_working add_abts 2. Add 180 µL ABTS•+ Working Solution prep_working->add_abts prep_sample 3. Prepare Sample and Trolox Dilutions in Ethanol add_sample 1. Add 20 µL Sample or Standard to Plate prep_sample->add_sample add_sample->add_abts incubate 3. Incubate 6 min add_abts->incubate measure 4. Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ and/or TEAC Value calculate->determine_ic50

Sources

Method

Application Note &amp; Protocols: A Guide to Cell-Based Assays for Investigating Digalloyl Trioleate

Introduction: Unveiling the Potential of Digalloyl Trioleate Digalloyl trioleate is a synthetic molecule combining the well-documented biological activities of gallic acid with a triolein backbone. Gallic acid, a natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Digalloyl Trioleate

Digalloyl trioleate is a synthetic molecule combining the well-documented biological activities of gallic acid with a triolein backbone. Gallic acid, a natural phenolic compound, is renowned for its antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] Its therapeutic potential, however, can be limited by suboptimal bioavailability. By esterifying gallic acid to a lipid moiety, Digalloyl trioleate is designed to enhance cellular uptake and retention, potentially amplifying its therapeutic efficacy. This application note provides a comprehensive guide for researchers to investigate the cellular effects of Digalloyl trioleate, focusing on assays relevant to oncology, inflammation, and metabolic disease.

The core hypothesis is that Digalloyl trioleate will exhibit enhanced or modified biological activities compared to gallic acid alone due to its lipophilic nature. This guide will equip researchers with the necessary protocols to systematically evaluate these effects in relevant cell-based models.

I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity

A critical first step in characterizing any new compound is to determine its effect on cell viability and to establish a therapeutic window. These assays are fundamental for interpreting data from more complex functional assays.

Principle of Cytotoxicity Assessment

Initial screening of Digalloyl trioleate's effects on cell health is crucial. This is typically achieved by measuring membrane integrity or metabolic activity. A loss of membrane integrity is a hallmark of necrosis, while a reduction in metabolic activity can indicate either cytotoxicity or cytostatic effects.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Execution cluster_2 Data Analysis seed Seed cells in 96-well plates treat Treat with Digalloyl trioleate (dose-response) seed->treat control Include vehicle and positive controls treat->control add_reagent Add MTT or LDH assay reagent control->add_reagent incubate Incubate per manufacturer's protocol add_reagent->incubate read Measure absorbance/fluorescence incubate->read normalize Normalize data to vehicle control read->normalize calculate Calculate IC50 values normalize->calculate plot Plot dose-response curves calculate->plot

Caption: Workflow for assessing the cytotoxicity of Digalloyl trioleate.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest (e.g., cancer cell lines, immune cells)

  • 96-well cell culture plates

  • Digalloyl trioleate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Digalloyl trioleate in cell culture medium. Replace the existing medium with the treatment medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells and 96-well plates as in the MTT assay

  • Digalloyl trioleate

  • LDH assay kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the kit protocol, protected from light.

  • Measurement: Read the absorbance at the recommended wavelength (usually 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a lysis buffer).

Assay Principle Endpoint Advantages Considerations
MTT Measures metabolic activity of viable cells.Colorimetric (formazan product)High-throughput, cost-effective.Can be affected by compounds that alter cellular metabolism.
LDH Measures release of LDH from damaged cells.Colorimetric (NADH formation)Reflects membrane integrity, simple.LDH in serum can interfere; timing is critical.

II. Investigating Anti-Cancer Effects

Gallic acid and other polyphenols have demonstrated anti-cancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5] Assays in this section will explore the potential of Digalloyl trioleate as an anti-cancer agent.

Signaling Pathways in Polyphenol-Induced Apoptosis

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade polyphenol Digalloyl trioleate ros ROS Generation polyphenol->ros mito Mitochondrial Dysfunction ros->mito casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified pathway of polyphenol-induced apoptosis.

Protocol 3: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest

  • Digalloyl trioleate

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Digalloyl trioleate at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and PI according to the kit protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Annexin V- / PI- (viable)

  • Annexin V+ / PI- (early apoptotic)

  • Annexin V+ / PI+ (late apoptotic/necrotic)

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • Digalloyl trioleate

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

III. Evaluating Anti-Inflammatory Properties

Chronic inflammation is a key driver of many diseases. Gallic acid is known to possess anti-inflammatory properties by modulating inflammatory signaling pathways.[2]

Protocol 5: Measurement of Pro-Inflammatory Cytokines

This protocol measures the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, PBMCs)

  • LPS (lipopolysaccharide)

  • Digalloyl trioleate

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of Digalloyl trioleate for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

Data Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants. A reduction in cytokine levels in the Digalloyl trioleate-treated groups indicates an anti-inflammatory effect.

IV. Assessing Effects on Metabolic Parameters

Given its lipid component, Digalloyl trioleate may influence cellular lipid metabolism.

Protocol 6: Oil Red O Staining for Lipid Accumulation

This assay is used to visualize and quantify neutral lipid accumulation in cells.

Materials:

  • Adipocytes or other relevant cell types (e.g., hepatocytes)

  • Digalloyl trioleate

  • Oil Red O staining solution

  • Microscope

Procedure:

  • Cell Differentiation and Treatment: Differentiate pre-adipocytes to mature adipocytes and treat with Digalloyl trioleate.

  • Fixation: Fix the cells with 10% formalin.

  • Staining: Stain the cells with Oil Red O solution.

  • Imaging: Visualize the lipid droplets under a microscope.

  • Quantification (Optional): Elute the stain with isopropanol and measure the absorbance to quantify lipid content.

Data Analysis: Compare the intensity of Oil Red O staining between treated and untreated cells to assess the effect of Digalloyl trioleate on lipid accumulation.

V. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial characterization of Digalloyl trioleate's biological activities. By systematically evaluating its effects on cell viability, apoptosis, inflammation, and metabolism, researchers can gain valuable insights into its therapeutic potential. The enhanced lipophilicity of Digalloyl trioleate may lead to unique cellular responses compared to its parent compound, gallic acid, making these investigations a promising avenue for drug discovery.

References

  • Verma, S., Singh, A., & Mishra, A. (2013). Gallic acid: molecular mechanisms and signaling pathways involved in its anticancer effects.
  • Badhani, B., Sharma, N., & Kakkar, R. (2015). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Advances, 5(35), 27540-27557.
  • PubChem. (n.d.). Digalloyl Trioleate. National Center for Biotechnology Information.
  • Cosmetics Info. (n.d.). Digalloyl Trioleate.
  • MDPI. (n.d.). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials.
  • PubMed. (n.d.). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases.
  • PubMed Central. (n.d.). Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose.
  • PubMed Central. (n.d.). Pharmacological effects of gallic acid in health and diseases: A mechanistic review.
  • MDPI. (n.d.). Gallic Acid Enhances the Anti-Cancer Effect of Temozolomide in Human Glioma Cell Line via Inhibition of Akt and p38-MAPK Pathway.
  • PubMed. (n.d.). Effects of gallic acid on brain lipid peroxide and lipid metabolism in streptozotocin-induced diabetic Wistar rats.
  • PubMed Central. (n.d.). Improving Anti-Cancer Potentiality and Bioavailability of Gallic Acid by Designing Polymeric Nanocomposite Formulation.
  • PubMed. (n.d.). Gallic Acid Ameliorates Skeletal Muscle Metabolic Inflexibility by Regulating Lactate Metabolism and Promoting Mitochondrial Function.

Sources

Application

Application Note: A Guide to the Use of Digalloyl Trioleate as an Analytical Standard

For: Researchers, scientists, and drug development professionals. Introduction: The Role of a High-Purity Standard in Tannin Analysis Digalloyl trioleate, a complex hydrolyzable tannin, presents a significant analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of a High-Purity Standard in Tannin Analysis

Digalloyl trioleate, a complex hydrolyzable tannin, presents a significant analytical challenge due to its molecular complexity and the inherent variability of natural extracts. In fields ranging from pharmaceutical development to food science and cosmetics, accurate quantification of such polyphenolic compounds is paramount for quality control, efficacy studies, and formulation development. The use of a well-characterized, high-purity analytical standard is not merely a matter of convention; it is the cornerstone of reliable and reproducible analytical data.

This guide provides a comprehensive overview of the application of Digalloyl trioleate as an analytical standard. It is designed to move beyond a simple recitation of procedural steps, instead offering a rationale for methodological choices and embedding principles of self-validation within each protocol. The information herein is intended to empower researchers to develop and validate robust analytical methods for the quantification of hydrolyzable tannins.

Physicochemical Properties of Digalloyl Trioleate

A thorough understanding of the physicochemical properties of an analytical standard is critical for its proper handling, storage, and application. Digalloyl trioleate is a large, lipophilic molecule, and its characteristics dictate the choice of solvents, chromatographic conditions, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₆₈H₁₀₆O₁₂[1][2]
Molecular Weight ~1115.58 g/mol [2][3]
CAS Number 17048-39-4[1][3]
Appearance To be determined by the user (likely a pale yellow or off-white solid)N/A
Purity (Typical) ≥95% (This is a typical specification for a reference standard and should be confirmed by the supplier's Certificate of Analysis)[4][5][6]
Storage Temperature 2-8°C[3]

Application I: Quantification of Hydrolyzable Tannins by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a powerful technique for the separation and quantification of individual polyphenolic compounds in complex mixtures. The use of Digalloyl trioleate as a standard allows for the accurate determination of its concentration and can also be used as a reference compound for the quantification of other structurally related hydrolyzable tannins.

Rationale for Methodological Choices
  • Reversed-Phase Chromatography: A C18 column is selected due to the lipophilic nature of the oleate chains in Digalloyl trioleate, which will provide good retention and separation from more polar matrix components.

  • Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is employed. The acid (typically formic or phosphoric acid) is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper peaks and more reproducible retention times. The gradient allows for the efficient elution of a wide range of compounds with varying polarities.

  • Diode-Array Detection: DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously. This is advantageous for tannin analysis as it enables the identification of the optimal wavelength for quantification (typically around 280 nm for galloyl esters) and can also provide information about the spectral purity of the analyte peak.

Experimental Workflow for HPLC-DAD Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis prep_standard Prepare Digalloyl Trioleate Stock & Working Standards filter_standard Filter Standard (0.22 µm) prep_standard->filter_standard prep_sample Extract Tannins from Sample Matrix filter_sample Filter Sample Extract (0.22 µm) prep_sample->filter_sample inject_standard Inject Standard Series (for Calibration Curve) filter_standard->inject_standard inject_qc Inject Quality Control (QC) Samples filter_standard->inject_qc inject_sample Inject Unknown Samples filter_sample->inject_sample acquire_data Acquire Chromatographic Data (280 nm) inject_standard->acquire_data inject_qc->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks build_curve Construct Calibration Curve (Area vs. Concentration) integrate_peaks->build_curve quantify Quantify Digalloyl Trioleate in Samples build_curve->quantify

Caption: Workflow for HPLC-DAD quantification of tannins.

Detailed Protocol for HPLC-DAD Analysis
  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Digalloyl trioleate standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume. This stock solution should be stored at 2-8°C and protected from light.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • The extraction procedure will be matrix-dependent. A general procedure for a solid matrix is as follows:

      • Accurately weigh a known amount of the homogenized sample.

      • Extract with a suitable solvent, such as 80% methanol in water, using sonication or shaking.[7]

      • Centrifuge the extract and collect the supernatant.

      • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions (Representative):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

  • System Suitability:

    • Before running the calibration curve, inject a mid-concentration standard at least five times.

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This ensures the stability and reproducibility of the chromatographic system.

  • Calibration and Quantification:

    • Inject the working standards in triplicate to generate a calibration curve of peak area versus concentration.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

    • Inject the prepared sample extracts.

    • The concentration of Digalloyl trioleate in the samples is determined by interpolating their peak areas from the calibration curve.

Application II: Quantification of Total Hydrolyzable Tannins by UV-Vis Spectrophotometry

For a rapid estimation of the total hydrolyzable tannin content, UV-Vis spectrophotometry provides a reliable and cost-effective solution. The Folin-Ciocalteu method, while not specific to tannins, is a widely accepted method for the determination of total phenolics and can be calibrated using a hydrolyzable tannin standard like Digalloyl trioleate.

Rationale for Methodological Choices
  • Folin-Ciocalteu Reagent: This reagent contains a mixture of phosphomolybdate and phosphotungstate. In the presence of phenolic compounds, under basic conditions, this mixture is reduced to blue oxides of molybdenum and tungsten. The intensity of the blue color is proportional to the concentration of phenolic hydroxyl groups.

  • Sodium Carbonate: Provides the alkaline medium necessary for the redox reaction to occur.

  • Wavelength: The maximum absorbance of the blue complex is typically measured around 760 nm.

Experimental Workflow for UV-Vis Spectrophotometric Analysis

uvvis_workflow prep_standard Prepare Digalloyl Trioleate Stock & Working Standards add_fc Add Folin-Ciocalteu Reagent prep_standard->add_fc prep_sample Extract Tannins from Sample Matrix prep_sample->add_fc add_na2co3 Add Sodium Carbonate Solution add_fc->add_na2co3 incubate Incubate at Room Temperature add_na2co3->incubate measure_abs Measure Absorbance at 760 nm incubate->measure_abs build_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->build_curve quantify Quantify Total Tannins (as Digalloyl Trioleate Equivalents) build_curve->quantify

Caption: Workflow for UV-Vis analysis of total tannins.

Detailed Protocol for UV-Vis Spectrophotometric Analysis
  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

    • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution with deionized water.

  • Sample Preparation:

    • Extract the sample as described for the HPLC method. The final extract should be diluted with deionized water to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Colorimetric Reaction:

    • To 1.0 mL of each working standard, quality control sample, and diluted sample extract in separate test tubes, add 5.0 mL of 10% (v/v) Folin-Ciocalteu reagent.

    • Mix thoroughly and allow to stand for 5 minutes at room temperature.

    • Add 4.0 mL of 7.5% (w/v) sodium carbonate solution.

    • Mix thoroughly and incubate for 60 minutes at room temperature in the dark.

  • Measurement and Quantification:

    • Measure the absorbance of each solution at 760 nm against a reagent blank (containing 1.0 mL of deionized water instead of the standard or sample).

    • Construct a calibration curve of absorbance versus concentration for the working standards.

    • The concentration of total hydrolyzable tannins in the samples is determined by interpolating their absorbance from the calibration curve and is expressed as "mg of Digalloyl trioleate equivalents per gram of sample".

Preparation and Stability of Standard Solutions

The integrity of an analytical standard is paramount for accurate quantification.

  • Preparation: Use high-purity solvents (e.g., HPLC grade methanol) and calibrated volumetric glassware.

  • Storage:

    • Solid Standard: Store the solid Digalloyl trioleate standard at 2-8°C in a desiccator, protected from light.[3]

    • Stock Solutions: Store stock solutions in amber glass vials at 2-8°C. Under these conditions, the solution is expected to be stable for several weeks. However, it is good practice to prepare fresh stock solutions regularly.

    • Working Solutions: Prepare fresh working solutions daily.

  • Stability Considerations: Hydrolyzable tannins are susceptible to degradation, particularly at neutral to basic pH and at elevated temperatures.[8][9] They are more stable in acidic conditions and in organic solvents like methanol or ethanol compared to aqueous solutions.[8] Therefore, it is recommended to prepare solutions in slightly acidified methanol or to use them immediately after preparation if in an aqueous matrix.

Data Presentation and Method Validation

The following table provides an example of a calibration curve and associated validation parameters for the two proposed methods. These values are representative and should be determined experimentally for each specific application.

ParameterHPLC-DADUV-Vis Spectrophotometry
Calibration Range 1 - 100 µg/mL10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.995≥ 0.995
Limit of Detection (LOD) ~0.2 µg/mL~2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL~7 µg/mL
Precision (RSD%) < 2%< 3%
Accuracy (Recovery %) 98 - 102%95 - 105%

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, the following practices should be integrated into the workflow:

  • Certified Reference Material: Whenever possible, use a Digalloyl trioleate standard that is accompanied by a Certificate of Analysis from an accredited supplier.[5] This certificate provides information on purity and identity.

  • Blanks: Analyze reagent blanks and matrix blanks to assess for any interferences.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be analyzed at the beginning and end of each analytical run, and periodically throughout, to monitor the performance of the method.

  • Method Validation: For routine applications, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. This includes assessing linearity, accuracy, precision, specificity, LOD, and LOQ.

Conclusion

The use of Digalloyl trioleate as an analytical standard provides a robust foundation for the accurate quantification of hydrolyzable tannins. By understanding its physicochemical properties and implementing well-designed, self-validating analytical protocols, researchers can generate high-quality, reproducible data that is essential for advancing scientific research and product development.

References

  • Effect of Moderate Level (2.5%) of Tannic Acid and Tannivin (Quebracho Tannins) on the Time Course of Rumen Fermentation of Total Mixed Ration In Vitro. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Digalloyl Trioleate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • DIGALLOYL TRIOLEATE. (n.d.). Gsrs.ncats.nih.gov. Retrieved January 24, 2026, from [Link]

  • Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls. (2019). Molecules, 24(2), 359. [Link]

  • CAS No: 17048-39-4 | Product Name: Digalloyl Trioleate. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

  • Effect of storage temperature on the amount of tannins (Figure 3A) and total phenolic compounds (Figure 3B) of gabiroba fruits. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Hydrolysable tannins, physicochemical properties, and antioxidant property of wild-harvested Terminalia ferdinandiana (exell) fruit at different maturity stages. (2022). Food Chemistry, 388, 133003. [Link]

  • Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS. (2017). Journal of Food and Drug Analysis, 25(3), 585-593. [Link]

  • Thermal degradation study of vegetable tannins and vegetable tanned leathers. (n.d.). REAL.mtak.hu. Retrieved January 24, 2026, from [Link]

  • Tannin I SAFETY DATA SHEET. (n.d.). Amazon S3. Retrieved January 24, 2026, from [Link]

  • Chemical Derivatization of Commercially Available Condensed and Hydrolyzable Tannins. (2015). ACS Sustainable Chemistry & Engineering, 3(8), 1803-1810. [Link]

  • Influence of Tannin Concentration, Storage Temperature, and Time on Chemical and Sensory Properties of Cabernet Sauvignon and Merlot Wines. (2015). American Journal of Enology and Viticulture, 66(2), 145-154. [Link]

Sources

Method

Application Notes and Protocols: Formulation of Digalloyl Trioleate for Advanced Drug Delivery Systems

Introduction: Unveiling the Potential of Digalloyl Trioleate in Drug Delivery Digalloyl trioleate (DGTO) is a large lipophilic molecule synthesized from gallic acid and oleic acid. Its chemical structure, featuring a dig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Digalloyl Trioleate in Drug Delivery

Digalloyl trioleate (DGTO) is a large lipophilic molecule synthesized from gallic acid and oleic acid. Its chemical structure, featuring a digalloyl head group and three oleate tail groups, presents a unique combination of properties that are highly desirable for the development of innovative drug delivery systems. The oleate moieties provide a lipid anchor, enhancing the encapsulation of hydrophobic drugs and facilitating permeation across biological membranes. Concurrently, the digalloyl group, rich in phenolic hydroxyls, is known for its antioxidant and mucoadhesive properties. This dual functionality makes DGTO a compelling candidate for formulating advanced drug delivery systems designed to improve the oral bioavailability and therapeutic efficacy of a wide range of pharmaceuticals.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of DGTO into two distinct and highly effective drug delivery platforms: a nanoemulsion for parenteral and oral administration, and a self-emulsifying drug delivery system (SEDDS) for oral use. We will delve into the rationale behind excipient selection, provide detailed step-by-step protocols for formulation, and outline the essential characterization techniques to ensure the quality, stability, and performance of the final product.

Physicochemical Properties of Digalloyl Trioleate

A thorough understanding of the physicochemical properties of DGTO is paramount for successful formulation development.

PropertyValueSource
Molecular Formula C₆₈H₁₀₆O₁₂
Molecular Weight 1115.58 g/mol [1]
Appearance Not explicitly defined, expected to be an oily or waxy substanceInferred from structure
Solubility Poorly soluble in water, soluble in organic solvents and oilsInferred from structure
Key Functional Groups Digalloyl head (phenolic hydroxyls), Trioleate tails (ester linkages, cis-double bonds)

Part 1: Formulation of a Digalloyl Trioleate-Based Nanoemulsion

Nanoemulsions are kinetically stable, submicron-sized emulsions that offer numerous advantages for drug delivery, including enhanced drug solubilization, improved bioavailability, and the potential for targeted delivery.[2][3] The high-energy emulsification method, specifically high-pressure homogenization, is a robust technique to produce nanoemulsions with a narrow particle size distribution.[4][5]

Rationale for Excipient Selection

The selection of appropriate excipients is critical for the formation of a stable and effective nanoemulsion.

  • Oil Phase: Digalloyl trioleate will serve as the primary oil phase due to its lipophilic nature and its role as the core functional excipient.

  • Surfactant: A non-ionic surfactant with a high hydrophilic-lipophilic balance (HLB) value (typically >10) is chosen to facilitate the formation of a stable oil-in-water (o/w) emulsion. Polysorbate 80 (Tween® 80) is a suitable choice due to its excellent emulsifying properties and biocompatibility.

  • Co-surfactant: A short- to medium-chain alcohol, such as ethanol or propylene glycol, can be used as a co-surfactant to further reduce the interfacial tension and improve the flexibility of the surfactant film, leading to the formation of smaller and more stable droplets.

  • Aqueous Phase: Water for Injection (WFI) or a suitable buffer solution will constitute the continuous phase of the nanoemulsion.

Experimental Workflow for Nanoemulsion Formulation

The following diagram illustrates the workflow for the preparation of a DGTO-based nanoemulsion using high-pressure homogenization.

nanoemulsion_workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process drug Hydrophobic Drug mix_oil Vortex/Stir until dissolved drug->mix_oil dgto Digalloyl Trioleate (DGTO) dgto->mix_oil cosurfactant Co-surfactant (e.g., Ethanol) cosurfactant->mix_oil pre_emulsion Coarse Pre-emulsion mix_oil->pre_emulsion Add oil phase to aqueous phase with high-speed stirring surfactant Surfactant (e.g., Polysorbate 80) mix_aqueous Dissolve Surfactant surfactant->mix_aqueous water Aqueous Phase (WFI/Buffer) water->mix_aqueous mix_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph Process for multiple cycles nanoemulsion DGTO Nanoemulsion hph->nanoemulsion

Figure 1: Workflow for DGTO Nanoemulsion Formulation.
Detailed Protocol for Nanoemulsion Formulation

Materials:

  • Digalloyl trioleate (DGTO)

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Polysorbate 80 (Tween® 80)

  • Ethanol (99.9%)

  • Water for Injection (WFI) or Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • High-speed homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer (e.g., Microfluidizer® or Avestin EmulsiFlex®)

  • Sterile filters (0.22 µm)

Protocol:

  • Oil Phase Preparation: a. Accurately weigh the desired amount of DGTO and the model hydrophobic drug. b. Dissolve the drug in a minimal amount of ethanol (co-surfactant). c. Add the DGTO to this solution and vortex or stir gently until a homogenous oil phase is obtained.

  • Aqueous Phase Preparation: a. Accurately weigh the desired amount of Polysorbate 80. b. Dissolve the Polysorbate 80 in the required volume of WFI or PBS with gentle stirring to form a clear solution.

  • Pre-emulsion Formation: a. While stirring the aqueous phase at high speed (e.g., 5000 rpm) using a high-speed homogenizer, slowly add the oil phase dropwise. b. Continue homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Transfer the pre-emulsion to the high-pressure homogenizer. b. Process the pre-emulsion at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 5-10 cycles). The optimal pressure and number of cycles should be determined experimentally. c. Collect the resulting nanoemulsion in a sterile container.

  • Sterilization (if for parenteral use): a. Filter the final nanoemulsion through a 0.22 µm sterile filter.

Characterization of the DGTO Nanoemulsion

Thorough characterization is essential to ensure the quality and performance of the nanoemulsion.

ParameterMethodPurposeTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average droplet size and the uniformity of the size distribution.50-200 nm, PDI < 0.3
Zeta Potential Electrophoretic Light ScatteringTo assess the surface charge of the droplets, which is an indicator of colloidal stability.± 30 mV or higher for good stability
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC after separation of free drugTo quantify the amount of drug successfully encapsulated within the nanoemulsion.EE% > 90%, DL% varies with formulation
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and size of the nanoemulsion droplets.Spherical droplets
pH and Viscosity pH meter and ViscometerTo ensure the formulation is within the desired physiological range and has appropriate flow properties.pH 6.5-7.5, low viscosity

Part 2: Formulation of a Digalloyl Trioleate-Based Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6] This in-situ emulsification enhances the dissolution and absorption of poorly water-soluble drugs.[7][8]

Rationale for Excipient Selection
  • Oil Phase: DGTO will be the primary oil component, providing a lipophilic environment for the drug.

  • Surfactant: A non-ionic surfactant with a high HLB value (e.g., Cremophor® EL, Labrasol®) is crucial for the spontaneous emulsification process.

  • Co-solvent/Co-surfactant: A water-miscible solvent like Transcutol® HP or PEG 400 helps to dissolve the drug and surfactant in the oil phase and facilitates the formation of a stable microemulsion upon dilution.

Experimental Workflow for SEDDS Formulation

The formulation of a SEDDS is a relatively straightforward process involving the simple mixing of components.

sedds_workflow cluster_formulation SEDDS Formulation cluster_evaluation Self-Emulsification Evaluation drug Hydrophobic Drug mix Mix and gently heat (40-50°C) until a clear solution is formed drug->mix dgto Digalloyl Trioleate (DGTO) dgto->mix surfactant Surfactant (e.g., Cremophor® EL) surfactant->mix cosolvent Co-solvent (e.g., Transcutol® HP) cosolvent->mix sedds Liquid SEDDS Pre-concentrate mix->sedds emulsification Gentle Agitation sedds->emulsification aqueous_medium Aqueous Medium (e.g., Water, SGF) aqueous_medium->emulsification nanoemulsion_formed Fine o/w Nanoemulsion emulsification->nanoemulsion_formed

Figure 2: Workflow for DGTO SEDDS Formulation and Evaluation.
Detailed Protocol for SEDDS Formulation

Materials:

  • Digalloyl trioleate (DGTO)

  • Model hydrophobic drug (e.g., Curcumin)

  • Cremophor® EL (Polyoxyl 35 Castor Oil)

  • Transcutol® HP (Diethylene glycol monoethyl ether)

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle

  • Glass vials

Protocol:

  • Component Screening: a. Determine the solubility of the drug in various oils, surfactants, and co-solvents to select the most suitable excipients. DGTO is the primary oil in this case.

  • Formulation of the SEDDS Pre-concentrate: a. Accurately weigh the required amounts of DGTO, Cremophor® EL, and Transcutol® HP into a glass vial. b. Add the weighed model drug to the mixture. c. Gently heat the mixture to 40-50°C in a water bath while stirring with a magnetic stirrer until a clear, homogenous solution is obtained. d. The resulting liquid is the SEDDS pre-concentrate.

Characterization of the DGTO SEDDS

The performance of a SEDDS formulation is evaluated by its ability to self-emulsify and the characteristics of the resulting emulsion.

ParameterMethodPurposeTypical Values
Self-Emulsification Time Visual observation upon dilutionTo assess the speed and efficiency of emulsification.< 1 minute
Droplet Size & PDI of the Resulting Emulsion Dynamic Light Scattering (DLS)To determine the size and uniformity of the droplets formed upon dilution.< 200 nm, PDI < 0.3
Cloud Point Measurement Visual observation upon heating the diluted emulsionTo assess the thermal stability of the formed emulsion. A higher cloud point is desirable.> 37°C
In Vitro Drug Release Dialysis bag method in simulated gastric and intestinal fluidsTo evaluate the rate and extent of drug release from the SEDDS.Significantly faster release compared to the pure drug
Thermodynamic Stability Centrifugation and freeze-thaw cyclesTo ensure the SEDDS pre-concentrate and the resulting emulsion are physically stable.No phase separation, cracking, or drug precipitation

Part 3: Advanced Characterization and Mechanistic Insights

In Vitro Drug Release Studies: Dialysis Bag Method

This method is commonly used to assess the in vitro release of drugs from nano-formulations.[9][10]

Protocol:

  • Preparation of the Dialysis Bag: a. Cut a piece of dialysis tubing (with a molecular weight cut-off, MWCO, that retains the nano-formulation but allows free passage of the drug) and hydrate it according to the manufacturer's instructions. b. Securely tie one end of the tubing.

  • Sample Loading: a. Accurately pipette a known amount of the DGTO nanoemulsion or the diluted SEDDS into the dialysis bag. b. Securely tie the other end of the bag, ensuring no leakage.

  • Release Study: a. Place the dialysis bag in a beaker containing a known volume of release medium (e.g., PBS pH 7.4 or simulated intestinal fluid) maintained at 37°C with constant stirring. b. At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Drug Quantification: a. Analyze the collected samples for drug content using a validated HPLC method. b. Calculate the cumulative percentage of drug released over time.

Mucoadhesion and Permeation Enhancement: The Dual Role of DGTO

The unique structure of DGTO suggests a dual mechanism for enhancing drug delivery.

mechanism_of_action cluster_mucoadhesion Mucoadhesion Mechanism cluster_permeation Permeation Enhancement Mechanism dgto_particle DGTO Nanoparticle h_bonds Hydrogen Bonding dgto_particle->h_bonds mucin_layer Mucin Layer label_prolonged Prolonged Residence Time Increased Drug Absorption h_bonds->mucin_layer oleate_chains Oleate Chains of DGTO disruption Disruption of Lipid Packing Increased Fluidity oleate_chains->disruption cell_membrane Epithelial Cell Membrane (Lipid Bilayer) label_enhanced Enhanced Drug Permeation disruption->cell_membrane

Figure 3: Proposed Dual Mechanism of DGTO for Enhanced Drug Delivery.
  • Mucoadhesion: The numerous phenolic hydroxyl groups on the digalloyl moiety can form hydrogen bonds with the mucin glycoproteins of the mucus layer.[11][12] This interaction promotes the adhesion of the DGTO-based formulation to the mucosal surface, prolonging its residence time and increasing the opportunity for drug absorption.

  • Permeation Enhancement: The oleate chains, being unsaturated fatty acids, can insert into the lipid bilayer of epithelial cells, disrupting the packing of the lipid chains and increasing the fluidity of the cell membrane.[13][14][15] This transient and reversible disruption of the membrane barrier facilitates the permeation of the encapsulated drug into the systemic circulation.

Conclusion

Digalloyl trioleate is a promising and versatile excipient for the formulation of advanced drug delivery systems. Its unique chemical structure offers the dual benefits of mucoadhesion and permeation enhancement, making it particularly suitable for improving the oral bioavailability of poorly soluble drugs. The protocols detailed in this application note for the formulation of DGTO-based nanoemulsions and SEDDS provide a solid foundation for researchers to explore the full potential of this novel material. Through careful formulation design and thorough characterization, DGTO can be leveraged to develop next-generation drug delivery platforms with enhanced therapeutic outcomes.

References

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Sources

Application

Digalloyl Trioleate: A Novel Lipophilic Antioxidant for Advanced Cosmetic Formulations

Application Notes and Protocols for Researchers and Formulation Scientists Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of digalloyl trioleate, a novel lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Formulation Scientists

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of digalloyl trioleate, a novel lipophilic derivative of gallic acid, and its potential applications as a multifunctional ingredient in cosmetic formulations. By leveraging the well-documented antioxidant, anti-inflammatory, and skin-lightening properties of gallotannins, digalloyl trioleate is positioned as a promising candidate for advanced skincare products. This document outlines detailed protocols for the synthesis, characterization, formulation, and in vitro efficacy testing of digalloyl trioleate, offering a scientifically rigorous framework for its evaluation and implementation by researchers, scientists, and drug development professionals in the cosmetics industry. While direct empirical data on digalloyl trioleate is emerging, the principles and methodologies presented herein are grounded in the extensive research on gallic acid and its derivatives, providing a robust starting point for innovation.

Introduction: The Rationale for Digalloyl Trioleate in Cosmetics

The demand for cosmetic ingredients with scientifically substantiated efficacy and a favorable safety profile is ever-increasing. Polyphenolic compounds, particularly those derived from natural sources, are of significant interest due to their potent antioxidant and anti-inflammatory properties. Gallic acid, a key component of hydrolyzable tannins, has demonstrated a wide range of biological activities beneficial for skin health. However, its hydrophilic nature limits its incorporation into the lipid phases of cosmetic emulsions and its penetration through the stratum corneum.

To overcome these limitations, the esterification of gallic acid with lipophilic moieties presents a viable strategy. Digalloyl trioleate, a large, lipophilic molecule, is hypothesized to offer enhanced skin compatibility and bioavailability of the active galloyl groups. The trioleate backbone, derived from oleic acid, is a triglyceride naturally found in various plant oils and is known for its emollient properties. This unique structure is anticipated to provide a dual benefit: the potent biological activity of the digalloyl head group and the skin-conditioning effects of the trioleate tail.

This guide will explore the potential of digalloyl trioleate as a cosmetic ingredient, with a focus on its antioxidant, anti-inflammatory, and tyrosinase-inhibiting activities.

Physicochemical Properties and Synthesis

Digalloyl trioleate (C₆₈H₁₀₆O₁₂) is a high molecular weight ester with significant lipophilicity.[1][2] Its structure consists of a triolein molecule esterified with two gallic acid moieties.

Table 1: Physicochemical Properties of Digalloyl Trioleate
PropertyValueSource
Molecular FormulaC₆₈H₁₀₆O₁₂[1][2]
Molecular Weight1115.56 g/mol [1][2]
AppearanceExpected to be a viscous oil or semi-solidInferred
SolubilityInsoluble in water; Soluble in non-polar organic solvents and oilsInferred
Proposed Synthesis Protocol: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases is a preferred method for the esterification of sensitive molecules like polyphenols, as it proceeds under mild conditions, minimizing degradation and side reactions.[3]

Objective: To synthesize digalloyl trioleate via lipase-catalyzed esterification of triolein with a protected gallic acid derivative, followed by deprotection.

Materials:

  • Triolein

  • 3,4,5-Tris(benzyloxy)benzoic acid (protected gallic acid)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves

  • Palladium on charcoal (Pd/C) for deprotection

  • Hydrogen gas source

  • Ethyl acetate

  • Celite

Protocol:

  • Esterification:

    • In a round-bottom flask, dissolve triolein and a molar excess of 3,4,5-tris(benzyloxy)benzoic acid in the anhydrous organic solvent.

    • Add immobilized lipase and molecular sieves to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring for 48-72 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter off the enzyme and molecular sieves.

    • Remove the solvent under reduced pressure to obtain the protected digalloyl trioleate.

  • Deprotection (Hydrogenolysis):

    • Dissolve the protected product in ethyl acetate.

    • Add a catalytic amount of Pd/C.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to yield the final product, digalloyl trioleate.

Causality behind Experimental Choices:

  • Enzymatic Catalysis: Lipases are highly specific and operate under mild conditions, preventing the degradation of the polyphenol and the lipid.[3]

  • Protected Gallic Acid: The hydroxyl groups of gallic acid are protected to prevent self-polymerization and direct the esterification to the carboxylic acid group.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product, hence the use of an anhydrous solvent and molecular sieves.

Formulation of Digalloyl Trioleate in a Cosmetic Emulsion

The lipophilic nature of digalloyl trioleate makes it an ideal candidate for incorporation into the oil phase of cosmetic emulsions, such as creams and lotions.

Protocol for a Water-in-Oil (W/O) Emulsion

Objective: To formulate a stable W/O emulsion containing digalloyl trioleate.

Materials:

  • Oil Phase:

    • Digalloyl Trioleate (Active Ingredient)

    • Caprylic/Capric Triglyceride (Emollient)

    • Cetyl PEG/PPG-10/1 Dimethicone (W/O Emulsifier)

    • Beeswax (Thickener/Stabilizer)

  • Water Phase:

    • Deionized Water

    • Glycerin (Humectant)

    • Magnesium Sulfate (Stabilizer)

  • Preservative System: (e.g., Phenoxyethanol, Ethylhexylglycerin)

Protocol:

  • Phase Preparation:

    • In a primary beaker, combine all oil phase ingredients and heat to 75-80°C until all solids are melted and the phase is uniform.

    • In a separate beaker, combine the water phase ingredients and heat to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring with a propeller mixer.

    • Once the temperature is below 40°C, add the preservative system and any other temperature-sensitive ingredients.

    • Continue stirring until the emulsion reaches room temperature.

Causality behind Experimental Choices:

  • W/O Emulsion: This system provides a continuous oil phase, which can enhance the delivery of the lipophilic active ingredient into the skin.

  • Cetyl PEG/PPG-10/1 Dimethicone: This emulsifier is specifically designed for creating stable W/O emulsions.

  • Magnesium Sulfate: In W/O emulsions, electrolytes in the water phase help to stabilize the droplets by increasing the osmotic pressure.

In Vitro Efficacy and Safety Assessment

The following protocols are designed to evaluate the potential cosmetic benefits of digalloyl trioleate.

Antioxidant Activity

The antioxidant capacity of gallotannins is generally proportional to the number of galloyl moieties.[4][5]

Objective: To determine the free radical scavenging activity of digalloyl trioleate.

Protocol:

  • Prepare a stock solution of digalloyl trioleate in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a fixed volume of DPPH (2,2-diphenyl-1-picrylhydrazyl) solution to each well.

  • Add the different concentrations of the digalloyl trioleate solutions to the wells.

  • Include a positive control (e.g., Gallic Acid, Trolox) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Objective: To assess the ability of digalloyl trioleate to mitigate oxidative stress in skin cells.

Protocol:

  • Culture human dermal fibroblasts in appropriate media.

  • Induce oxidative stress in the cells using H₂O₂ or UVA radiation.

  • Treat the cells with various concentrations of digalloyl trioleate.

  • Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]

  • Quantify the fluorescence using a fluorescence microplate reader or flow cytometry.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

Anti-Inflammatory Activity

Gallic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as NF-κB.[7][8]

Objective: To evaluate the effect of digalloyl trioleate on the production of pro-inflammatory cytokines in skin cells.

Protocol:

  • Culture human keratinocytes (e.g., HaCaT cells).

  • Induce an inflammatory response using an irritant such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).

  • Treat the cells with different concentrations of digalloyl trioleate.

  • After a suitable incubation period, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an ELISA kit.[9]

  • Determine the dose-dependent inhibition of cytokine production.

Skin Lightening Potential

Polyphenolic compounds are known to inhibit tyrosinase, the key enzyme in melanin synthesis.[10]

Objective: To assess the direct inhibitory effect of digalloyl trioleate on tyrosinase activity.

Protocol:

  • Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and various concentrations of digalloyl trioleate in a suitable buffer.

  • In a 96-well plate, mix the tyrosinase solution with the digalloyl trioleate solutions and incubate for a short period.

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

  • Use kojic acid as a positive control.

  • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.

Objective: To determine the effect of digalloyl trioleate on melanin production in a cellular model.

Protocol:

  • Culture B16F10 melanoma cells.

  • Treat the cells with various concentrations of digalloyl trioleate for a period of 48-72 hours.

  • Lyse the cells and measure the melanin content by dissolving the melanin pellet in NaOH and measuring the absorbance at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Assess cell viability to ensure that the reduction in melanin is not due to cytotoxicity.[11]

Safety and Toxicity

Objective: To determine the cytotoxic potential of digalloyl trioleate on skin cells.

Protocol:

  • Culture human keratinocytes and dermal fibroblasts in 96-well plates.

  • Treat the cells with a range of concentrations of digalloyl trioleate for 24-48 hours.

  • Assess cell viability using the MTT assay, which measures mitochondrial activity.

  • Determine the concentration at which a 50% reduction in cell viability (IC₅₀) occurs.

Some gallic acid esters have been reported to have skin-sensitizing potential.[12] Therefore, in vitro sensitization assays are recommended.

Recommended Assays:

  • Direct Peptide Reactivity Assay (DPRA): To assess the protein binding potential of the molecule.

  • KeratinoSens™: To measure the induction of a cytoprotective pathway in keratinocytes that is indicative of sensitization.

  • h-CLAT: To evaluate the activation of dendritic cells, a key event in skin sensitization.

Data Presentation and Visualization

Table 2: Expected Efficacy Profile of Digalloyl Trioleate
AssayEndpointExpected Outcome
DPPH AssayIC₅₀ (µM)Low IC₅₀, indicating potent radical scavenging
Cellular Antioxidant Assay% Reduction in ROSDose-dependent reduction in intracellular ROS
Cytokine Measurement% Inhibition of IL-6/IL-8Dose-dependent inhibition of pro-inflammatory cytokines
Tyrosinase InhibitionIC₅₀ (µM)Inhibition of tyrosinase activity
Melanin Content Assay% Reduction in MelaninDose-dependent reduction in cellular melanin content
Cytotoxicity AssayIC₅₀ (µM)High IC₅₀, indicating low cytotoxicity
Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation & Stability cluster_efficacy In Vitro Efficacy Testing cluster_safety Safety Assessment synthesis Lipase-Catalyzed Esterification purification Purification & Characterization synthesis->purification formulation W/O Emulsion Formulation purification->formulation stability Stability Testing (Temperature, Centrifugation) formulation->stability antioxidant Antioxidant Assays (DPPH, Cellular) stability->antioxidant anti_inflammatory Anti-inflammatory Assays (Cytokines) stability->anti_inflammatory whitening Skin Lightening Assays (Tyrosinase, Melanin) stability->whitening cytotoxicity Cytotoxicity (MTT Assay) stability->cytotoxicity sensitization Skin Sensitization (DPRA, KeratinoSens™) stability->sensitization

Caption: Experimental workflow for the development and evaluation of digalloyl trioleate.

proposed_moa cluster_antioxidant Antioxidant Effect cluster_anti_inflammatory Anti-inflammatory Effect cluster_whitening Skin Lightening Effect DGT Digalloyl Trioleate ROS Reactive Oxygen Species (ROS) DGT->ROS Scavenges NFkB NF-κB Pathway DGT->NFkB Inhibits Tyrosinase Tyrosinase DGT->Tyrosinase Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Proposed mechanisms of action for digalloyl trioleate in skin.

Conclusion

Digalloyl trioleate represents a promising new frontier in the development of high-performance cosmetic ingredients. Its unique lipophilic structure suggests the potential for enhanced skin delivery of the well-established benefits of gallic acid. The protocols and application notes provided in this guide offer a robust framework for the scientific evaluation of this novel compound. While the biological activities are inferred from related gallotannin structures, the proposed methodologies will enable researchers to generate the necessary empirical data to substantiate its efficacy and safety. Further research into the synthesis optimization, formulation stability, and in vivo performance of digalloyl trioleate is warranted and encouraged.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link].

  • Tian, F., Li, B., Ji, B., Zhang, G., & Luo, Y. (2009). Antioxidant and antimicrobial activities of consecutive extracts from Galla chinensis: The polarity affects the bioactivities. Food Chemistry, 113(1), 173-179.
  • Stergiou, P. Y., Foukis, A., Filippou, M., Koukouritaki, M., Parapouli, M., Theodorou, L. G., ... & Papamichael, E. M. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology advances, 31(8), 1846-1859.
  • The Inflammatory Response in Human Keratinocytes Exposed to Cinnamaldehyde Is Regulated by Nrf2. (2022). International Journal of Molecular Sciences, 23(6), 3183.
  • Gallotannin-Enriched Fraction from Quercus infectoria Galls as an Antioxidant and Inhibitory Agent against Human Glioblastoma Multiforme. (2021). Plants, 10(12), 2581.
  • Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties. (2020). Food Chemistry, 305, 125464.
  • Esterification reaction of gallic acid and alkyl alcohol (methanol, ethanol, propanol, or butanol) catalyzed by lipase to produce alkyl gallate. (n.d.). ResearchGate. Retrieved from [Link].

  • Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. (2023). Scientific Reports, 13(1), 10321.
  • Recognition of Gallotannins and the Physiological Activities: From Chemical View. (2020). Frontiers in Nutrition, 7, 58.
  • Molecular understanding of the therapeutic potential of melanin inhibiting natural products. (2022). Journal of Ethnopharmacology, 284, 114777.
  • The sensitizing capacity of the antioxidants propyl, octyl, and dodecyl gallate and some related gallic acid esters. (1987).
  • In vitro assessment of the anti-inflammatory and skin-moisturizing effects of Filipendula palmata (Pall.) Maxim. On human keratinocytes and identification of its bioactive phytochemicals. (2022). Journal of Ethnopharmacology, 296, 115488.
  • Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. (2020). Foods, 9(10), 1438.
  • Structure of gallotannin and gallic acid. (n.d.). ResearchGate. Retrieved from [Link].

  • Observation and quantification of ultraviolet-induced reactive oxygen species in ex vivo human skin. (2002).
  • Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential. (2022). Journal of Cancer Prevention, 27(2), 73.
  • Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. (2021). Pharmacological Research, 171, 105776.
  • Measurements of UV-generated free radicals/reactive oxygen species (ROS) in skin. (2006). Photochemical & Photobiological Sciences, 5(3), 291-295.
  • Highly Galloylated Tannin Fractions from Witch Hazel (Hamamelis virginiana) Bark: Electron Transfer Capacity, In Vitro Antioxidant Activity, and Effects on Skin-Related Cells. (2008). Chemical Research in Toxicology, 21(3), 696-704.
  • Recognition of Gallotannins and the Physiological Activities: From Chemical View. (2020). Frontiers in Nutrition, 7, 58.
  • Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review. (2020). Current Pharmaceutical Design, 26(32), 3907-3921.
  • Final Report on Hazard Classification of Common Skin Sensitisers. (2004).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(4), 1234.
  • Gallotannin Improves the Photoaged-Related Proteins by Extracellular Signal-Regulated Kinases/c-Jun N-Terminal Kinases Signaling Pathway in Human Epidermal Keratinocyte Cells. (2018). Journal of Medicinal Food, 21(8), 785-792.
  • Polyol-in-oil-emulsions for dermal delivery. (2015).
  • Protocol Title: Singlet oxygen quantification after skin exposure to ultraviolet A (UVA) light. (2017). ClinicalTrials.gov.
  • Irritant and sensitizing potential of eight surfactants commonly used in skin cleansers: an evaluation of 105 patients. (2010).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(4), 1234.
  • Inhibitory Effects of Adlay Extract on Melanin Production and Cellular Oxygen Stress in B16F10 Melanoma Cells. (2014). International Journal of Molecular Sciences, 15(9), 16641-16658.
  • Triacylglycerol lipase. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link].

  • Digalloyl Trioleate. (n.d.). Global Substance Registration System. Retrieved from [Link].

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Pharmacognosy Reviews, 13(25), 1-13.
  • Effects of captopril on melanin formation in B16 Cells. (2009). Journal of Food and Drug Analysis, 17(5).
  • Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. (2020). Foods, 9(10), 1438.
  • Antioxidant activity and physicochemical stability of phytocosmetic formulations containing Phyllanthus niruri extract. (2023). Revista Brasileira de Plantas Medicinais, 25, 10-16.
  • 5G RF-EMFs Mitigate UV-Induced Genotoxic Stress Through Redox Balance and p38 Pathway Regulation in Skin Cells. (2024). International Journal of Molecular Sciences, 25(11), 5937.
  • Unveiling a novel in-vitro model of skin inflammaging. (2024). Frontiers in Immunology, 15, 1369524.
  • State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. (2024). Journal of Biomaterials Science, Polymer Edition, 35(1), 1-32.
  • Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 859.
  • Determinants of skin sensitisation potential. (2007). Journal of Applied Toxicology, 27(5), 423-433.
  • Formulation of water-in-oil-in-water (W/O/W) emulsions containing trans-resveratrol. (2017). RSC advances, 7(61), 38555-38564.
  • Regulatory tools for assessing the skin sensitization potential of chemicals and a case study. (2024). YouTube.
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Method

Application Notes and Protocols: A Comprehensive Guide to Assessing the Enzymatic Degradation of Digalloyl Trioleate

Introduction In the landscape of pharmaceutical and nutraceutical research, the study of tannin derivatives has garnered significant attention due to their vast therapeutic potential, including antioxidant, anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and nutraceutical research, the study of tannin derivatives has garnered significant attention due to their vast therapeutic potential, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Gallotannins, a major class of hydrolyzable tannins, are esters of gallic acid with a polyol core, typically glucose.[1][3] The enzymatic hydrolysis of these compounds, primarily by tannase (tannin acyl hydrolase, E.C. 3.1.1.20), is a critical area of investigation for understanding their bioavailability, mechanism of action, and for the development of novel drug delivery systems.[4] This process breaks down complex tannins into smaller, more readily absorbed molecules like gallic acid.[4]

This application note provides a detailed protocol for assessing the enzymatic degradation of a novel, synthetic gallotannin, Digalloyl trioleate. This molecule, comprising two galloyl groups esterified to a triolein backbone, presents a unique analytical challenge due to its predicted high hydrophobicity. Triolein, a triglyceride of oleic acid, is practically insoluble in water.[5] Consequently, this protocol places a strong emphasis on the preparation of the substrate and the adaptation of classical tannase assays to a heterogeneous or biphasic reaction system.

This guide is intended for researchers, scientists, and drug development professionals engaged in the study of enzymatic kinetics, drug metabolism, and the formulation of lipid-based therapeutics. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and offer guidance on data interpretation and troubleshooting.

Principle of the Assay

The enzymatic degradation of Digalloyl trioleate by tannase involves the hydrolysis of the ester bonds linking the galloyl moieties to the trioleate core. This reaction is expected to proceed in a stepwise manner, yielding mono-galloyl trioleate and free gallic acid as intermediate and final products, respectively. The overall reaction can be monitored by quantifying the disappearance of the substrate and the appearance of the products over time.

Two primary analytical approaches are presented:

  • Spectrophotometric Assay: A straightforward method for determining the total amount of released gallic acid. This is based on the reaction of gallic acid with rhodanine to form a colored product, which can be measured at 520 nm.[6] This method is suitable for high-throughput screening and for determining overall enzyme activity.

  • High-Performance Liquid Chromatography (HPLC) Assay: A more comprehensive method that allows for the separation and quantification of the substrate (Digalloyl trioleate), intermediates (mono-galloyl trioleate), and the final products (gallic acid and triolein). This approach provides detailed kinetic information about the degradation pathway.

Enzymatic Degradation Pathway of Digalloyl Trioleate

Enzymatic_Degradation DGT Digalloyl Trioleate MGT Mono-galloyl Trioleate DGT->MGT Tannase GA Gallic Acid DGT->GA + Gallic Acid MGT->GA + Gallic Acid T Triolein MGT->T Tannase

Caption: Proposed enzymatic hydrolysis of Digalloyl trioleate by tannase.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Water bath or incubator shaker

  • Vortex mixer

  • Homogenizer (e.g., sonicator or high-speed blender)

  • Centrifuge

  • Micropipettes

  • Glassware (volumetric flasks, test tubes, etc.)

Reagents
  • Digalloyl trioleate (substrate)

  • Tannase from a suitable source (e.g., Aspergillus niger)

  • Gallic acid (analytical standard)

  • Triolein (analytical standard)

  • Mono-galloyl trioleate (if available, as an analytical standard)

  • Citrate buffer (0.05 M, pH 5.0)

  • Rhodanine solution (0.667% w/v in methanol)

  • Potassium hydroxide (KOH) solution (0.5 M)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Ethanol or another suitable co-solvent for the substrate

  • Emulsifying agent (e.g., Tween 80, gum arabic) - optional

  • Deionized water

Experimental Protocols

Part 1: Substrate Preparation (Crucial Step)

Due to the hydrophobic nature of the trioleate backbone, Digalloyl trioleate is not expected to be soluble in aqueous buffers. Therefore, careful preparation of the substrate is paramount for a successful assay. Two approaches are recommended:

Method A: Co-solvent System
  • Dissolve Digalloyl trioleate in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO). Triolein shows some solubility in ethanol.[7]

  • Slowly add the substrate solution to the pre-warmed reaction buffer (e.g., 0.05 M citrate buffer, pH 5.0) while vortexing vigorously to create a fine dispersion.

  • Note: The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5% v/v) to avoid denaturation of the enzyme. A solvent tolerance study for the specific tannase used is highly recommended.

Method B: Emulsification
  • Prepare an aqueous solution of an appropriate emulsifying agent (e.g., 1% w/v Tween 80 or gum arabic in the reaction buffer).

  • Dissolve the Digalloyl trioleate in a minimal amount of a water-immiscible solvent (e.g., chloroform or diethyl ether).

  • Add the substrate solution to the emulsifier solution.

  • Homogenize the mixture using a sonicator or a high-speed blender until a stable, milky emulsion is formed.

  • Remove the organic solvent by evaporation under a stream of nitrogen or by gentle heating. The final substrate preparation should be a stable aqueous emulsion.

Expert Insight: The choice between a co-solvent and an emulsification system depends on the specific properties of the Digalloyl trioleate and the enzyme. Emulsification often provides a larger surface area for the enzyme to act upon, which can be beneficial for lipophilic substrates.[8] It is crucial to run control experiments to ensure that the chosen solvent or emulsifier does not inhibit the enzyme activity.

Part 2: Spectrophotometric Assay for Total Gallic Acid Release

This method provides a rapid assessment of overall tannase activity by measuring the accumulation of a key hydrolysis product, gallic acid.

1. Standard Curve for Gallic Acid
  • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in the reaction buffer.

  • Create a series of dilutions ranging from 0.01 to 0.2 mg/mL.

  • For each dilution, take 0.5 mL and add 0.3 mL of methanolic rhodanine solution (0.667% w/v).

  • Incubate for 5 minutes at room temperature.

  • Add 0.2 mL of 0.5 M KOH solution and incubate for another 5-10 minutes.

  • Add 4.0 mL of deionized water and mix.

  • Measure the absorbance at 520 nm against a blank containing buffer instead of gallic acid.

  • Plot the absorbance versus the concentration of gallic acid to generate a standard curve.

2. Enzymatic Reaction
  • Prepare the reaction mixture in a series of test tubes:

    • X µL of Digalloyl trioleate substrate preparation (to achieve the desired final concentration).

    • Y µL of 0.05 M citrate buffer (pH 5.0) to bring the final volume to 1.0 mL.

  • Pre-incubate the tubes at the optimal temperature for the tannase (e.g., 30-40°C) for 5 minutes.[9]

  • Initiate the reaction by adding Z µL of the tannase solution.

  • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture and transfer it to a new tube.

  • Immediately stop the reaction by adding 0.3 mL of the methanolic rhodanine solution. This also serves as the first step of the colorimetric detection.

  • Proceed with the color development and absorbance measurement as described for the standard curve (steps 4-7).

3. Controls
  • Substrate Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Enzyme Blank: A reaction mixture without the substrate to account for any background absorbance from the enzyme preparation.

4. Calculation of Enzyme Activity

One unit (U) of tannase activity is typically defined as the amount of enzyme that liberates 1 µmole of gallic acid per minute under the specified assay conditions.[9]

Activity (U/mL) = (µmoles of gallic acid released) / (reaction time (min) x volume of enzyme (mL))

The amount of gallic acid released is determined from the standard curve.

Part 3: HPLC Method for Comprehensive Degradation Analysis

This method allows for the simultaneous monitoring of the substrate, intermediates, and products, providing a detailed kinetic profile of the enzymatic degradation.

1. HPLC System and Conditions (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A suitable gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at a wavelength suitable for both gallic acid and the galloyl esters (e.g., 272 nm or 280 nm).[10]

  • Column Temperature: 30°C

Note: These conditions are a starting point and should be optimized for the specific separation of Digalloyl trioleate and its degradation products.

2. Standard Curves

Prepare standard solutions of Digalloyl trioleate, gallic acid, and triolein (and mono-galloyl trioleate, if available) at various concentrations in a suitable solvent. Inject each standard into the HPLC system and create a calibration curve by plotting the peak area against the concentration for each compound.

3. Enzymatic Reaction and Sample Preparation
  • Set up the enzymatic reaction as described in Part 2, Section 2.

  • At each time point, withdraw an aliquot (e.g., 200 µL) of the reaction mixture.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol or a solution of 1% trifluoroacetic acid in acetonitrile).

  • Centrifuge the quenched sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitated protein or substrate.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Data Analysis
  • Identify the peaks in the chromatograms by comparing their retention times with those of the analytical standards.

  • Quantify the concentration of each compound at each time point using the corresponding standard curve.

  • Plot the concentration of the substrate, intermediates, and products as a function of time to obtain the kinetic profiles of the degradation process.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Substrate_Prep Substrate Preparation (Co-solvent or Emulsion) Reaction_Setup Reaction Setup & Pre-incubation Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Dilution Reaction_Start Initiate with Enzyme Enzyme_Prep->Reaction_Start Buffer_Prep Buffer Preparation Buffer_Prep->Reaction_Setup Reaction_Setup->Reaction_Start Time_Course Time-course Sampling Reaction_Start->Time_Course Quenching Reaction Quenching Time_Course->Quenching Spectro Spectrophotometry (Gallic Acid) Quenching->Spectro HPLC HPLC Analysis (Substrate, Intermediates, Products) Quenching->HPLC

Caption: Overall workflow for assessing Digalloyl trioleate degradation.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the enzymatic degradation can be summarized in the following tables:

Table 1: Spectrophotometric Analysis of Gallic Acid Release

Time (min)Absorbance at 520 nm (Mean ± SD)Gallic Acid Released (µg/mL)
0
5
10
20
30
60

Table 2: HPLC Analysis of Reaction Components

Time (min)Digalloyl Trioleate (µg/mL)Mono-galloyl Trioleate (µg/mL)Gallic Acid (µg/mL)
0
5
10
20
30
60
Interpretation of Results
  • Spectrophotometric Data: A time-dependent increase in absorbance at 520 nm indicates the release of gallic acid and thus, enzymatic activity. The initial linear portion of the curve can be used to calculate the initial reaction velocity.

  • HPLC Data: The HPLC results provide a more detailed picture of the reaction. A decrease in the peak area of Digalloyl trioleate over time, coupled with the appearance and subsequent potential decrease of a mono-galloyl trioleate peak and a steady increase in the gallic acid peak, confirms the stepwise hydrolysis of the substrate. The relative concentrations of the different components at various time points can be used to elucidate the kinetic parameters of each step of the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No or very low enzyme activity Enzyme denaturationCheck pH and temperature of the reaction. Ensure the co-solvent concentration is not inhibitory.
Substrate not accessibleImprove substrate dispersion/emulsion. Try a different emulsifying agent.
High background in spectrophotometric assay Contaminants in enzyme or substrateRun appropriate enzyme and substrate blanks.
Non-enzymatic hydrolysisMonitor the substrate blank over time.
Poor peak separation in HPLC Inappropriate mobile phase or columnOptimize the HPLC gradient, mobile phase composition, and consider a different column chemistry.
Variable results between replicates Inhomogeneous substrate preparationEnsure thorough mixing and consistent preparation of the substrate dispersion/emulsion.[11]
Pipetting errorsUse calibrated pipettes and ensure accurate liquid handling.

Conclusion

This application note provides a comprehensive and adaptable framework for assessing the enzymatic degradation of the novel, hydrophobic substrate, Digalloyl trioleate. By carefully addressing the challenge of substrate solubility and employing both spectrophotometric and HPLC-based analytical methods, researchers can gain valuable insights into the kinetics and mechanism of its hydrolysis by tannase. The successful application of this protocol will aid in the characterization of new gallotannin derivatives and advance their development for pharmaceutical and nutraceutical applications.

References

  • Journal of Pure and Applied Microbiology. (2022). Production, Purification and Characterization of Extracellular Tannase from a Newly Isolated Yeast, Geotrichum cucujoidarum. [Link]

  • PubMed Central. (n.d.). Recent Advances of Tannase: Production, Characterization, Purification, and Application in the Tea Industry. [Link]

  • SciRP.org. (n.d.). State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. [Link]

  • ResearchGate. (2023). Kinetics of the enzymatic hydrolysis of triglycerides in o/w emulsions: Study of the initial rates and the reaction time course. [Link]

  • IJRASET. (n.d.). Comparative Studies on Methods of Tannase Assay. [Link]

  • ResearchGate. (2023). How to reduce error when working with non soluble substrates?. [Link]

  • NIH. (n.d.). Characterization And Application Of Tannase Produced By Aspergillus Niger ITCC 6514.07 On Pomegranate Rind. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. [Link]

  • RJPBCS. (n.d.). Production of Tannase By Free and Immobilized Marine Aspergillus nomius Under Optimized Culture Conditions. [https://www.rjpbcs.com/pdf/2018_9(1)/[8].pdf]([Link]8].pdf)

  • PubChem - NIH. (n.d.). Digalloyl Trioleate. [Link]

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  • Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol. [Link]

  • NIH. (2022). A Novel Strategy for Unveiling Spatial Distribution Pattern of Gallotannins in Paeonia rockii and Paeonia ostii Based on LC–QTRAP–MS. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Digalloyl Trioleate

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of Digalloyl Trioleate (C₆₈H₁₀₆O₁₂).[1][2][3][4] This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Digalloyl Trioleate (C₆₈H₁₀₆O₁₂).[1][2][3][4] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this complex ester. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the initial phases of synthesizing Digalloyl Trioleate.

Q1: What are the primary methods for synthesizing Digalloyl Trioleate?

There are two main routes for the synthesis of galloyl esters like Digalloyl Trioleate: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the direct esterification of gallic acid and triolein (or oleic acid precursors). The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires elevated temperatures to drive the reaction forward by removing water.[5][6] More complex chemical methods may involve protecting the hydroxyl groups on gallic acid to prevent side reactions, which adds steps but can improve selectivity.[6]

  • Enzymatic Synthesis: This method utilizes enzymes, most commonly lipases or tannases, as biocatalysts.[7][8][9] Enzymatic reactions are known for their high specificity, which can reduce the formation of byproducts. They are conducted under milder conditions (lower temperature and neutral pH), making them suitable for sensitive substrates. The choice between a solvent-free system and an organic solvent system depends on substrate solubility and mass transfer limitations.[10]

Q2: My yield is consistently low. What are the most common culprits?

Low yield is a frequent issue stemming from several factors. The three most common areas to investigate are:

  • Reaction Equilibrium: Esterification is a reversible reaction. Inefficient removal of the water byproduct will prevent the reaction from proceeding to completion.[5][6]

  • Catalyst Inactivation or Insufficiency: Whether using a chemical or enzymatic catalyst, its activity is paramount. Acid catalysts can be neutralized by impurities, while enzymes can be denatured by improper temperature, pH, or solvent choice.[7][11]

  • Substrate Quality and Stoichiometry: The purity of gallic acid and triolein is critical. Furthermore, an improper molar ratio of the reactants can lead to incomplete conversion of the limiting reagent.[12][13]

Q3: How do I choose between chemical and enzymatic synthesis?

The choice depends on your specific experimental goals, including desired purity, yield, scalability, and environmental considerations.

FeatureChemical SynthesisEnzymatic Synthesis
Conditions Harsh (High temp, strong acids)[6]Mild (Low temp, neutral pH)[13]
Specificity Lower, potential for side reactionsHigh, fewer byproducts[9]
Catalyst Simple acids (e.g., H₂SO₄)[6]Complex proteins (Lipases, Tannases)[8]
Cost Catalyst is cheap, but energy costs can be high.Enzyme can be expensive, but may be reusable.
Environmental Often involves harsh solvents and corrosive acids.[11]Greener approach with biodegradable catalysts.[10]
Ideal For Large-scale production where cost is a primary driver.High-purity applications (e.g., pharmaceuticals).

Q4: What is the role of the solvent in enzymatic synthesis?

In organic solvent systems, the solvent solubilizes the substrates, making them more accessible to the enzyme and often improving reaction efficiency.[10] However, the solvent choice is critical. It must not denature the enzyme. Solvents with a low log P (more polar) can strip the essential water layer from the enzyme, leading to inactivation.[7] Conversely, very non-polar solvents may not adequately dissolve the substrates. Therefore, a solvent like hexane or a solvent-free system is often employed.[10][14]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured, problem-and-solution approach to common issues encountered during Digalloyl Trioleate synthesis.

Guide 1: Reactant and Substrate Issues

Problem: The reaction is slow or stalls before completion.

  • Possible Cause 1: Impure Reactants.

    • Why it happens: Impurities in gallic acid or triolein can interfere with the catalyst or participate in side reactions. For instance, residual water in the reactants can shift the reaction equilibrium backward, while other organic impurities can compete for the catalyst's active sites.

    • Solution:

      • Verify Purity: Use analytical techniques like NMR or HPLC to confirm the purity of your starting materials.

      • Purification: If necessary, purify gallic acid by recrystallization. Ensure triolein is of high purity and free from significant amounts of free fatty acids or mono/di-glycerides.

      • Drying: Thoroughly dry all reactants and solvents before use. For solvents, distillation over a suitable drying agent is recommended. For solid reactants, drying under vacuum is effective.

  • Possible Cause 2: Incorrect Molar Ratio.

    • Why it happens: The stoichiometry of the reaction dictates the theoretical conversion. An excess of one reactant is often used to drive the reaction towards the product, but an extreme imbalance can complicate purification. Optimization studies for similar esters have shown that the molar ratio is a critical parameter influencing yield.[12][13][15]

    • Solution:

      • Stoichiometric Analysis: Begin with the theoretical molar ratio for the desired degree of galloylation.

      • Systematic Optimization: Perform a series of small-scale experiments varying the molar ratio of gallic acid to triolein. For example, test ratios of 2:1, 2.5:1, and 3:1 (galloyl donor to oleate groups).

      • Monitor Conversion: Use TLC or HPLC to track the consumption of the limiting reagent and determine the optimal ratio for your specific conditions.

Guide 2: Catalyst and Reaction Condition Issues

Problem: Very low conversion despite pure reactants.

  • Possible Cause 1: Inactive or Inefficient Catalyst (Chemical Synthesis).

    • Why it happens: Homogeneous acid catalysts like H₂SO₄ can be neutralized. Heterogeneous acid catalysts can suffer from low surface area or have their active sites blocked.[11] The choice and concentration of the catalyst are crucial.[6][16]

    • Solution:

      • Catalyst Selection: For direct esterification, p-toluenesulfonic acid is often preferred as it is a solid and can be easier to handle and remove than sulfuric acid.[6]

      • Catalyst Loading: Optimize the catalyst concentration. Typically, this ranges from 0.5% to 5% by weight of the reactants. Too little catalyst results in a slow reaction, while too much can promote side reactions and charring.

      • Heterogeneous Catalysts: If using a solid acid catalyst, ensure it is properly activated (e.g., by heating under vacuum) before use to remove adsorbed water.

  • Possible Cause 2: Inactive or Inhibited Enzyme (Enzymatic Synthesis).

    • Why it happens: Enzymes are sensitive to their environment. The wrong temperature, pH, or solvent can cause denaturation.[7] Some compounds can act as inhibitors. Microencapsulated or immobilized enzymes often show higher stability and activity than free enzymes.[7][9]

    • Solution:

      • Verify Enzyme Activity: Before the synthesis, perform a standard assay to confirm the activity of your lipase or tannase batch.

      • Optimize Temperature: Conduct the reaction at the enzyme's optimal temperature. For many lipases used in synthesis, this is between 40°C and 70°C.[13][14][15]

      • Control Water Activity: While bulk water must be removed to drive the reaction, a minuscule amount of water is essential for maintaining the enzyme's conformational flexibility and activity. This can be controlled by using molecular sieves or by pre-equilibrating the enzyme at a specific water activity.[7][13]

      • Immobilization: Consider using an immobilized enzyme (e.g., Lipozyme® 435). Immobilization prevents enzyme aggregation and simplifies its removal from the reaction mixture, allowing for reuse.[8]

  • Possible Cause 3: Inefficient Water Removal.

    • Why it happens: As esterification is an equilibrium-controlled process, the accumulation of water will eventually halt the net formation of the product.[5][6]

    • Solution:

      • Azeotropic Distillation (Chemical): When using a suitable solvent (like toluene), employ a Dean-Stark apparatus to continuously remove water as it forms.[5]

      • Vacuum: For both chemical and solvent-free enzymatic systems, applying a vacuum can effectively remove water and other volatile byproducts, driving the reaction to completion.[6]

      • Molecular Sieves (Enzymatic): In organic solvent-based enzymatic reactions, add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it is produced.[13] The amount of sieves may need to be optimized.

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general synthesis workflow and a decision-making process for troubleshooting low yield.

SynthesisWorkflow cluster_reactants Reactants cluster_synthesis Synthesis Route cluster_processing Downstream Processing GallicAcid Gallic Acid Chem Chemical Synthesis (Acid Catalyst, High Temp) GallicAcid->Chem Enz Enzymatic Synthesis (Lipase/Tannase, Mild Temp) GallicAcid->Enz Triolein Triolein Triolein->Chem Triolein->Enz Purify Purification (Chromatography/Crystallization) Chem->Purify Enz->Purify Analyze Analysis (NMR, HPLC, MS) Purify->Analyze Product Digalloyl Trioleate Analyze->Product

Caption: General workflow for Digalloyl Trioleate synthesis.

Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Loop Start Low Yield Observed Purity 1. Verify Reactant Purity (HPLC, NMR) Start->Purity Start Here Ratio 2. Confirm Molar Ratios Purity->Ratio Catalyst 3. Check Catalyst Activity Ratio->Catalyst Conditions 4. Optimize Conditions (Temp, Time) Catalyst->Conditions If checks pass Water 5. Enhance Water Removal (Vacuum, Sieves) Conditions->Water Solvent 6. Re-evaluate Solvent Choice (Enzymatic) Water->Solvent Success Yield Improved Solvent->Success

Caption: A decision tree for troubleshooting low synthesis yield.

Part 3: Experimental Protocols

Protocol 1: Enzymatic Synthesis of a Galloyl Ester (Model)

This protocol is a general model for lipase-catalyzed esterification in a solvent system, which can be adapted for Digalloyl Trioleate.

  • Reactant Preparation: Dissolve gallic acid (2 mmol) and triolein (0.5 mmol, providing 1.5 mmol of esterifiable groups) in 20 mL of hexane in a round-bottom flask.

  • Water Removal Agent: Add 2g of activated 3Å molecular sieves to the flask.[13]

  • Enzyme Addition: Add the immobilized lipase catalyst (e.g., 10% by weight of total substrates).

  • Reaction: Seal the flask and place it in an orbital shaker set to the enzyme's optimal temperature (e.g., 55°C) and 150 rpm.

  • Monitoring: Periodically take small aliquots of the reaction mixture. Filter out the enzyme and analyze the supernatant by TLC or HPLC to monitor the formation of the product and consumption of reactants.

  • Termination and Workup: Once the reaction has reached completion (or equilibrium), filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified using silica gel column chromatography to separate the desired Digalloyl Trioleate from unreacted starting materials and byproducts.

References

  • Yu, X. W., & Li, Y. Q. (2005). Enzymatic synthesis of gallic acid esters using microencapsulated tannase: Effect of organic solvents and enzyme specificity. ResearchGate. [Link]

  • Gou, M., et al. (2020). Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties. PubMed. [Link]

  • N.V. Organon. (1952). Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms.
  • Chen, B. H., et al. (2017). Optimization of biodiesel production from transesterification of triolein using zeolite LTA catalysts synthesized from kaolin clay. ResearchGate. [Link]

  • Di Girolamo, D., et al. (2023). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. PubMed. [Link]

  • Di Girolamo, D., et al. (2023). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. MDPI. [Link]

  • Janeczko, T., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. PMC - NIH. [Link]

  • Yunus, N. A., et al. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Jurnal Sains Kesihatan Malaysia. [Link]

  • Van Der Westhuyzen, J. (2001). Method of synthesizing alkyl gallates.
  • Ghule, V. D., et al. (2019). Resolving synthetic challenges faced in the syntheses of asymmetric N,N′-ethylene-bridged energetic compounds. New Journal of Chemistry. [Link]

  • Santisawadi, S., et al. (2013). Process optimization using response surface design for diacylglycerol synthesis from palm fatty acid distillate by enzymatic esterification. ResearchGate. [Link]

  • Sinurat, E., et al. (2017). Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. ResearchGate. [Link]

  • Jahangirian, H., et al. (2020). Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil, Cytotoxicity Properties and Application as a New Anticancer Agent. PubMed. [Link]

  • Global Substance Registration System. DIGALLOYL TRIOLEATE. [Link]

  • IGENE BIOTECHNOLOGY, INC. (1985). Enzymatic synthesis of gallic acid esters.
  • Klis, T., et al. (2012). Optimization of the Synthesis of 2,4,6,8,10,12-Hexaallyl. ResearchGate. [Link]

  • Pellis, A., et al. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. PMC. [Link]

  • Chen, B., et al. (2022). Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). Digalloyl Trioleate. PubChem. [Link]

  • Pharmaffiliates. (n.d.). Digalloyl Trioleate. Pharmaffiliates. [Link]

  • PubChemLite. (n.d.). Digalloyl trioleate. PubChemLite. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Digalloyl Trioleate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Digalloyl Trioleate. This document provides in-depth, experience-driven troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Digalloyl Trioleate. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions regarding the significant solubility challenges of this molecule in aqueous solutions. Our goal is to explain not just the "how," but the fundamental "why" behind each strategy, ensuring your experimental success.

Section 1: Understanding the Core Problem - FAQs

This section addresses the fundamental properties of Digalloyl Trioleate and the root cause of its poor aqueous solubility.

Q1: What is Digalloyl Trioleate and why is it so difficult to dissolve in water?

A: Digalloyl Trioleate is a large amphiphilic molecule with a molecular weight of approximately 1115.6 g/mol .[1][2] It consists of two primary components:

  • A Trioleate Tail: This is a large, non-polar (lipophilic or 'fat-loving') tail derived from three oleic acid molecules. This substantial lipid component makes the molecule behave like an oil, repelling water.[3]

  • A Digalloyl Head: This is a smaller, more polar (hydrophilic or 'water-loving') head group derived from two gallic acid units. Gallic acid itself is water-soluble.[4]

The core issue is the molecule's dominant lipophilic character. The massive trioleate tail far outweighs the hydrophilic nature of the digalloyl head, making the overall molecule practically insoluble in water. Think of it as trying to dissolve a drop of oil in a glass of water; the fundamental chemistries are incompatible.

Q2: I see some undissolved particles/film/oil layer in my aqueous buffer. What is happening?

A: This is the most common observation and confirms the molecule's insolubility. The particles or oily layer you see are aggregates of Digalloyl Trioleate molecules clumping together to minimize their contact with the aqueous environment. This phenomenon, known as hydrophobic aggregation, is energetically favorable for the molecule but detrimental to your experiment, as only dissolved molecules are biologically active and measurable.

Q3: What is the first step I should take when facing solubility issues?

A: Before attempting complex formulations, the first step is always to define your experimental requirements. Ask yourself:

  • What is the target final concentration needed for my assay?

  • What is the composition of my final aqueous medium (e.g., cell culture media, PBS)?

  • Are there any components in my assay that are sensitive to organic solvents or surfactants?

Answering these questions will guide you to the most appropriate solubilization strategy, as outlined in the workflow below.

Section 2: Strategic Workflow for Solubilization

Successfully solubilizing Digalloyl Trioleate requires a systematic approach. This workflow provides a decision-making framework to guide you from simple to more complex methods.

Caption: Decision workflow for selecting a solubilization strategy.

Section 3: Troubleshooting Guide - Methods & Protocols

This section provides detailed Q&A troubleshooting for each major solubilization strategy.

Co-Solvent Approach

This is often the simplest method for achieving low concentrations for in vitro assays. The principle is to first dissolve the lipophilic compound in a water-miscible organic solvent before diluting it into the aqueous buffer.[5][6]

Q: My compound won't dissolve even in 100% DMSO. What should I do?

A: While unlikely for most applications, if you cannot achieve a high-concentration stock solution, gentle warming (to 37°C) and vortexing or sonication can help. Ensure your DMSO is high-purity and anhydrous, as absorbed water can reduce its solvating power for highly lipophilic compounds.

Q: I successfully made a 10 mM stock in DMSO, but it immediately crashes out (precipitates) when I add it to my cell culture media. Why?

A: This is a classic problem called "fall-out." It happens because when you dilute the DMSO stock into the aqueous media, the solvent polarity dramatically increases. The DMSO concentration is no longer high enough to keep the Digalloyl Trioleate dissolved, and it precipitates.

Solution Protocol: Stepwise Dilution

  • Prepare High-Concentration Stock: Dissolve Digalloyl Trioleate in 100% cell culture grade DMSO to make a concentrated stock (e.g., 10-50 mM).[7]

  • Intermediate Dilution: Perform an intermediate dilution of your stock into your final aqueous buffer (e.g., PBS or cell media).

  • Final Dilution: Quickly add the intermediate dilution to the final volume of your aqueous buffer while vortexing to ensure rapid dispersion.

  • Crucial Constraint: The final concentration of the co-solvent should be kept to a minimum, as it can be toxic to cells. For cell-based assays, the final DMSO concentration should ideally be below 0.5%, with 0.1% being a widely tolerated limit.[8][9]

Comparison of Common Co-Solvents

Co-SolventProsConsTypical Final Conc. (Cell Assays)
DMSO Excellent solvating power for non-polar compounds.Can be toxic to cells at >0.5%; may interfere with some assays.[9]< 0.5%
Ethanol Less toxic than DMSO; volatile.Weaker solvent for highly lipophilic compounds; can cause protein denaturation.< 1%
PEG 400 Low toxicity; often used in formulations.More viscous; may not be as effective as DMSO.Variable, often < 5%
Surfactant-Based Solubilization

For higher concentrations or when co-solvents fail, surfactants are the next logical step. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles.[10][11][12] The lipophilic tails form a core that can encapsulate Digalloyl Trioleate, while the hydrophilic heads face the water, creating a stable "package" that is soluble in the aqueous phase.[13][14][15]

Q: How do I choose the right surfactant?

A: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity. Polysorbates (e.g., Tween® 20, Tween® 80) and Cremophor® EL are common starting points. The choice depends on the required Hydrophile-Lipophile Balance (HLB), a measure of the relative hydrophilicity/lipophilicity of the surfactant.

Q: My solution is cloudy even with a surfactant. What's wrong?

A: This could be due to several reasons:

  • Concentration is below the CMC: You may not have added enough surfactant to form micelles. You must use the surfactant at a concentration significantly above its CMC.[10]

  • Insufficient Surfactant-to-Drug Ratio: You may not have enough micelles to encapsulate all the drug molecules. Try increasing the surfactant concentration.

  • Poor Mixing: The energy input might be insufficient to form the micelles and incorporate the drug.

Protocol: Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a stock solution of your chosen surfactant (e.g., 10% Tween® 80 in water) at a concentration well above its CMC.

  • Incorporate the Drug: Add the Digalloyl Trioleate (either as a powder or a concentrated co-solvent stock) to the surfactant solution.

  • Apply Energy: Vigorously vortex or sonicate the mixture. Gentle heating (40-50°C) can also facilitate the process by increasing molecular motion.

  • Equilibrate and Verify: Allow the solution to return to room temperature. A successful formulation should be clear and free of visible particulates.

G cluster_micelle Micelle Structure cluster_env Aqueous Environment (Water) drug Digalloyl Trioleate s1 s2 s3 s4 s5 s6 s7 s8 label_node Hydrophilic Head (faces water) arrow_head arrow_head->s3 label_node2 Lipophilic Tail (faces drug) arrow_tail arrow_tail->s6

Caption: Encapsulation of lipophilic Digalloyl Trioleate within a surfactant micelle.

Advanced Formulation Strategies

When high concentrations are required or when co-solvents and simple surfactants are incompatible with the final application (e.g., in vivo studies), more advanced formulation strategies are necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the lipophilic portion of a guest molecule, like the trioleate tail of Digalloyl Trioleate, forming an "inclusion complex" that is water-soluble.[16][17] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their enhanced solubility and safety profile.[18]

Q: How do I know if a cyclodextrin will work for my molecule?

A: The formation of an inclusion complex depends on a size/shape fit between the host (cyclodextrin) and the guest (drug). Given the large, flexible nature of the trioleate tails, it is plausible they can fit within the cavity of larger cyclodextrins like β- or γ-cyclodextrin derivatives. This often requires empirical testing.

Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 10-40% w/v).

  • Add Drug: Add Digalloyl Trioleate to the cyclodextrin solution.

  • Mix Thoroughly: Stir the mixture overnight at room temperature. Sonication can accelerate the complexation process.

  • Clarify: Centrifuge or filter the solution to remove any uncomplexed, insoluble material. The clear supernatant contains the soluble drug-cyclodextrin complex.

SEDDS are advanced, isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium, spontaneously form a fine oil-in-water emulsion or microemulsion.[19][20][21] This is a highly effective strategy for very lipophilic compounds.[22] The drug is pre-dissolved in the SEDDS formulation; when this formulation is introduced to the body or an experimental medium, it forms tiny, stable droplets containing the drug, which enhances both solubility and absorption.[19][20]

Q: This sounds complicated. Where do I start with designing a SEDDS formulation?

A: SEDDS formulation is an optimization process. You start by screening excipients:

  • Oil Phase: Find an oil in which Digalloyl Trioleate is highly soluble (e.g., medium-chain triglycerides like Capryol™ 90).

  • Surfactant: Select a surfactant that can effectively emulsify the chosen oil (e.g., Cremophor® EL, Labrasol®).

  • Co-solvent: Choose a co-solvent that is miscible with both the oil and surfactant to improve drug loading and emulsification (e.g., Transcutol® HP).

The optimal ratio of these three components is then determined using ternary phase diagrams to identify the region that forms stable and efficient microemulsions upon dilution.

Section 4: Summary and Key Takeaways

  • Acknowledge the Chemistry: Digalloyl Trioleate is fundamentally a lipophilic molecule. Direct dissolution in aqueous buffers will fail.

  • Start Simple: For low-concentration in vitro work, a carefully prepared co-solvent stock (like DMSO) with stepwise dilution is the most direct path. Always control the final solvent concentration.

  • Leverage Micelles: For higher concentrations or when co-solvents cause precipitation, non-ionic surfactants are a robust second-line strategy. Ensure you are working above the CMC.

  • Employ Advanced Formulations for Complex Needs: For in vivo applications or very high concentration targets, cyclodextrin complexes or SEDDS are powerful but require more formulation development.

By systematically applying these principles and troubleshooting steps, researchers can successfully overcome the solubility challenges of Digalloyl Trioleate and achieve reliable, reproducible experimental results.

References

  • PubChem. (n.d.). Digalloyl Trioleate. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). DIGALLOYL TRIOLEATE. Retrieved from [Link]

  • Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Popara, J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Retrieved from [Link]

  • Hintzen, F., & Perera, G. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]

  • Barnard, A., et al. (2023). High concentration formulation developability approaches and considerations. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Gîrleanu, I., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Retrieved from [Link]

  • Chaudhary, A., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Journal of Pharmaceutics & Drug Delivery Research. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. Retrieved from [Link]

  • Allied Market Research. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Retrieved from [Link]

  • Biolin Scientific. (2018). What is critical micelle concentration?. Retrieved from [Link]

  • dos Santos, T., et al. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics. Retrieved from [Link]

  • Palacky University Olomouc. (n.d.). CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. Retrieved from [Link]

  • IJCRT.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. Retrieved from [Link]

  • MDPI. (n.d.). Formulation Improvements in the Applications of Surfactant–Oil–Water Systems Using the HLDN Approach with Extended Surfactant Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins in drug delivery: An updated review. Retrieved from [Link]

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Troubleshooting

Preventing the degradation of Digalloyl trioleate during storage

A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals Introduction to Digalloyl Trioleate Stability Digalloyl trioleate is a complex molecule comprised of a trio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals

Introduction to Digalloyl Trioleate Stability

Digalloyl trioleate is a complex molecule comprised of a trioleate ester linked to a digalloyl moiety. This structure, rich in both unsaturated fatty acid chains and polyphenolic groups, makes it a potent antioxidant for various applications, including cosmetics.[1][2] However, these same functional groups render the molecule susceptible to degradation through two primary pathways: hydrolysis and oxidation. Understanding and mitigating these degradation processes are crucial for preserving the compound's efficacy and ensuring reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Digalloyl trioleate degradation?

A1: The degradation of Digalloyl trioleate is primarily caused by hydrolysis of its ester linkages and oxidation of the unsaturated oleate chains and the polyphenolic galloyl groups. These processes can be accelerated by improper storage conditions such as exposure to moisture, oxygen, light, and elevated temperatures.

Q2: What are the ideal storage conditions for Digalloyl trioleate?

A2: For optimal stability, Digalloyl trioleate should be stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3] It should be protected from light by using amber glass vials or by storing it in a dark location.

Q3: Can I store Digalloyl trioleate in a plastic container?

A3: If dissolved in an organic solvent, it is strongly recommended to store Digalloyl trioleate in glass containers with Teflon-lined caps.[3] Plastic containers can leach impurities into the organic solvent, potentially contaminating your sample. For aqueous suspensions, high-quality plastic containers may be acceptable, but glass is always the preferred choice for long-term storage.

Q4: How does pH affect the stability of Digalloyl trioleate?

A4: The ester bonds in Digalloyl trioleate are susceptible to hydrolysis, a process that is significantly influenced by pH. Generally, the rate of ester hydrolysis increases at both acidic and basic pH, with the reaction being slowest near neutral pH.[4][5] The galloyl moiety, a derivative of gallic acid, is particularly unstable at high pH.[4]

Q5: What are the visible signs of Digalloyl trioleate degradation?

A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the development of a rancid odor, and changes in viscosity or the formation of precipitates in solution. These changes are often indicative of significant oxidative or hydrolytic degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of Digalloyl trioleate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Change in Color (Yellowing/Browning) Oxidation of the polyphenolic galloyl moieties.Immediate Action: Overlay the sample with an inert gas (argon or nitrogen) and store at -20°C in the dark. Long-Term Prevention: Ensure the storage container is tightly sealed and always flush with inert gas before sealing. Avoid repeated freeze-thaw cycles.
Development of a Rancid Odor Oxidation of the oleate (unsaturated fatty acid) chains, leading to the formation of volatile aldehydes and ketones.Immediate Action: Discard the sample, as it is likely significantly degraded. Long-Term Prevention: Strictly adhere to storage at -20°C or below, under an inert atmosphere, and protected from light. Consider adding a suitable antioxidant if compatible with your application.
Precipitation or Cloudiness in Solution Hydrolysis of the ester bonds, leading to the formation of less soluble degradation products like gallic acid and oleic acid. Aggregation of degraded molecules.Immediate Action: Assess the purity of the sample using an appropriate analytical method (e.g., HPLC). Long-Term Prevention: Ensure the solvent is dry and store the solution under anhydrous conditions. Minimize exposure to atmospheric moisture. Maintain a neutral pH if in an aqueous buffer.[5]
Inconsistent Experimental Results Partial degradation of the compound, leading to a lower effective concentration and the presence of interfering degradation products.Immediate Action: Perform a quality control check on your stored Digalloyl trioleate using a stability-indicating analytical method. Long-Term Prevention: Implement a rigorous storage and handling protocol. Aliquot the compound upon receipt to avoid contaminating the entire stock with repeated use.

Degradation Pathways and Prevention

The stability of Digalloyl trioleate is a function of its molecular structure. The following diagrams illustrate the primary degradation pathways and the key factors that influence them.

Hydrolytic Degradation

The ester linkages in Digalloyl trioleate are susceptible to cleavage in the presence of water, a reaction catalyzed by acid or base. This results in the formation of digallic acid and oleic acid, or further hydrolysis to gallic acid and oleic acid.

DGT Digalloyl Trioleate Products Degradation Products: - Digallic Acid - Oleic Acid - Gallic Acid DGT->Products Hydrolysis H2O Water (H₂O) H2O->Products AcidBase Acid/Base Catalyst AcidBase->Products

Caption: Hydrolytic degradation of Digalloyl trioleate.

To minimize hydrolysis, it is crucial to store Digalloyl trioleate in a dry environment and to control the pH of any solutions.[6]

Oxidative Degradation

Both the polyphenolic rings and the unsaturated oleate chains are prone to oxidation. This process is initiated by factors such as light, heat, and the presence of metal ions, and is propagated by molecular oxygen.

DGT Digalloyl Trioleate OxidizedProducts Oxidized Products: - Quinones - Peroxides - Aldehydes - Ketones DGT->OxidizedProducts Oxidation Factors Initiators: - Light - Heat - Metal Ions Factors->OxidizedProducts Oxygen Oxygen (O₂) Oxygen->OxidizedProducts

Caption: Oxidative degradation of Digalloyl trioleate.

Preventing oxidation requires stringent exclusion of light and oxygen, which can be achieved by using amber vials, storing in the dark, and purging with an inert gas.[7][8]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt: Immediately store the container at -20°C or below.

  • Aliquoting: If the compound will be used multiple times, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Weigh out the desired amounts into smaller, amber glass vials.

  • Inert Atmosphere: Flush the headspace of the original container and the new aliquots with a gentle stream of an inert gas (argon or nitrogen) before sealing.

  • Sealing: Use vials with Teflon-lined caps to ensure an airtight seal and prevent contamination.

  • Storage: Return the sealed vials to -20°C or below for long-term storage, ensuring they are protected from light.

Protocol 2: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of Digalloyl trioleate and detecting the presence of degradation products.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep1 Dissolve Digalloyl Trioleate in a suitable solvent (e.g., Methanol/Chloroform) Prep2 Filter through a 0.45 µm PTFE syringe filter Prep1->Prep2 HPLC_System HPLC System with UV-Vis or DAD Detector Prep2->HPLC_System Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Mobile_Phase Gradient Elution: A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid Detection Monitor at wavelengths relevant for both galloyl and oleate moieties (e.g., 280 nm and 210 nm) Analysis1 Integrate peak areas of Digalloyl Trioleate and any degradation products Detection->Analysis1 Analysis2 Calculate purity as a percentage of the total peak area Analysis1->Analysis2

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Digalloyl Trioleate Esterification

Welcome to the technical support center for the synthesis of Digalloyl Trioleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Digalloyl Trioleate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the esterification process. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Introduction to Digalloyl Trioleate Synthesis

Digalloyl Trioleate is a complex ester, the synthesis of which involves the formation of ester linkages between a digalloyl moiety and a trioleate backbone. The primary challenge in this esterification lies in achieving high conversion and selectivity while minimizing side reactions, given the multiple hydroxyl groups on the galloyl moieties and the potential for steric hindrance. This guide will walk you through the critical parameters of the reaction, from catalyst selection to purification of the final product, and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

What are the primary methods for the esterification of Digalloyl Trioleate?

There are two main catalytic routes for the synthesis of Digalloyl Trioleate: acid catalysis and enzymatic catalysis.[1][2]

  • Acid Catalysis: This is a classic method that typically employs strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) to protonate the carboxylic acid, making it more electrophilic for attack by the alcohol.[1][3] This method is often carried out at elevated temperatures with the continuous removal of water to drive the equilibrium towards the product.[4]

  • Enzymatic Catalysis: Lipases and tannases are commonly used enzymes for the esterification of phenolic compounds.[2][5][6] This "green chemistry" approach offers higher selectivity, milder reaction conditions, and fewer byproducts compared to acid catalysis.[2][7] Immobilized enzymes are often preferred as they can be easily recovered and reused.[8]

How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the desired reaction conditions and the stability of your starting materials.

  • For robust starting materials and a cost-effective approach, traditional acid catalysts like sulfuric acid can be used.[1][3] However, be mindful of potential side reactions like dehydration and sulfonation, especially at high temperatures.[9]

  • For sensitive substrates or when high selectivity is crucial, enzymatic catalysis is the superior choice.[2] Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for their efficiency in organic solvents.[5][7]

What is the importance of water removal in the esterification process?

Esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture will shift the equilibrium towards the formation of the ester, thereby increasing the product yield.[4] This can be achieved by:

  • Azeotropic distillation: Using a solvent like toluene or benzene that forms an azeotrope with water. The azeotrope is distilled off, and the solvent can be dried and returned to the reaction vessel.[4]

  • Use of dehydrating agents: While less common in large-scale reactions, molecular sieves can be used in the reaction mixture to absorb the water produced.

  • Vacuum: Applying a vacuum to the reaction can also help in removing water, especially at lower temperatures.

What are the recommended solvents for this reaction?

The choice of solvent is critical for substrate solubility and for facilitating water removal.

  • Non-polar, inert solvents such as toluene or benzene are often used in acid-catalyzed reactions to facilitate azeotropic removal of water.[4]

  • In enzymatic reactions , the choice of solvent can significantly impact enzyme activity. Solvents with a log P between 1.5 and 4.0 are generally considered suitable.[5] It's crucial to select a solvent that ensures the solubility of both the polar galloyl moiety and the non-polar trioleate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inefficient water removal.2. Catalyst deactivation (acid or enzyme).3. Insufficient reaction temperature or time.4. Poor solubility of reactants.1. Ensure efficient azeotropic distillation or use a fresh dehydrating agent.2. Use a fresh batch of catalyst or increase catalyst loading. For enzymatic reactions, check for optimal pH and temperature.3. Monitor the reaction over a longer period. Gradually increase the temperature, but be cautious of side reactions.4. Choose a more suitable solvent or solvent mixture to ensure all reactants are in the solution.
Formation of dark-colored byproducts 1. Oxidation of phenolic hydroxyl groups.2. Side reactions due to high temperatures or strong acid catalysts (e.g., sulfonation).[9]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature. If using an acid catalyst, consider a milder one like p-TSA. Alternatively, switch to an enzymatic method.[2]
Incomplete reaction (presence of starting material) 1. Equilibrium has been reached without complete conversion.2. Steric hindrance preventing full esterification.1. Improve water removal to shift the equilibrium.[4]2. Consider a stepwise synthesis approach. For instance, first, synthesize a mono- or di-galloyl intermediate and then proceed to the tri-ester.
Difficulty in purifying the final product 1. Presence of unreacted starting materials and byproducts with similar polarity to the product.1. Utilize column chromatography with a suitable solvent gradient for separation.[3] High-speed countercurrent chromatography can also be an effective purification technique for complex esters.[10][11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Digalloyl Trioleate

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the digalloyl precursor and triolein in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Lipase-Catalyzed Esterification

This protocol provides a greener alternative to acid catalysis.

  • Enzyme Preparation: If using an immobilized lipase, ensure it is properly activated and dried according to the manufacturer's instructions.

  • Reactant Mixture: In a flask, dissolve the digalloyl precursor and triolein in a suitable organic solvent (e.g., 2-methyl-2-butanol).

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The reaction is typically carried out at a milder temperature (e.g., 40-60 °C) with constant stirring.

  • Water Removal: Add molecular sieves to the reaction mixture to remove the water produced.

  • Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Product Recovery: Once the reaction reaches equilibrium, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Purification: Concentrate the filtrate and purify the product using column chromatography.

Visualizing the Workflow

General Esterification Workflow

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants Reactants (Digalloyl Precursor, Triolein) Esterification Esterification Reaction - Temperature Control - Water Removal Reactants->Esterification Solvent Solvent Selection Solvent->Esterification Catalyst Catalyst Selection (Acid or Enzyme) Catalyst->Esterification Workup Work-up (Neutralization, Washing) Esterification->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (TLC, HPLC, NMR) Purification->Analysis FinalProduct Digalloyl Trioleate Analysis->FinalProduct

Caption: General workflow for Digalloyl Trioleate synthesis.

Catalyst Selection Logic

CatalystSelection Start Start: Catalyst Selection HighSelectivity High Selectivity & Mild Conditions? Start->HighSelectivity Enzymatic Enzymatic Catalyst (e.g., Lipase) HighSelectivity->Enzymatic Yes CostEffective Cost-Effective & Robust? HighSelectivity->CostEffective No End Proceed to Reaction Enzymatic->End Acid Acid Catalyst (e.g., H2SO4, p-TSA) Acid->End CostEffective->Enzymatic No CostEffective->Acid Yes

Caption: Decision tree for catalyst selection.

References

  • Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms. (n.d.). Google Patents.
  • Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. (n.d.). F1000Research. Retrieved January 25, 2026, from [Link]

  • Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Enzymatic synthesis of gallic acid esters using microencapsulated tannase: Effect of organic solvents and enzyme specificity. (2006). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Preparation of esters of gallic acid with higher primary alcohols. (1951). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Enzymatic synthesis of gallic acid esters. (n.d.). Google Patents.
  • Esterification of phenols. (n.d.). Khan Academy. Retrieved January 25, 2026, from [Link]

  • Esterification reaction of gallic acid and alkyl alcohol (methanol,... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Preparation method for sorbitan trioleate. (n.d.). Google Patents.
  • The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides. (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro. (2018). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Lipase-catalyzed Synthesis of Gallic Acid Lutein Ester. (n.d.). CNKI. Retrieved January 25, 2026, from [Link]

  • Esterification of sugars and polyphenols with fatty acids: Techniques, bioactivities, and applications. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • 20.8 Synthesis and Reactions of Esters. (2021). YouTube. Retrieved January 25, 2026, from [Link]

  • Statistical optimization of the synthesis of plant-derived fatty acid esters of TMP over homogeneous organometallic tin catalyst. (2018). Biblioteka Nauki. Retrieved January 25, 2026, from [Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Esterification yields of modified polyphenols at room temperature (22 ±... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Study of Esterification between Oleic Acid and 2-Ethyl Hexanol by using the Microwave Method. (2018). TALENTA Publisher - Universitas Sumatera Utara. Retrieved January 25, 2026, from [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Enzymatic synthesis of gallic acid esters. (n.d.). European Patent Office. Retrieved January 25, 2026, from [Link]

  • Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro. (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis of Esters. (2018). YouTube. Retrieved January 25, 2026, from [Link]

  • DIGALLOYL TRIOLEATE. (n.d.). Gsrs. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Digalloyl trioleate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Digalloyl trioleate. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Digalloyl trioleate. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this complex molecule. Peak tailing is a common issue that can compromise resolution, peak integration, and overall data accuracy. This document provides a structured, in-depth approach to diagnosing and resolving this problem, grounded in established scientific principles.

Section 1: Understanding the Analyte - Why Digalloyl trioleate is Prone to Tailing

Digalloyl trioleate is a large, complex ester with a molecular weight of approximately 1115.6 g/mol .[1][2] Its unique structure presents specific challenges in reversed-phase HPLC.

  • Hydrophobic Core: It possesses three long, nonpolar oleate (C18) chains, giving the molecule a strong hydrophobic character that drives retention on C18 stationary phases.

  • Polar/Acidic Head: The molecule is capped with two galloyl groups, which contain multiple phenolic hydroxyls and a carboxylic acid functional group.[1] These groups are acidic and can exist in an ionized (anionic) state depending on the mobile phase pH.[3][4]

This dual nature is the primary reason for its challenging chromatographic behavior. The polar, acidic head can engage in undesirable secondary interactions with the stationary phase, leading to peak tailing. The most common cause of peak tailing is the presence of more than one retention mechanism for a single analyte.[5] For Digalloyl trioleate, this involves the intended hydrophobic interaction and unintended polar or ionic interactions.

Section 2: A Systematic Guide to Troubleshooting Peak Tailing

This section is structured as a logical workflow to help you systematically identify and resolve the root cause of peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed q1 Q1: Is tailing on ALL peaks or just the analyte? start->q1 a1_all System-wide Issue: Check extra-column volume, column void, or blockage. q1->a1_all All Peaks a1_specific Analyte-Specific Issue: Proceed to chemical interaction checks. q1->a1_specific Analyte Only end_node Problem Resolved a1_all->end_node q2 Q2: Could it be mass overload? a1_specific->q2 a2_yes Solution: Reduce sample concentration or injection volume. Re-inject. q2->a2_yes Yes a2_no Proceed to mobile phase evaluation. q2->a2_no No a2_yes->end_node q3 Q3: Is the mobile phase pH suppressing analyte ionization? a2_no->q3 a3_no Solution: Add acidifier (e.g., 0.1% TFA or Formic Acid) to lower pH to ~2.5-3.0. See Protocol 1. q3->a3_no No / Unsure a3_yes Proceed to secondary interaction checks. q3->a3_yes Yes a3_no->end_node q4 Q4: Are secondary silanol interactions the cause? a3_yes->q4 a4_yes Solution: Use a modern, high-purity, end-capped column. Consider adding a competitive base (e.g., triethylamine) if pH is not low. q4->a4_yes Likely a4_no Consider advanced issues: metal chelation or temperature effects. q4->a4_no Unlikely a4_yes->end_node q5 Q5: Could the analyte be chelating with metal ions? a4_no->q5 a5_yes Solution: Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase. Use a high-purity 'Type-B' silica column. q5->a5_yes Possible a5_yes->end_node

Caption: A systematic workflow for troubleshooting peak tailing.

Q1: Is the peak tailing observed for all peaks in the chromatogram or is it specific to Digalloyl trioleate?
  • Expertise & Experience: This initial question is crucial for differentiating between a system-wide problem and an analyte-specific chemical issue. If all peaks tail, the problem likely lies with the physical setup of the HPLC system or column hardware.[6] If only Digalloyl trioleate (or other similar analytes) tail, the issue is almost certainly chemical in nature.

  • Troubleshooting Steps:

    • All Peaks Tailing:

      • Check for a Column Void: A void at the column inlet can cause the sample path to be disrupted.[7] Try reversing and flushing the column (if the manufacturer's instructions permit).[5]

      • Inspect for Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly with no gaps.[8]

      • Consider a Blocked Frit: An increase in backpressure accompanied by tailing may indicate a partially blocked inlet frit.[5]

    • Analyte-Specific Tailing: Proceed to the next questions, as the problem is related to the specific interactions between Digalloyl trioleate and your chromatographic system.

Q2: Could my sample be causing column overload?
  • Expertise & Experience: Injecting too high a concentration (mass overload) or too large a volume (volume overload) of the sample can saturate the stationary phase at the column inlet.[9] This causes excess analyte molecules to travel down the column more quickly, resulting in a characteristic "shark-fin" or tailing peak shape.[9][10]

  • Trustworthiness (Self-Validating System):

    • Perform a Loading Study: Prepare a sample of Digalloyl trioleate at 1/10th of the original concentration.

    • Inject and Compare: Inject this diluted sample under the same conditions.

    • Analyze: If the peak shape improves significantly and becomes more symmetrical, mass overload is confirmed.[10]

  • Solutions:

    • Reduce the concentration of the sample injected onto the column.[11]

    • Decrease the injection volume.[12]

    • If a lower concentration is not feasible due to detector sensitivity, consider using a column with a larger internal diameter or a higher stationary phase capacity.[11]

Q3: Is my mobile phase pH appropriate for this acidic analyte?
  • Expertise & Experience: The mobile phase pH is one of the most critical factors for ionizable compounds like Digalloyl trioleate.[3] The molecule has multiple acidic phenolic and carboxylic acid groups. If the mobile phase pH is close to the pKa of these groups, the analyte will exist as a mixture of ionized (more polar) and non-ionized (less polar) forms.[8] This dual-state existence during chromatography is a classic cause of peak tailing.[4]

  • Trustworthiness (Self-Validating System): To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be at least 2 pH units below the analyte's pKa.[13] For a compound with carboxylic and phenolic groups, a pH of 2.5 - 3.0 is a robust starting point.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount of an acidifier to the aqueous portion of your mobile phase before mixing with the organic solvent.[14]

    • Recommended Modifiers:

      • 0.1% Trifluoroacetic Acid (TFA): Strong acid, provides excellent ion suppression. May suppress MS signal if using LC-MS.[13]

      • 0.1% Formic Acid: A good alternative for LC-MS applications, as it is more volatile.[15]

Mobile Phase AdditiveTypical ConcentrationPrimary Function & Rationale
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Ion Suppression: Strongly lowers mobile phase pH to keep acidic analytes in their neutral, more retained form, preventing tailing.[13]
Formic Acid0.1% - 0.2% (v/v)Ion Suppression (MS-Compatible): Lowers pH effectively and is volatile, making it ideal for LC-MS applications.[15]
EDTA0.1 mMMetal Chelation: Binds to active metal sites in the system or on the silica surface, preventing the analyte from interacting with them.[16]
Q4: Are secondary interactions with the stationary phase causing the tailing?
  • Expertise & Experience: Even with optimal pH, secondary interactions can still occur. Silica-based stationary phases, especially older "Type-A" silica, have residual, unreacted silanol groups (Si-OH) on their surface.[17] At mid-range pH, these silanols can be ionized (Si-O⁻) and can interact ionically with any residual positive charges on analytes or through hydrogen bonding with the polar galloyl groups of Digalloyl trioleate, causing tailing.[5][18]

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are typically made from high-purity ("Type-B") silica with very low metal content and are "end-capped".[19][20] End-capping is a process that covers most of the residual silanols with a small, inert chemical group, effectively shielding them from interacting with the analyte.[17][21]

    • Operate at Low pH: As described in Q3, operating at a low pH (e.g., 2.5) protonates the residual silanols (Si-OH), neutralizing their negative charge and minimizing ionic secondary interactions.[5]

Q5: Could my column be compromised or are there other hardware issues?
  • Expertise & Experience: If chemical solutions do not resolve the issue, the problem may be physical. Column performance degrades over time, and issues within the HPLC system itself can contribute to poor peak shape.

  • Troubleshooting Steps:

    • Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. Wash the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).[7]

    • Column Bed Deformation: A physical shock or extreme pressure/pH can cause the packed bed of the column to settle, creating a void at the inlet.[5] This is often irreparable, and the column may need to be replaced.

    • Temperature Gradients: Ensure the column is properly thermostatted. A stable temperature (e.g., 40 °C) reduces mobile phase viscosity and can improve peak shape and reproducibility.[22][23] Using a mobile phase pre-heater can also help ensure temperature uniformity.[23]

Section 3: Experimental Protocol for Mobile Phase Optimization

This protocol provides a systematic approach to test the effect of pH on the peak shape of Digalloyl trioleate.

StepProcedureRationale / Expected Outcome
1 Establish Baseline: Analyze your Digalloyl trioleate standard using your current method (e.g., Acetonitrile:Water gradient). Record the peak asymmetry factor and retention time.
2 Prepare Acidified Mobile Phase A: To 1L of HPLC-grade water, add 1.0 mL of Formic Acid (for a 0.1% solution). Mix thoroughly. This will be your new Aqueous Mobile Phase (Solvent A).
3 Equilibrate the System: Flush the system and column with the new Solvent A/Solvent B mobile phase for at least 15-20 column volumes to ensure the pH is stable throughout.
4 Re-analyze the Standard: Inject the same concentration of Digalloyl trioleate as in Step 1.
5 Evaluate Results: Compare the chromatogram to your baseline. Expected Outcome: The peak tailing should be significantly reduced (asymmetry factor closer to 1.0). The retention time may increase because the non-ionized form is more hydrophobic and will be retained longer on the C18 column.[14]
6 Further Optimization (if needed): If tailing persists, repeat the process using 0.1% TFA instead of formic acid. If this still does not resolve the issue, the cause is likely not pH-related, and you should investigate secondary interactions (Q4) or overload (Q2).
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the ideal starting column and mobile phase conditions for Digalloyl trioleate analysis?

    • A: A modern, high-purity, end-capped C18 column (e.g., 2.1 or 4.6 mm ID, 100-150 mm length, sub-3µm particle size) is recommended. For the mobile phase, a gradient elution from an acidified aqueous phase (e.g., water with 0.1% formic acid) to an organic phase (e.g., acetonitrile or methanol) is a robust starting point.[24]

  • Q: How does column temperature affect the analysis of a large molecule like Digalloyl trioleate?

    • A: Increasing the column temperature (e.g., to 40-60 °C) has several benefits for large molecules.[25] It lowers the mobile phase viscosity, which reduces system backpressure.[22] It also increases the mass transfer rate of the large analyte between the mobile and stationary phases, which can lead to sharper, more efficient peaks.[26]

  • Q: When should I use a guard column?

    • A: It is highly recommended to use a guard column when analyzing complex samples or when the mobile phase conditions are aggressive. A guard column is a short, disposable column placed before the main analytical column. It traps strongly retained impurities and particulates, protecting the more expensive analytical column from contamination and premature failure.[5]

  • Q: My peak shape is good, but my retention time is unstable. What should I check?

    • A: Unstable retention times are often caused by issues with the mobile phase or temperature. Ensure your mobile phase is thoroughly degassed and well-mixed. Check that the column thermostat is functioning correctly and maintaining a stable temperature, as even small temperature fluctuations can cause retention shifts.[22] Also, confirm that your pump is delivering a consistent and accurate flow rate.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Bouterfas, K., et al. (2016). HPLC/DAD/ESI-MS analyses and anti-radical activity of hydrolyzable tannins from different vegetal species. LWT - Food Science and Technology.
  • LCGC International. (n.d.). Overload or Minor Peak?. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Fekete, S., & Fekete, J. (2014). Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
  • Stankovich, J. J., & Guiochon, G. (2008). Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions.
  • Durgawale, T. P., et al. (2014). Quantitative estimation of tannins by HPLC. Der Pharmacia Lettre.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Pirvu, L., et al. (2010). Analysis of oak tannins by liquid chromatography-electrospray ionisation mass spectrometry. Roumanian Biotechnological Letters.
  • Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • News-Medical.Net. (2023, August 31). Liquid Chromatography: Why is Temperature Control so Important?. Retrieved from [Link]

  • Snyder, L. R., et al. (2004). Column selectivity in reversed-phase liquid chromatography - IV. Type-B alkyl-silica columns.
  • Bhardwaj, R., et al. (2018). A Validated High-Performance Liquid Chromatography Method for Determination of Tannin-Related Marker Constituents.... Pharmacognosy Magazine.
  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.
  • MicroSolv. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Al-Shawi, A. A., & Yousif, W. H. (2016). Detection and Estimation of Tannic Acid in Rubus-Idaeus.... Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy.
  • Guillarme, D., & Heinisch, S. (2005).
  • Global Substance Registration System. (n.d.). DIGALLOYL TRIOLEATE. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

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Optimization

Minimizing by-product formation in Digalloyl trioleate synthesis

Technical Support Center: Synthesis of Digalloyl Trioleate Welcome to the technical support guide for the synthesis of Digalloyl trioleate. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Digalloyl Trioleate

Welcome to the technical support guide for the synthesis of Digalloyl trioleate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, troubleshooting, and minimizing the formation of unwanted by-products. Our goal is to provide you with the causal understanding and practical methodologies required to achieve high purity and yield in your experiments.

The Challenge of Purity in Digalloyl Trioleate Synthesis

Digalloyl trioleate is a complex phenolic lipid with significant potential in pharmaceuticals and cosmetics due to its antioxidant and lipophilic properties.[1][2] The synthesis, typically an esterification reaction between gallic acid and oleic acid moieties, is prone to several side reactions. The presence of multiple reactive sites—one carboxylic acid and three phenolic hydroxyl groups on gallic acid—creates a competitive reaction environment. Achieving a high yield of the desired Digalloyl trioleate while preventing the formation of a complex mixture of related substances is the primary challenge. This guide provides a systematic approach to overcoming this challenge.

Understanding the By-product Landscape

Effective troubleshooting begins with understanding what might be going wrong. By-products in this synthesis can be broadly categorized into three groups: products of incomplete reaction, side-reaction products, and degradation products.

Mechanistic Overview: Desired Reaction vs. By-product Formation

The desired synthesis involves the precise formation of ester links to create the Digalloyl trioleate structure. However, side reactions can lead to a variety of undesired molecules.

cluster_incomplete cluster_side cluster_degradation Reactants Gallic Acid + Oleic Acid (or derivatives) Product High-Purity Digalloyl Trioleate Reactants->Product Optimized Conditions (Catalyst, Temp, H₂O Removal) Incomplete Incomplete Esterification Reactants->Incomplete Sub-optimal Time/Temp Inefficient H₂O Removal Side Side Reactions Reactants->Side Incorrect Stoichiometry Non-selective Catalyst Degradation Reactant/Product Degradation Reactants->Degradation Excessive Heat Presence of Oxygen Product->Degradation Harsh Purification Improper Storage Mono Monogalloyl Esters Incomplete->Mono Unreacted Unreacted Starting Materials Incomplete->Unreacted Poly Polygalloylated Species Side->Poly Oxidized Oxidized Phenols Side->Oxidized Pyrogallol Pyrogallol (from Decarboxylation) Degradation->Pyrogallol

Caption: Reaction pathways in Digalloyl trioleate synthesis.

Table 1: Common By-products and Their Identification

By-product Category Specific Compound Formation Mechanism Key Analytical Signature
Incomplete Reaction Monogalloyl Esters Insufficient reaction time, low temperature, or ineffective water removal stalls the reaction at an intermediate stage.[3] HPLC: Appears as an earlier-eluting peak than the main product. TLC: Higher Rf value (more polar) than the desired product.
Unreacted Gallic Acid Poor reaction kinetics, catalyst deactivation, or excess starting material. HPLC: Very early, sharp peak. TLC: Spot remains close to the baseline due to high polarity.
Side Reactions Polygalloylated Species Esterification occurs on the phenolic hydroxyl groups of an existing galloyl moiety instead of the intended reaction site. HPLC/LC-MS: Peaks with higher molecular weight than the target product.[4]
Degradation Pyrogallol Thermal decarboxylation of gallic acid at elevated temperatures (>200°C).[5] GC-MS: Can be identified as a volatile impurity. HPLC: A distinct, early-eluting peak.

| | Oxidized Products | Oxidation of the electron-rich phenolic hydroxyl groups, often accelerated by heat and residual metals, leading to discoloration.[1] | Broad, poorly resolved peaks in HPLC. Visible discoloration (yellow to dark brown) of the reaction mixture. |

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues encountered during synthesis. The underlying logic is to diagnose the problem through analysis, understand its chemical cause, and implement a targeted solution.

Q1: My reaction yield is low, and HPLC analysis shows a large amount of unreacted gallic acid. What are the likely causes?

Answer: This is a classic sign that the esterification equilibrium is not being effectively shifted towards the product side. Esterification is a reversible condensation reaction, and the presence of its by-product, water, will inhibit forward progress.[3]

  • Causality: According to Le Chatelier's principle, the accumulation of water in the reaction vessel will drive the equilibrium back towards the reactants. Inefficient water removal is the most common reason for stalled esterification.

  • Troubleshooting Steps:

    • Verify Water Removal: If using a Dean-Stark apparatus with an azeotropic solvent like toluene, ensure the solvent is refluxing at the correct rate to carry water over. Check for any system leaks.[6]

    • Use a Dehydrating Agent: For solvent-free systems or when a Dean-Stark is impractical, add activated molecular sieves (3Å or 4Å) to the reaction mixture. This physically sequesters water as it is formed.[7]

    • Check Catalyst Activity: If using an acid catalyst, ensure it has not been neutralized. If using an enzyme (lipase), it may have denatured due to improper temperature or pH, or it could be inhibited by polar solvents.[7][8]

Q2: The reaction mixture has turned dark brown, and the purified product is discolored. What is happening and how can I prevent it?

Answer: Darkening of the reaction mixture points towards degradation, most likely the oxidation of the phenolic groups on gallic acid and subsequent polymerization.

  • Causality: The three adjacent hydroxyl groups on the galloyl moiety make it highly susceptible to oxidation, a process that is significantly accelerated by high temperatures and the presence of oxygen.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: While higher temperatures increase reaction rates, they exponentially increase degradation rates. Determine the minimum effective temperature for your catalytic system. For many acid-catalyzed esterifications, temperatures between 120-150°C are a starting point.[9] Enzymatic reactions proceed at much lower temperatures (e.g., 40-60°C), minimizing this issue.[8]

    • Maintain an Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before heating and maintain a positive pressure throughout the reaction. This displaces oxygen and prevents oxidation.

    • Consider an Antioxidant: In some cases, adding a small amount of a sacrificial antioxidant can protect the reactants and product, although this will require subsequent removal.

Q3: My TLC/HPLC shows multiple product spots/peaks with similar polarity. How do I resolve this?

Answer: This pattern suggests the formation of isomers or closely related esters, such as monogalloyl or other partially esterified species. This arises from a lack of reaction selectivity.

  • Causality: With multiple hydroxyl groups available on the gallic acid backbone, esterification can occur at different positions, leading to a mixture of products. While the carboxylic acid is the primary site for esterification with an alcohol, side reactions can occur under harsh conditions.

  • Troubleshooting Steps:

    • Switch to a More Selective Catalyst: This is the most effective solution. Lipases are highly selective enzymes that typically catalyze esterification only at the carboxylic acid group under mild conditions, preventing the formation of phenolic esters.[10][11]

    • Optimize Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the oleic acid component can help drive the reaction to completion but a large excess can lead to other issues.

    • Employ Protecting Groups: For chemical synthesis where enzymatic methods are not feasible, temporarily protecting the phenolic hydroxyls of gallic acid is an option.[6] This adds steps (protection and deprotection) but ensures the reaction occurs only at the desired site.

Troubleshooting Workflow

Caption: A workflow for diagnosing and resolving by-product issues.

Proactive Strategies & Protocols

Minimizing by-products is best achieved through careful planning and optimization of the reaction protocol.

Catalyst Selection

The choice of catalyst is the single most important factor influencing selectivity and by-product profile.

Table 2: Comparison of Catalytic Systems

Catalyst Type Examples Advantages Disadvantages Typical Temp.
Brønsted Acid H₂SO₄, p-TsOH Inexpensive, high reaction rates. Low selectivity, causes charring/degradation, difficult to remove from product.[9] 120 - 180°C

| Immobilized Lipase | Novozym 435, Lipozyme | High selectivity (avoids phenolic esterification), mild conditions, easily removed (filtration), reusable.[8][12] | Higher initial cost, can be deactivated by certain solvents or high temperatures.[7] | 40 - 70°C |

Protocol: Lipase-Catalyzed Synthesis (Starting Point)

This protocol provides a robust starting point for minimizing by-products using an enzymatic approach.

  • Reactant Preparation: In a round-bottom flask, dissolve gallic acid and oleic acid in a 1:3 molar ratio in a non-polar solvent (e.g., 2-methyl-2-butanol or a hexane/toluene mixture).

  • Dehydration: Add 10-15% (w/w) of activated 4Å molecular sieves to the mixture.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435), typically 5-10% by weight of the total reactants.

  • Inert Atmosphere: Seal the flask, purge with nitrogen, and maintain a slight positive pressure.

  • Reaction: Heat the mixture to 55-65°C with gentle agitation (magnetic stirring or orbital shaking).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them via TLC or HPLC. The reaction may take 24-72 hours.[13]

  • Work-up: Once the reaction reaches completion (no further conversion of gallic acid), cool the mixture to room temperature. Remove the lipase and molecular sieves by simple filtration.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can then be purified.

Purification Strategy

Even with an optimized reaction, minor impurities will be present. A multi-step purification is essential for achieving high purity.

A Crude Reaction Mixture (Post-Filtration) B Solvent Evaporation (Rotary Evaporator) A->B C Crude Oil/Solid B->C D Silica Gel Column Chromatography C->D E Elution with Gradient Solvent (e.g., Hexane -> Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Final Solvent Removal H->I J High-Purity Digalloyl Trioleate I->J

Caption: General workflow for the purification of Digalloyl trioleate.

Silica gel column chromatography is highly effective for separating the non-polar Digalloyl trioleate from more polar impurities like unreacted gallic acid and mono-esters.[14][15] A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (by adding ethyl acetate), will elute the desired product while retaining the polar impurities on the column.

Frequently Asked Questions (FAQs)

  • Q: Can this synthesis be performed without a solvent?

    • A: Yes, solvent-free (or "neat") reactions are possible, especially with acid catalysis where one of the liquid reactants can act as the solvent.[14] This simplifies work-up but can make temperature control more difficult and may increase the viscosity of the mixture. Water removal via vacuum is critical in such systems.

  • Q: How do I store the final product to prevent long-term degradation?

    • A: Like the reactants, the final product is susceptible to oxidation. It should be stored under an inert atmosphere (argon is preferable for long-term storage), protected from light, and kept at low temperatures (-20°C is ideal).

  • Q: What are the key differences I should expect in the NMR spectrum if by-products are present?

    • A: Unreacted gallic acid will show a characteristic carboxylic acid proton signal (>10 ppm) that should be absent in the final product. Partially esterified products will have a different integration ratio between the aromatic protons of the galloyl group and the aliphatic protons of the oleate chains.

References

  • Van Der Kerk, G. J. M. (1952). Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms (U.S. Patent No. 2,623,897). U.S.
  • Intasian, P., Prakinee, K., Phintha, A., & Chaiyen, P. (n.d.). Esterification reaction of gallic acid and alkyl alcohol (methanol, ethanol, propanol, or butanol) catalyzed by lipase to produce alkyl gallate. ResearchGate. [Link]

  • PubChem. (n.d.). Digalloyl trioleate. PubChem. [Link]

  • Sharma, S., & Kanwar, S. S. (2015). Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501. Biotechnology progress, 31(5), 1227–1234. [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]

  • Wang, H., Zhang, L., & Wang, Y. (2010). Lipase-catalyzed Synthesis of Gallic Acid Lutein Ester. Journal of the Chinese Cereals and Oils Association. [Link]

  • Bornscheuer, U. T. (1995). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 17(7), 578-586. [Link]

  • Rettenbacher, S., et al. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Molecules, 27(18), 5909. [Link]

  • Global Substance Registration System. (n.d.). DIGALLOYL TRIOLEATE. [Link]

  • Nur Syafiqah, M. N., et al. (2024). Optimization of the Synthesis of Oleyl Oleate from Olive-Based Fatty Acid by Response Surface Methodology. Sains Malaysiana, 53(2), 1-14. [Link]

  • Fernando, W. C., et al. (2023). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. Marine Drugs, 21(4), 229. [Link]

  • National Center for Biotechnology Information. (n.d.). Digalloyl Trioleate. PubChem. [Link]

  • Yang, Z., et al. (2013). Enzymatic synthesis of structured phenolic lipids by acidolysis of flaxseed oil with selected phenolic acids. Journal of the American Oil Chemists' Society, 90, 1347-1355. [Link]

  • Sim, Y. K., et al. (2020). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Molecules, 25(11), 2533. [Link]

  • Gdula, K., et al. (2023). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. International Journal of Molecular Sciences, 24(13), 11091. [Link]

  • Kulbat, K. (2016). Biological activity of phenolic lipids. Postepy higieny i medycyny doswiadczalnej, 70, 337-347. [Link]

  • ResearchGate. (n.d.). Optimization studies. Reaction conditions. [Link]

  • Verma, M., et al. (2024). MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. Futuristic Trends in Herbal Medicines and Food Products. [Link]

  • Wang, Y., et al. (2022). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. Gels, 8(10), 673. [Link]

  • Cyberlipid. (n.d.). Phenolic lipids. [Link]

  • Kelly, J. W., & Westcott, A. L. (1985). Enzymatic synthesis of gallic acid esters (EP Patent No. 0137601A2).
  • Hurd, C. D. (1977). Method of synthesis of pyrogallol (U.S. Patent No. 4,046,817). U.S.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Digalloyl Trioleate in Emulsions

Welcome to the technical support center for stabilizing emulsions containing Digalloyl trioleate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stabilizing emulsions containing Digalloyl trioleate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating stable and effective emulsions with this high-molecular-weight polyphenolic ester. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and performance of your formulations.

Introduction to Digalloyl Trioleate Emulsions

Digalloyl trioleate (Molar Mass: ~1115.58 g/mol ) is a large, lipophilic molecule combining the antioxidant properties of gallic acid with the lipid nature of oleic acid.[1] Its incorporation into emulsion systems, particularly oil-in-water (O/W) emulsions for pharmaceutical or cosmetic applications, presents unique stability challenges. These challenges stem from its large molecular size, potential for interfacial interactions, and susceptibility to degradation. This guide will address these challenges systematically.

Part 1: Understanding Emulsion Instability

Emulsions are thermodynamically unstable systems. Over time, they will inevitably break down through various mechanisms.[2] A successful formulation aims to kinetically stabilize the emulsion for a desired shelf life. The primary mechanisms of instability are:

  • Creaming/Sedimentation: The vertical movement of dispersed droplets due to density differences between the oil and water phases. This is often a precursor to more severe instability.

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This can increase the rate of creaming.

  • Coalescence: The irreversible merging of droplets to form larger ones, ultimately leading to phase separation. This is a critical failure of emulsion stability.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is particularly relevant for emulsions with a broad droplet size distribution or a partially water-soluble oil phase.

cluster_0 Initial Stable Emulsion cluster_1 Instability Pathways cluster_2 Ultimate Phase Separation A Uniformly Dispersed Droplets B Creaming/ Sedimentation A->B Density Difference C Flocculation A->C Weak Repulsive Forces E Ostwald Ripening A->E Polydispersity/ Solubility D Coalescence B->D C->D Interfacial Film Rupture F Broken Emulsion D->F E->D

Caption: Mechanisms of Emulsion Instability.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation of Digalloyl trioleate emulsions in a question-and-answer format.

Category 1: Emulsion Formation and Initial Appearance

Question 1: My emulsion separates immediately after preparation. What is the likely cause?

Answer: Immediate phase separation points to a fundamental issue with your formulation, most likely an inappropriate choice or concentration of emulsifier.

  • Causality: Emulsifiers are essential for reducing the interfacial tension between the oil and water phases, allowing for the formation of stable droplets.[3] If the emulsifier system is not optimized, the energy input during homogenization is insufficient to overcome the cohesive forces of the individual phases.

  • Troubleshooting Steps:

    • Verify Emulsifier Selection (HLB System): For an oil-in-water (O/W) emulsion, you need an emulsifier or a blend of emulsifiers with a relatively high Hydrophilic-Lipophilic Balance (HLB) value. For Digalloyl trioleate, a large triglyceride-like molecule, the required HLB for an O/W emulsion is likely in the range of 10-14. Conversely, for a water-in-oil (W/O) emulsion, a low HLB (3-6) is needed. You can calculate the required HLB for your oil phase and select emulsifiers accordingly.[4][5]

    • Increase Emulsifier Concentration: You may have an insufficient amount of emulsifier to adequately cover the surface of the oil droplets. Try incrementally increasing the total emulsifier concentration (e.g., from 2% to 5% of the total formulation).

    • Use a Co-emulsifier: A combination of a primary emulsifier and a co-emulsifier (like a fatty alcohol, e.g., cetyl or stearyl alcohol) can pack more tightly at the oil-water interface, creating a more rigid and stable interfacial film.[6]

Question 2: The emulsion appears grainy or has visible clumps. What's happening?

Answer: Graininess often indicates the precipitation or crystallization of one of the components, or incomplete emulsification.

  • Causality: This can be due to the poor solubility of Digalloyl trioleate in the oil phase at the processing temperature, or the crystallization of high-melting point ingredients like certain waxes or fatty alcohols used as co-emulsifiers.

  • Troubleshooting Steps:

    • Optimize the Oil Phase: Ensure that Digalloyl trioleate is fully dissolved in the oil phase before emulsification. Gentle heating of the oil phase may be necessary. If it precipitates upon cooling, consider adding a co-solvent to the oil phase that can better solubilize it.

    • Temperature Control: Maintain both the oil and water phases at an elevated temperature (e.g., 70-80°C) during emulsification to prevent premature crystallization of any components. Cool the emulsion slowly while stirring gently.

    • Homogenization Efficiency: Inadequate homogenization can result in large, unevenly dispersed droplets that appear as clumps. Ensure your homogenization process (e.g., high-shear mixer, microfluidizer) is operating at optimal speed and for a sufficient duration.

Category 2: Long-Term Stability Issues

Question 3: My emulsion looks good initially, but a cream layer forms at the top after a day or two. How can I prevent this?

Answer: Creaming is a common issue, especially in emulsions with a significant density difference between the oil and aqueous phases.

  • Causality: According to Stokes' Law, the rate of creaming is proportional to the droplet size squared and the density difference, and inversely proportional to the viscosity of the continuous phase.

  • Troubleshooting Steps:

    • Reduce Droplet Size: Finer droplets (ideally below 1 µm) are less prone to creaming. This can be achieved by using a more efficient homogenization technique or by optimizing the emulsifier system to lower interfacial tension.[7]

    • Increase Continuous Phase Viscosity: Adding a thickening agent or rheology modifier to the aqueous phase (for O/W emulsions) will slow down the movement of the oil droplets. Options include natural gums (xanthan gum, guar gum) or synthetic polymers (carbomers).[8]

    • Match Densities: While more challenging, you can try to match the densities of the oil and water phases by adding density-modifying agents, although this is often not practical.

Question 4: I've noticed that the droplet size of my emulsion increases over time, leading to eventual phase separation. What is causing this coalescence?

Answer: Droplet coalescence is an irreversible process that indicates a breakdown of the interfacial film protecting the droplets.

  • Causality: The interfacial film may not be robust enough to withstand droplet collisions. This can be due to an inappropriate emulsifier, insufficient emulsifier concentration, or changes in the formulation's environment (e.g., pH, ionic strength).

  • Troubleshooting Steps:

    • Strengthen the Interfacial Film: As mentioned in Q1, using a blend of emulsifiers, including a co-emulsifier, can create a more resilient barrier.[6] Polymeric stabilizers (e.g., certain grades of PVA, poloxamers) can also provide steric hindrance that prevents droplets from getting close enough to merge.[9][10]

    • Optimize Zeta Potential: For O/W emulsions stabilized by ionic emulsifiers, a higher absolute zeta potential (typically > |30| mV) creates strong electrostatic repulsion between droplets, preventing coalescence.[11] The galloyl groups of Digalloyl trioleate may have a slightly acidic character, so the pH of the aqueous phase can influence the surface charge. Measure the zeta potential at different pH values to find the optimal range for stability.[12][13]

    • Control pH and Ionic Strength: The phenolic hydroxyl groups on the digalloyl moiety can ionize depending on the pH.[14] This can alter their interaction with the emulsifiers and the overall surface charge of the droplets. It is crucial to buffer the aqueous phase to a pH where the emulsion exhibits maximum stability. Additionally, high concentrations of electrolytes can screen the electrostatic repulsion between droplets, promoting coalescence.

A Emulsion Instability Observed B Immediate Separation A->B C Creaming/Sedimentation A->C D Droplet Growth (Coalescence) A->D B1 B1 B->B1 Check HLB & Emulsifier Concentration B2 B2 B->B2 Ensure Proper Homogenization C1 C1 C->C1 Increase Continuous Phase Viscosity C2 C2 C->C2 Reduce Droplet Size D1 D1 D->D1 Strengthen Interfacial Film (Co-emulsifiers/Polymers) D2 D2 D->D2 Optimize Zeta Potential (pH)

Sources

Optimization

Addressing matrix effects in mass spectrometry of Digalloyl trioleate

Technical Support Center: Digalloyl Trioleate Analysis A Senior Application Scientist's Guide to Addressing Matrix Effects in Mass Spectrometry Welcome to the technical support guide for the analysis of Digalloyl triolea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Digalloyl Trioleate Analysis

A Senior Application Scientist's Guide to Addressing Matrix Effects in Mass Spectrometry

Welcome to the technical support guide for the analysis of Digalloyl trioleate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization and quantification of this complex lipid. As a large and structurally intricate molecule, Digalloyl trioleate is particularly susceptible to matrix effects, which can compromise data quality. This guide provides in-depth, experience-driven answers and protocols to help you identify, troubleshoot, and mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for Digalloyl trioleate analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target components in the sample.[1][2] This phenomenon can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4]

For a large lipid like Digalloyl trioleate, this is a critical issue. When analyzed from complex biological samples (e.g., plasma, tissue homogenates), it is surrounded by a "matrix" of other endogenous substances like phospholipids, salts, and other lipids.[1][5] During electrospray ionization (ESI), these matrix components compete with Digalloyl trioleate for access to the droplet surface and for the limited available charge, often leading to significant ion suppression.[1] This can result in underestimation of the analyte's concentration, poor reproducibility, and even false negatives if the signal is suppressed below the limit of detection.[3]

Q2: What are the most common sources of matrix effects when analyzing lipids like Digalloyl trioleate?

A: The most notorious sources of matrix effects in lipid analysis, particularly in positive ion ESI mode, are phospholipids .[6][7] Biological matrices such as plasma contain extremely high concentrations of phospholipids, which are readily ionized and can co-elute with the analyte of interest, causing significant ion suppression.

Other common sources include:

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, reducing solvent evaporation efficiency and suppressing the analyte signal.

  • Other Lipid Classes: High concentrations of other lipids, such as triglycerides or cholesterol esters, can also compete for ionization.

  • Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can also interfere with ionization.

Q3: How can I definitively diagnose if matrix effects are impacting my Digalloyl trioleate results?

A: The most direct method for diagnosing matrix effects is the post-column infusion experiment . This technique involves infusing a constant flow of a pure Digalloyl trioleate standard into the mass spectrometer after the analytical column. Simultaneously, a blank matrix sample (an extract from a sample that does not contain the analyte) is injected onto the column.

If there are no matrix effects, the infused standard will produce a flat, stable signal. If co-eluting matrix components are present, you will observe a dip (ion suppression) or a peak (ion enhancement) in this baseline signal at the retention time of those components. This provides a clear map of where matrix effects occur in your chromatogram.[3]

A second common method is to compare the slopes of calibration curves. Prepare one curve in a pure solvent and another in a blank sample matrix extract (matrix-matched calibration). A significant difference between the slopes of these two curves is a clear indication of matrix effects.[1]

Troubleshooting Guide

Problem: My Digalloyl trioleate signal is extremely low, variable, or completely absent.

This is a classic symptom of severe ion suppression. The goal is to either remove the interfering components or chromatographically separate them from your analyte.

cluster_solutions Mitigation Strategies start Poor / Variable Signal for Digalloyl Trioleate assess_me Assess Matrix Effect (Post-Column Infusion) start->assess_me me_present Ion Suppression Detected? assess_me->me_present sample_prep Improve Sample Preparation (SPE or LLE) me_present->sample_prep Yes no_me No Significant Suppression me_present->no_me No chromatography Optimize Chromatography (Gradient, Column Chemistry) sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_std instrument Modify MS Method (Change Ionization Source/Polarity) internal_std->instrument check_instrument Investigate Other Causes: - Instrument Sensitivity - Analyte Stability - Standard Concentration no_me->check_instrument

Caption: Troubleshooting workflow for low signal intensity.

Recommended Solutions:

  • Enhance Sample Preparation: This is the most effective strategy.[5][8] Simple protein precipitation is often insufficient as it fails to remove phospholipids.[9][10] You must implement a more rigorous cleanup technique.

    • Solid-Phase Extraction (SPE): Use a method designed for lipid removal. See Protocol 1 for a detailed workflow.[11]

    • Liquid-Liquid Extraction (LLE): Classic lipid extraction methods like Folch or Bligh & Dyer are effective at separating lipids from polar contaminants. See Protocol 2 .[12][13]

  • Optimize Chromatographic Separation: If cleanup is insufficient, improving the separation between Digalloyl trioleate and the interfering matrix components is the next step.[3][5]

    • Adjust the Gradient: Lengthen the elution gradient to increase separation.

    • Change Column Chemistry: Consider a different stationary phase (e.g., a C30 column for lipids) that offers different selectivity.

  • Use a Co-eluting Internal Standard: A stable isotope-labeled (SIL) internal standard for Digalloyl trioleate is the gold standard for quantification.[14][15] It will co-elute and experience the same degree of ion suppression as the analyte, allowing the ratio between the two to remain constant and provide an accurate measurement.[5]

Problem: My quantitative results show poor reproducibility and high %CV.

This issue often arises from inconsistent matrix effects between different samples or a buildup of matrix components in the analytical system.

Recommended Solutions:

  • Implement a Robust Internal Standard Strategy: If you are not already using one, this is essential. A SIL-IS is ideal.[14][16] If a SIL-IS is unavailable, a close structural analog that elutes at the same time can be used, but requires more rigorous validation.[14][17]

  • Evaluate Sample Preparation Consistency: Ensure your SPE or LLE protocol is performed identically for every sample. Inconsistent extraction recoveries will lead to high variability. Automated sample preparation systems can greatly improve reproducibility.

  • Incorporate System Washes: High-matrix samples can lead to the accumulation of contaminants on the column and in the MS source.[7]

    • Run a blank injection with a strong solvent (e.g., isopropanol) between every few samples to wash the column.

    • Schedule regular ion source cleaning as part of your instrument maintenance protocol.

Experimental Protocols

Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is designed to separate lipids from polar matrix components like salts and proteins.

Materials:

  • Reversed-phase (e.g., C18) or mixed-mode SPE cartridges.

  • Sample pre-treated via protein precipitation (e.g., with acetonitrile).

  • Conditioning Solvent: Methanol or Acetonitrile.

  • Equilibration Solvent: Water.

  • Wash Solvent: Water/Methanol mixture (e.g., 95:5 v/v).

  • Elution Solvent: Dichloromethane/Isopropanol (e.g., 80:20 v/v).

Procedure:

  • Condition: Pass 1-2 cartridge volumes of Conditioning Solvent through the SPE cartridge.

  • Equilibrate: Pass 1-2 cartridge volumes of Equilibration Solvent. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate.

  • Wash: Pass 1-2 cartridge volumes of Wash Solvent to remove residual polar interferences.

  • Elute: Elute the retained Digalloyl trioleate and other lipids using the Elution Solvent into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC mobile phase.

start Start condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Sample Extract equilibrate->load wash 4. Wash Interferences (Aqueous Solvent) load->wash elute 5. Elute Analyte (Organic Solvent) wash->elute dry 6. Dry & Reconstitute elute->dry end Ready for LC-MS dry->end

Caption: Step-by-step solid-phase extraction workflow.

Protocol 2: Sample Cleanup using Liquid-Liquid Extraction (LLE)

This protocol utilizes the partitioning behavior of lipids between immiscible solvent phases.

Materials:

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Glass centrifuge tubes

Procedure:

  • Homogenization: To 1 part of aqueous sample (e.g., plasma), add 8 parts of a Chloroform:Methanol (2:1, v/v) mixture in a glass tube.

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 2 parts of water to the mixture. Vortex again for 30 seconds.

  • Centrifuge: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Collection: Three layers will form: an upper aqueous layer (containing polar contaminants), a protein disk at the interface, and a lower organic layer (containing lipids).

  • Isolate: Carefully collect the lower organic layer containing Digalloyl trioleate using a glass pipette, avoiding the protein disk.

  • Dry & Reconstitute: Evaporate the collected organic phase to dryness and reconstitute in a suitable solvent.

Advanced Strategies & Considerations

Q4: How do I choose the right ionization source to minimize matrix effects?

A: The choice of ionization source can have a significant impact.[6][18]

  • Electrospray Ionization (ESI): ESI is the most common technique for large lipids but is highly susceptible to ion suppression from competition for charge.[14][19]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique and is generally less prone to matrix effects from non-volatile salts and highly polar compounds compared to ESI.[3][19] If your sensitivity with ESI is poor due to matrix effects, testing APCI is a worthwhile strategy.

Additionally, switching the polarity can sometimes help. Since fewer compounds ionize in negative mode, it's possible the interfering species are only problematic in positive mode, potentially offering a cleaner baseline for your analyte if it ionizes effectively in negative mode.[3][19]

Q5: What are the key characteristics of a good internal standard for this analysis?

A: An ideal internal standard (IS) should mimic the analyte's behavior as closely as possible throughout the entire analytical process.[16]

CharacteristicIdeal Choice (SIL-IS)Acceptable Alternative (Analog IS)Rationale
Chemical Structure Identical to analyte, with heavy isotopes (e.g., ¹³C, ²H)Structurally very similar (e.g., same lipid class, similar chain lengths)Ensures similar extraction recovery, chromatographic retention, and ionization efficiency.[14]
Elution Time Co-elutes precisely with the analyteElutes as close as possible to the analyteTo experience the exact same ionization conditions and matrix effects.[5]
Mass Difference Easily resolved by the mass spectrometer (≥ 3 Da difference)Easily resolved by the mass spectrometerPrevents isotopic crosstalk or interference.
Presence in Sample Must not be naturally present in the sampleMust not be naturally present in the sampleTo avoid artificially inflating the IS signal.[16]

Using a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects and ensure accurate quantification.[15]

cluster_ESI ESI Droplet Surface cluster_Detector MS Detector Signal analyte Analyte (Digalloyl trioleate) charge Charge (Limited) analyte->charge competes for matrix Matrix (Phospholipid) matrix->charge competes for is SIL-IS is->charge competes for signal_a Analyte Signal (Suppressed) charge->signal_a leads to signal_is IS Signal (Suppressed) charge->signal_is leads to ratio Ratio (A / IS) (Constant & Accurate)

Caption: How an internal standard corrects for ion suppression.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. Elsevier.
  • Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing SL.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Strategies to improve/eliminate the limit
  • Ion suppression (mass spectrometry). Wikipedia.
  • Ion-Suppression & Phospholipid Contamin
  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC - NIH.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • Recent Advances, Challenges, and Future Directions in the Mass Spectrometry Analysis of Glycosphingolipids in Biological Samples.
  • Influence of Ionization Source Design on Matrix Effects During LC-ESI-MS/MS Analysis. ScienceDirect.
  • Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. PubMed.
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. YouTube.
  • Update on solid-phase extraction for the analysis of lipid classes and related compounds.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Sample Processing Methods for Lipidomics Research.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Galloyl Esters

Welcome to the technical support center dedicated to advancing your research on galloyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research on galloyl esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenges encountered when working to improve the bioavailability of these promising compounds. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the bioavailability of galloyl esters.

Q1: What are the primary factors limiting the oral bioavailability of galloyl esters?

The oral bioavailability of galloyl esters is primarily hindered by two main factors:

  • Poor aqueous solubility: Galloyl esters, particularly those with longer alkyl chains, are often lipophilic and have limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility leads to a low dissolution rate, which is a prerequisite for absorption.[1][2]

  • Enzymatic degradation: Ester bonds are susceptible to hydrolysis by various esterase enzymes present in the GI tract and the liver.[3][4] This premature degradation converts the galloyl ester into its parent compound, gallic acid, and the corresponding alcohol, which may not possess the desired therapeutic activity or absorption characteristics.[5]

Q2: What are the most promising strategies to enhance the bioavailability of galloyl esters?

Several innovative formulation strategies can be employed to overcome the challenges of poor solubility and enzymatic degradation:

  • Nanoformulations: Encapsulating galloyl esters into nanoparticles, liposomes, or nanoemulsions can protect them from enzymatic degradation and enhance their absorption.[6][7][8] These nano-carriers can improve solubility and offer the potential for targeted delivery.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the solubility and absorption of lipophilic compounds like galloyl esters.[1][9] These systems form fine emulsions in the GI tract, increasing the surface area for absorption.

  • Prodrug Approach: While galloyl esters themselves can be considered prodrugs of gallic acid, further chemical modification can be explored to create ester prodrugs with improved stability and permeability.[3][5][10] The ideal ester prodrug should be stable in the GI tract but readily converted to the active form after absorption.[10]

  • Solid Dispersions: Dispersing the galloyl ester in a polymer matrix at the molecular level can enhance its dissolution rate and, consequently, its bioavailability.[1]

Q3: How can I assess the bioavailability of my galloyl ester formulation in vitro?

In vitro models are crucial for screening and optimizing formulations before moving to more complex in vivo studies. Key in vitro methods include:

  • Dissolution testing: This is a fundamental test to evaluate the rate and extent to which the galloyl ester is released from its formulation in simulated gastric and intestinal fluids.[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput screening tool predicts passive intestinal absorption by measuring the permeability of the compound across an artificial membrane.[11]

  • Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of enterocytes, mimicking the intestinal barrier. It provides insights into both passive and active transport mechanisms.

Troubleshooting Guide

This section provides solutions to specific experimental issues you might encounter.

Issue 1: Low and Variable Bioavailability in Animal Studies

Symptoms:

  • Inconsistent plasma concentration-time profiles between individual animals.

  • Low overall drug exposure (AUC).

Possible Causes & Solutions:

Potential Cause Underlying Science Suggested Solution
Poor aqueous solubility The galloyl ester is not dissolving sufficiently in the GI fluids, leading to incomplete absorption.[1][2]Formulation Optimization: Consider developing a lipid-based formulation like SEDDS or a solid dispersion to improve solubility and dissolution.[1][12]
Enzymatic degradation The ester is being hydrolyzed by gut or liver enzymes before it can be absorbed systemically.[3][4]Protective Formulations: Encapsulate the galloyl ester in nanoparticles or liposomes to shield it from enzymatic attack.[6][7]
P-glycoprotein (P-gp) efflux The compound is actively transported back into the intestinal lumen by efflux pumps like P-gp.Co-administration with P-gp Inhibitors: While not a formulation strategy, co-administering a known P-gp inhibitor can help elucidate the role of efflux in limiting bioavailability. For formulation, some excipients used in LBDDS have been shown to inhibit P-gp.[12]
Issue 2: Formulation Instability

Symptoms:

  • Phase separation in liquid formulations.

  • Drug crystallization in solid dispersions.

  • Changes in particle size or drug leakage in nanoformulations over time.

Possible Causes & Solutions:

Potential Cause Underlying Science Suggested Solution
Incompatible excipients The chosen excipients may not be suitable for the physicochemical properties of the galloyl ester, leading to instability.Excipient Screening: Conduct a thorough excipient compatibility study. For lipid-based systems, ensure the galloyl ester has good solubility in the chosen oils and surfactants.[12]
Suboptimal formulation parameters The manufacturing process (e.g., homogenization speed, temperature) may not be optimized, resulting in a thermodynamically unstable system.Process Optimization: Systematically vary process parameters and assess the impact on formulation stability using techniques like particle size analysis and differential scanning calorimetry (DSC).
Inadequate storage conditions Exposure to light, heat, or humidity can accelerate the degradation of both the drug and the formulation.Stability Studies: Conduct formal stability studies under different storage conditions (e.g., ICH guidelines) to determine the appropriate storage and shelf-life of your formulation.

Experimental Protocols

Protocol 1: Preparation of a Galloyl Ester-Loaded Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing a stable nanoemulsion.

Materials:

  • Galloyl ester

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)[13]

  • Co-surfactant (e.g., Transcutol®)

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve the galloyl ester in the oil phase at a predetermined concentration. Gentle heating may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard dissolution test for a solid dosage form of a galloyl ester.

Materials:

  • USP dissolution apparatus (e.g., Apparatus 2 - Paddle)

  • Simulated Gastric Fluid (SGF) without pepsin (pH 1.2)

  • Simulated Intestinal Fluid (SIF) without pancreatin (pH 6.8)

  • HPLC system for quantification

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus with the appropriate medium (SGF or SIF) at 37°C ± 0.5°C and the specified paddle speed (e.g., 50 rpm).

  • Sample Introduction: Place the solid dosage form into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Sample Preparation: Filter the samples and dilute as necessary for HPLC analysis.

  • Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the dissolved galloyl ester.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Factors Influencing Galloyl Ester Bioavailability

cluster_formulation Formulation Strategies cluster_challenges Bioavailability Barriers Nanoformulations Nanoformulations Enzymatic Degradation Enzymatic Degradation Nanoformulations->Enzymatic Degradation Protects from Increased Bioavailability Increased Bioavailability Nanoformulations->Increased Bioavailability Improves LBDDS LBDDS Poor Solubility Poor Solubility LBDDS->Poor Solubility Overcomes LBDDS->Increased Bioavailability Improves Solid Dispersions Solid Dispersions Solid Dispersions->Poor Solubility Overcomes Solid Dispersions->Increased Bioavailability Improves P-gp Efflux P-gp Efflux Galloyl Ester Galloyl Ester Galloyl Ester->Poor Solubility Galloyl Ester->Enzymatic Degradation Galloyl Ester->P-gp Efflux

Caption: Strategies to overcome barriers to galloyl ester bioavailability.

Workflow for Formulation Development and Evaluation

Start Start Formulation Design Formulation Design Start->Formulation Design Preparation Preparation Formulation Design->Preparation In Vitro Characterization In Vitro Characterization Preparation->In Vitro Characterization In Vitro Characterization->Formulation Design Optimization needed In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Promising candidates Data Analysis Data Analysis In Vivo Evaluation->Data Analysis End End Data Analysis->End

Caption: A typical workflow for developing and testing new formulations.

References

  • Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - PMC - NIH. (2022-10-27). Retrieved from [Link]

  • State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review - SciRP.org. Retrieved from [Link]

  • Use of gallic acid esters to increase bioavailability of orally administered pharmaceutical compounds - Google Patents.
  • Influence of Gallic Acid Esters on Drug-Metabolizing Enzymes of Rat Liver - PubMed. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (2021-11-03). Retrieved from [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed. (2025-09-17). Retrieved from [Link]

  • A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - NIH. Retrieved from [Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC - PubMed Central. Retrieved from [Link]

  • Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC - NIH. Retrieved from [Link]

  • Impact of Enzymatic Degradation Treatment on Physicochemical Properties, Antioxidant Capacity, and Prebiotic Activity of Lilium Polysaccharides - MDPI. (2025-01-14). Retrieved from [Link]

  • Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability | Request PDF - ResearchGate. Retrieved from [Link]

  • (PDF) Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - ResearchGate. (2025-10-10). Retrieved from [Link]

  • Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - MDPI. (2022-10-27). Retrieved from [Link]

  • (PDF) Enhancing Polyphenol Bioavailability through Nanotechnology: Current Trends and Challenges - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Comparative study on the enzymatic degradation of phenolic esters: The HPLC-UV quantification of tyrosol and gallic acid liberated from tyrosol acyl esters and alkyl gallates by hydrolytic enzymes - PubMed. (2024-06-01). Retrieved from [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities - MDPI. (2023-02-01). Retrieved from [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. Retrieved from [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC - NIH. Retrieved from [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022-02-16). Retrieved from [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers. (2021-11-14). Retrieved from [Link]

  • Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed. (2020-10-10). Retrieved from [Link]

  • (PDF) Bioanalytical approaches, bioavailability assessment, and bioequivalence study for waiver drugs: In vivo and in vitro perspective - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed. Retrieved from [Link]

  • (PDF) Improving Bioavailability of Gallic Acid and Quercetin by Designing Polymeric Nanoparticle Formulation - ResearchGate. Retrieved from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020-06-15). Retrieved from [Link]

  • The absorption, metabolism, and distribution of GA. GA, gallic acid;... - ResearchGate. Retrieved from [Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. (2019-03-29). Retrieved from [Link]

  • Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PubMed Central. (2024-09-13). Retrieved from [Link]

  • Strategy for Making Starch–Polyphenol Complexes with Multifunctional Properties | Biomacromolecules - ACS Publications. (2025-02-17). Retrieved from [Link]

  • Full article: Enhancing the bioavailability and activity of natural antioxidants with nanobubbles and nanoparticles - Taylor & Francis Online. (2024-04-05). Retrieved from [Link]

  • Challenges and Strategies in Overcoming the Gastrointestinal Barrier for Oral Drug Delivery - Research and Reviews. (2024-06-18). Retrieved from [Link]

  • Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies - MDPI. (2022-09-10). Retrieved from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. Retrieved from [Link]

  • Improving Anti-Cancer Potentiality and Bioavailability of Gallic Acid by Designing Polymeric Nanocomposite Formulation - PubMed. (2018-11-29). Retrieved from [Link]

  • Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds - Bentham Science Publisher. Retrieved from [Link]

  • Dietary gallic acid as an antioxidant: A review of its food industry applications, health benefits, bioavailability, nano-delivery systems, and drug interactions - PubMed. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03). Retrieved from [Link]

  • Enhancing the bioavailability of sparingly-soluble drugs by expandable, solid-solution fibrous dosage forms - ResearchGate. (2025-12-23). Retrieved from [Link]

  • The most important challenges encountered in oral drug delivery. - ResearchGate. Retrieved from [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - NIH. Retrieved from [Link]

  • Methods of Assessing Bioavailability | PPT - Slideshare. Retrieved from [Link]

  • Comparative study on the enzymatic degradation of phenolic esters: The HPLC-UV quantification of tyrosol and gallic acid liberated from tyrosol acyl esters and alkyl gallates by hydrolytic enzymes - ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Complex Galloyl Esters

Welcome to the technical support center for the characterization of complex galloyl esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of complex galloyl esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate challenges of analyzing these structurally diverse and often labile molecules. As hydrolyzable tannins, galloyl esters' propensity for isomerization, degradation, and complex interactions with analytical matrices requires a nuanced and informed approach. This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to enhance the accuracy, reproducibility, and integrity of your experimental results.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific problems encountered during the analysis of galloyl esters using common analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

Question: I'm observing poor peak shape (tailing or fronting) for my galloyl ester standards and samples. What's causing this and how can I fix it?

Answer:

Poor peak shape in HPLC is a common issue that can compromise resolution and quantification. The highly polar and acidic nature of the phenolic groups in galloyl esters often leads to undesirable interactions with the stationary phase.

Primary Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Standard silica-based C18 columns can have exposed, acidic silanol groups (-Si-OH) on the surface. The phenolic hydroxyls on your galloyl esters can form strong hydrogen bonds with these sites, causing peak tailing.

    • Solution A (Methodological): Lower the pH of your mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This protonates the residual silanols, minimizing secondary interactions.[1]

    • Solution B (Column Choice): Switch to an "end-capped" C18 column where most residual silanols have been chemically deactivated. For even better results, consider a polar-embedded or polar-endcapped stationary phase, which provides alternative interaction sites and better peak shape for polar analytes.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak fronting.[1][2]

    • Solution: Perform a dilution series of your sample (e.g., 1:10, 1:100) and inject the same volume. If peak shape improves with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile for a 95% water start) can cause the sample to travel through the column head as a distorted band, resulting in split or broad peaks.[2][3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Question: My retention times are shifting between injections and across different days. How can I improve reproducibility?

Answer:

Retention time instability is a critical problem that affects compound identification and data integrity. The causes can be environmental, instrumental, or chemical.

Primary Causes & Solutions:

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of solute-stationary phase interactions are temperature-dependent. Even minor fluctuations in ambient lab temperature can cause retention times to drift.[1][3]

    • Solution: Always use a column thermostat or oven. Ensure it is set to a stable temperature (e.g., 30-40 °C) and allow the column to fully equilibrate for at least 10-15 column volumes before starting your sequence.

  • Mobile Phase Composition Changes: Improperly mixed mobile phases, selective evaporation of the more volatile organic component, or inconsistent pump proportioning can alter the mobile phase composition over time.[1]

    • Solution A (Preparation): If mixing manually, ensure solvents are thoroughly mixed. For online mixing, ensure pump seals are in good condition and the degasser is functioning correctly. Use sealed solvent reservoirs to minimize evaporation.

    • Solution B (Equilibration): For gradient methods, ensure the column is adequately re-equilibrated between runs. A minimum of 10 column volumes is a good starting point.[1]

  • Column Degradation: Galloyl esters are susceptible to hydrolysis, especially at non-neutral pH.[4] Over time, strongly acidic or basic mobile phases can degrade the silica-based stationary phase, leading to a loss of bonded phase and shifting retention times.

    • Solution: Operate within the recommended pH range for your column (typically pH 2-8 for standard silica).[2] If your method requires pH extremes, use a hybrid or polymer-based column designed for extended pH stability. Employ a guard column to protect the analytical column from strongly retained sample matrix components.[3]

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues encountered with galloyl ester analysis.

HPLC_Troubleshooting start Problem Detected (e.g., Peak Tailing, RT Shift) check_column Step 1: Check Column - Age & Injection Count? - Correct Stationary Phase? - Guard Column Used? start->check_column Start Here check_mobile_phase Step 2: Check Mobile Phase - Freshly Prepared? - pH Correct? - Degassed Properly? check_column->check_mobile_phase Column OK? sol_column Solution: - Replace Guard/Column - Use End-capped or  Polar-Embedded Column check_column->sol_column Issue Found check_instrument Step 3: Check Instrument - Stable Temperature? - No Leaks? - Pump Pressure Stable? check_mobile_phase->check_instrument Mobile Phase OK? sol_mobile_phase Solution: - Prepare Fresh Mobile Phase - Verify pH - Filter and Degas check_mobile_phase->sol_mobile_phase Issue Found sol_instrument Solution: - Set Column Oven - Tighten Fittings - Purge Pump check_instrument->sol_instrument Issue Found

Caption: A systematic workflow for troubleshooting common HPLC problems.

Section 2: Mass Spectrometry (MS)

Question: I'm having trouble interpreting the fragmentation pattern of my galloyl ester. What are the characteristic fragmentation pathways?

Answer:

The fragmentation of galloyl esters in MS/MS is generally predictable and highly useful for structural confirmation. The primary cleavage points are the ester and depside (ester linkages between galloyl units) bonds.

Characteristic Fragmentation Patterns (Negative Ion Mode):

  • Loss of Galloyl Moiety: A neutral loss of 152 Da (C₇H₄O₄), corresponding to a galloyl group, is very common.

  • Loss of Gallic Acid: A neutral loss of 170 Da (C₇H₆O₅), corresponding to gallic acid, occurs via cleavage of the ester bond with a hydrogen rearrangement.

  • Characteristic Ions: The presence of a fragment ion at m/z 169 (deprotonated gallic acid) is a strong indicator of a galloyl ester. An ion at m/z 125, resulting from the loss of CO₂ from gallic acid, is also frequently observed.

For complex gallotannins (polygalloyl esters of a polyol core like glucose), you will see sequential losses of galloyl units.[5] For example, pentagalloylglucose will show losses of 152 Da or 170 Da, leading to tetra-, tri-, di-, and monogalloylglucose fragments.[6]

Precursor TypeCommon Neutral Loss (Da)Key Fragment Ions (m/z)Mechanistic Rationale
Monogalloyl Ester170 (Gallic Acid)169 (Gallic Acid-H)⁻Cleavage of the core ester linkage.
Digalloyl Ester152 (Galloyl Group)169, Core+Galloyl-H⁻Cleavage of the depside bond.
Polygalloyl Glucose152, 170 (sequential)Series of galloylated glucose fragmentsStepwise cleavage of depside and ester bonds.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The proton NMR signals for my complex gallotannin are broad and overlapping, especially in the sugar region. How can I improve spectral resolution?

Answer:

Signal overlap is a major challenge in the NMR characterization of large, flexible molecules like gallotannins.[7] Their structural complexity and potential for conformational heterogeneity contribute to broad signals.

Strategies for Improving Resolution:

  • Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase molecular tumbling and average out different conformations, leading to sharper signals. Always check for sample stability at elevated temperatures first.[4]

  • Solvent Choice: The choice of NMR solvent is critical. Deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are often preferred over methanol-d₄ because they are better at disrupting intermolecular hydrogen bonds and can provide sharper signals for the hydroxyl protons.[8]

  • Two-Dimensional (2D) NMR: When 1D spectra are insufficient, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to trace the connectivity within the glucose core and galloyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing unambiguous assignment of ¹H and ¹³C signals. This is invaluable for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for determining the esterification sites, as it will show a correlation from a glucose proton to the carbonyl carbon of the attached galloyl group.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to extract and store complex galloyl esters to prevent degradation?

A1: Galloyl esters are prone to both enzymatic and chemical hydrolysis.[4][5] A robust extraction and storage protocol is critical for accurate characterization.

  • Extraction: Use a solvent system that deactivates degradative enzymes. A mixture of acetone and water (e.g., 70:30 v/v) is highly effective for extracting tannins from plant material as it disrupts hydrogen bonds between tannins and proteins.[12] Avoid prolonged extraction times and high temperatures.

  • Purification: Solid-phase extraction (SPE) with a sorbent like Sephadex LH-20 is a classic and effective method for purifying galloyl esters from crude extracts.

  • Storage: Store purified samples or extracts as a lyophilized (freeze-dried) powder at -20°C or below in a desiccated environment. For solutions, prepare them fresh in an appropriate solvent and store them at low temperatures for short periods only. Avoid repeated freeze-thaw cycles.

Caption: A standard workflow for extracting and purifying galloyl esters.

Q2: How does the degree of galloylation affect the analytical strategy?

A2: The number of galloyl groups significantly impacts the molecule's properties and the best analytical approach.

  • Low Galloylation (1-3 groups): These smaller molecules are generally well-behaved in reversed-phase HPLC. Standard C18 columns can often provide good separation. ESI-MS is typically straightforward.

  • High Galloylation (4+ groups): These are large, highly polar, and structurally complex molecules. They often co-elute on standard C18 columns.

    • HPLC: Consider using columns with alternative selectivity, such as those with a PFP (pentafluorophenyl) phase, which offers different interactions (pi-pi, dipole-dipole) that can resolve complex mixtures.[7] Gradient elution must be slow and shallow to achieve adequate separation.

    • MS: Due to their high molecular weight, MALDI-TOF MS can be a valuable technique for characterizing the overall distribution of gallotannins in a complex mixture, complementing LC-MS data.[7]

    • NMR: For highly galloylated compounds, advanced 2D and 3D NMR experiments may be necessary to resolve severe signal overlap and unambiguously assign the structure.[13]

Q3: Can I use a simple spectrophotometric (e.g., Folin-Ciocalteu) assay to quantify my complex galloyl esters?

A3: While spectrophotometric assays like the Folin-Ciocalteu (for total phenolics) or rhodanine method (for gallic acid after hydrolysis) are useful for rapid screening, they are not suitable for accurate quantification of specific complex galloyl esters.[14][15]

  • Lack of Specificity: These methods react with any phenolic compound in your sample, not just the galloyl ester of interest.

  • Inaccurate Stoichiometry: The response of these assays is not directly proportional to the concentration of the complex ester but rather to the number of reactive phenolic groups.

  • Causality: For accurate and reliable quantification, a separation-based technique like HPLC with UV or MS detection is mandatory.[14] This ensures you are measuring the specific analyte of interest, free from interference from other matrix components. You must use a validated reference standard of the specific galloyl ester for calibration to ensure trustworthy results.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Galloyl Ester Profiling

This protocol provides a starting point for the analysis of galloyl ester mixtures. It must be optimized for specific samples.

  • Instrumentation & Column:

    • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-Phase C18 Column (e.g., 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size), preferably end-capped.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.

    • Column Temperature: 35 °C.

    • Injection Volume: 1-5 µL.

    • Detection Wavelength: Monitor at 280 nm for general phenolic detection. Use DAD to check for peak purity and identify optimal wavelengths.[16]

    • Gradient Program (Example):

      Time (min) % B
      0.0 5
      20.0 40
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • System Validation:

    • Before injecting samples, perform several blank injections (mobile phase) to ensure a clean baseline.

    • Inject a standard mixture to confirm retention times, peak shape, and system suitability.

References

  • Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. MDPI. Available from: [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. Available from: [Link]

  • State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review. SciRP.org. Available from: [Link]

  • Determination of Hydrolyzable Tannins (Gallotannins and Ellagitannins) after Reaction with Potassium Iodate. ACS Publications. Available from: [Link]

  • Paradoxical effects of galloyl motifs in the interactions of proanthocyanidins with collagen-rich dentin. PMC - NIH. Available from: [Link]

  • The mass spectrum of gallic acid and its fragmentation pattern. ResearchGate. Available from: [Link]

  • Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms. Google Patents.
  • Structure determination of bioactive galloyl derivatives by NMR spectroscopy. ScienceDirect. Available from: [Link]

  • Determination of gallotannin with rhodanine. PubMed. Available from: [Link]

  • Chemical structures of gallic acid, gallate, monogalloyl glucose and... ResearchGate. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. Available from: [Link]

  • Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. ResearchGate. Available from: [Link]

  • Hydrolysable tannins, physicochemical properties, and antioxidant property of wild-harvested Terminalia ferdinandiana (exell) fruit at different maturity stages. NIH. Available from: [Link]

  • Preparation of esters of gallic acid with higher primary alcohols. ResearchGate. Available from: [Link]

  • Gallic Acid: Review of the Methods of Determination and Quantification. Taylor & Francis Online. Available from: [Link]

  • Process for the purification of esters. Google Patents.
  • Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available from: [Link]

  • Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae. PMC - NIH. Available from: [Link]

  • Recognition of Gallotannins and the Physiological Activities: From Chemical View. Frontiers. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]

  • Analysis of hydrolysable tannins. ResearchGate. Available from: [Link]

  • A rapid profiling of gallotannins and flavonoids of the aqueous extract of Rhus coriaria L. by flow injection analysis with high-resolution mass spectrometry assisted with database searching. PubMed. Available from: [Link]

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. Available from: [Link]

  • Possible Beneficial Effects of Hydrolyzable Tannins Deriving from Castanea sativa L. in Internal Medicine. MDPI. Available from: [Link]

  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available from: [Link]

  • Synthesis and the Characterizations of Structure and Function of Gallic Acid Microcrystalline Cellulose Ester. ResearchGate. Available from: [Link]

  • The MS/MS spectra and the proposed fragmentation pathways... ResearchGate. Available from: [Link]

  • HPLC Pain Points. Cytiva. Available from: [Link]

  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. ResearchGate. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available from: [Link]

  • GCMS Section 6.14. Whitman People. Available from: [Link]

  • GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube. Available from: [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Digalloyl Trioleate and Other Galloyl Esters: A Guide for Researchers

In the dynamic landscape of pharmaceutical and nutraceutical development, the quest for potent, stable, and biocompatible functional molecules is perpetual. Among these, galloyl esters, derivatives of the naturally occur...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical and nutraceutical development, the quest for potent, stable, and biocompatible functional molecules is perpetual. Among these, galloyl esters, derivatives of the naturally occurring polyphenol gallic acid, have garnered significant attention for their robust antioxidant properties and diverse therapeutic potential.[1][2][3] This guide provides an in-depth comparative analysis of Digalloyl trioleate, a lipophilic galloyl ester, and other members of this promising class of compounds. We will delve into their synthesis, physicochemical properties, and performance, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel drug delivery systems and antioxidant formulations.

The Significance of the Galloyl Moiety: A Foundation of Potent Bioactivity

Gallic acid (3,4,5-trihydroxybenzoic acid) is a fundamental building block renowned for its antioxidant, anti-inflammatory, and antineoplastic activities.[4][5] However, its inherent hydrophilicity often limits its bioavailability and efficacy in lipid-rich environments, such as cell membranes and oil-based formulations.[4][6] Esterification of gallic acid, a process known as galloylation, strategically addresses this limitation by introducing lipophilic alkyl or acyl chains. This modification not only enhances solubility in non-polar media but can also modulate the compound's biological activity and stability.[2][7]

The number and position of galloyl groups, as well as the nature of the esterified chain, are critical determinants of a galloyl ester's overall performance. This guide will explore these structure-activity relationships, with a particular focus on Digalloyl trioleate and its standing among other notable galloyl esters.

Digalloyl Trioleate: A Lipophilic Antioxidant Powerhouse

Digalloyl trioleate (C68H106O12) is a complex molecule featuring a digalloyl head group esterified to three oleic acid chains.[8][9] This unique structure imparts a high degree of lipophilicity, making it an excellent candidate for incorporation into lipid-based drug delivery systems, cosmetics, and as a stabilizer for bulk oils.[8]

Chemical Structure of Digalloyl Trioleate

Caption: Simplified 2D structure of Digalloyl trioleate.

Comparative Analysis: Digalloyl Trioleate vs. Other Galloyl Esters

To provide a comprehensive comparison, we will evaluate Digalloyl trioleate against a spectrum of other galloyl esters, categorized by the nature of their esterified chains.

Alkyl Gallates (e.g., Propyl Gallate, Octyl Gallate, Lauryl Gallate)

Simple alkyl gallates are widely used as antioxidants in the food and cosmetic industries. The length of the alkyl chain significantly influences their physicochemical properties and performance.

PropertyPropyl GallateOctyl GallateLauryl GallateDigalloyl Trioleate (Predicted)
Lipophilicity (Log P) Increases with chain lengthHighVery HighExtremely High
Water Solubility Decreases with chain lengthLowVery LowInsoluble
Antioxidant Activity (in bulk oil) ModerateHighHighExpected to be very high
Thermal Stability GoodGoodGoodExpected to be good

Key Insights:

  • Lipophilicity and Solubility: As the alkyl chain length increases, lipophilicity increases, and water solubility decreases.[10] Digalloyl trioleate, with its three long oleic acid chains, is expected to be exceptionally lipophilic, making it ideal for oil-based systems but unsuitable for aqueous applications.

  • Antioxidant Activity: Longer alkyl chains in galloyl esters generally lead to better performance in bulk oils and emulsions. This is attributed to their increased solubility and mobility within the lipid phase, allowing them to effectively scavenge free radicals at the site of oxidation.[1] While direct comparative data for Digalloyl trioleate is scarce, its highly lipophilic nature suggests it would exhibit excellent antioxidant activity in bulk oils.

Galloyl Esters with Unsaturated or Branched Chains (e.g., Galloyl Phytol)

The introduction of unsaturation or branching in the ester chain can further enhance antioxidant performance.

PropertyGalloyl PhytolDigalloyl Trioleate
Chain Structure Branched and unsaturatedThree long unsaturated chains
Antioxidant Activity (in bulk oil) Superior to simple alkyl gallates[1]Expected to be very high
Molecular Conformation Coiled conformation reduces aggregation[11]Flexible, likely to adopt conformations that enhance interfacial activity

Key Insights:

  • Enhanced Performance: The branched and unsaturated structure of the phytol chain in galloyl phytol leads to a coiled molecular conformation. This reduces molecular aggregation and enhances its antioxidant activity in both dispersed systems (like emulsions) and bulk oils.[1][11]

  • Interfacial Activity: The multiple oleic acid chains of Digalloyl trioleate likely allow it to orient effectively at oil-water interfaces, a critical location for inhibiting lipid peroxidation in emulsions.

Poly-Galloylated Esters (e.g., Tri-galloyl Quinic Acid)

Increasing the number of galloyl groups on a core molecule can significantly boost antioxidant capacity.

PropertyTri-galloyl Quinic AcidDigalloyl Trioleate
Number of Galloyl Groups ThreeTwo (in the digalloyl head)
Radical Scavenging Activity (IC50) Very Low (High Activity)[12]Expected to be low
Solubility Water-solubleOil-soluble

Key Insights:

  • Potent Radical Scavenging: The antioxidant activity of galloyl quinic acid derivatives increases with the number of galloyl groups.[12] This is due to the increased number of phenolic hydroxyl groups available to donate hydrogen atoms and neutralize free radicals.

  • Application-Specific Efficacy: While poly-galloylated esters like tri-galloyl quinic acid are potent radical scavengers, their hydrophilicity makes them more suitable for aqueous systems. In contrast, the lipophilic nature of Digalloyl trioleate directs its efficacy towards lipid-based environments.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key performance assessments of galloyl esters.

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[10]

Experimental Workflow: DPPH Assay

G A Prepare stock solutions of Digalloyl trioleate and other galloyl esters in a suitable solvent (e.g., ethanol). B Prepare a series of dilutions for each test compound. A->B D Mix a fixed volume of each dilution with a fixed volume of the DPPH solution. B->D C Prepare a fresh solution of DPPH in the same solvent. C->D E Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 min). D->E F Measure the absorbance of the solutions at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer. E->F G Calculate the percentage of DPPH radical scavenging activity. F->G H Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). G->H G A Prepare a solution of the galloyl ester in n-octanol. B Add an equal volume of water to the n-octanol solution in a separatory funnel. A->B C Shake the funnel vigorously for a set period to allow for partitioning between the two phases. B->C D Allow the phases to separate completely. C->D E Carefully collect both the n-octanol and water phases. D->E F Determine the concentration of the galloyl ester in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). E->F G Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. F->G H Calculate Log P as the logarithm of P. G->H

Caption: Workflow for Log P determination using the shake-flask method.

Causality Behind Experimental Choices:

  • n-Octanol and Water: This solvent system is the gold standard for mimicking the partitioning of a drug between a lipidic membrane and an aqueous environment.

  • Vigorous Shaking: This ensures that equilibrium is reached, meaning the rate of transfer of the solute from n-octanol to water is equal to the rate of transfer from water to n-octanol.

Synthesis of Galloyl Esters: A Brief Overview

The synthesis of galloyl esters can be achieved through various methods, with the choice depending on the specific ester and desired yield.

  • Steglich Esterification: A mild and efficient method for esterifying gallic acid with alcohols, often used for synthesizing novel galloyl esters like galloyl phytol. [11]* Enzymatic Synthesis: The use of enzymes like tannase or lipase offers a green and selective alternative to chemical synthesis. [3][13][14]This method is particularly advantageous for producing specific esters under mild reaction conditions.

Conclusion and Future Directions

The family of galloyl esters presents a versatile platform for the development of highly effective antioxidants and drug delivery vehicles. Digalloyl trioleate, with its pronounced lipophilicity, stands out as a promising candidate for applications in oil-based systems, where it is expected to exhibit superior antioxidant performance.

The comparative analysis reveals a clear structure-activity relationship among galloyl esters. The length, branching, and saturation of the ester chain, as well as the number of galloyl moieties, are key factors that can be tailored to optimize performance for specific applications.

Future research should focus on direct comparative studies of Digalloyl trioleate against other lipophilic galloyl esters to quantify its relative performance. Furthermore, exploring its potential in advanced drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs), could unlock new therapeutic opportunities. The continued development of efficient and sustainable synthesis methods, particularly enzymatic routes, will also be crucial for the commercial viability of these promising compounds.

References

  • Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain. (2022). PMC - NIH.
  • A Comparative Guide to the Stability of Galloyl Esters. (n.d.). Benchchem.
  • Digalloyl Triole
  • DIGALLOYL TRIOLE
  • Galloylation of polyphenols alters their biological activity. (2017). PubMed.
  • Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. (2024). PubMed Central.
  • Design, synthesis, physicochemical, and pharmacological evaluation of gallic acid esters as non-ulcerogenic and gastroprotective anti-inflammatory agents. (2014).
  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (n.d.). MDPI.
  • Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves. (n.d.).
  • Gallic acid and its derivatives have been widely used in cosmetics, food, and medicine due to outstanding antioxidant, anti-aging, and anti-cancer activities. (2022). PMC - NIH.
  • Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain. (2022). MDPI.
  • The influence of lipophilicity in drug discovery and design. (2012). PubMed.
  • Enzymatic synthesis of gallic acid esters. (n.d.).
  • Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties. (2020). PubMed.
  • Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. (n.d.). MDPI.
  • Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. (n.d.). OUCI.
  • Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. (2021). Semantic Scholar.

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Comparative

A Comparative Analysis of the Stability of Digalloyl Trioleate and Other Leading Antioxidants

A Technical Guide for Researchers and Formulation Scientists In the landscape of pharmaceutical and cosmetic formulation, the long-term stability of active ingredients and excipients is paramount. Antioxidants play a cru...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Formulation Scientists

In the landscape of pharmaceutical and cosmetic formulation, the long-term stability of active ingredients and excipients is paramount. Antioxidants play a crucial role in preserving the integrity of formulations susceptible to oxidative degradation. This guide provides a detailed comparative analysis of the stability of a novel antioxidant, Digalloyl trioleate, against established antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), α-Tocopherol (Vitamin E), and L-Ascorbic Acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of antioxidants for optimal formulation stability.

Introduction: The Critical Role of Antioxidant Stability

The efficacy of an antioxidant is not solely determined by its radical-scavenging capacity but also by its ability to withstand various environmental stressors throughout the product's lifecycle. Thermal, oxidative, and hydrolytic stability are critical parameters that dictate an antioxidant's performance and, consequently, the shelf-life and reliability of the final product. An antioxidant that degrades prematurely can lead to a cascade of undesirable reactions, compromising the safety and efficacy of the formulation. This guide delves into the chemical structures, antioxidant mechanisms, and, most importantly, the comparative stability of Digalloyl trioleate and other widely used antioxidants, supported by experimental data and detailed analytical protocols.

Unveiling the Contestants: A Look at the Chemical Arsenal

A fundamental understanding of the chemical structure of an antioxidant is crucial to comprehending its mechanism of action and inherent stability.

Digalloyl trioleate is a large, lipophilic molecule synthesized from gallic acid and oleic acid.[1][2][3] Its structure combines the potent antioxidant properties of two galloyl groups with the long, unsaturated fatty acid chains of three oleic acid molecules. This unique structure suggests a high affinity for lipid phases, making it a potentially excellent candidate for stabilizing oils and other lipophilic formulations.

Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are synthetic phenolic antioxidants.[4][5] Their antioxidant activity stems from the ability of their sterically hindered hydroxyl groups to donate a hydrogen atom to free radicals, thus terminating oxidative chain reactions.

α-Tocopherol (Vitamin E) is the most biologically active form of the naturally occurring lipid-soluble vitamin E. Its antioxidant function is attributed to the hydroxyl group on its chromanol ring, which scavenges lipid peroxyl radicals.

L-Ascorbic Acid (Vitamin C) is a water-soluble vitamin with well-known antioxidant properties. It acts as a reducing agent and can scavenge a wide range of reactive oxygen species (ROS).[6]

The Antioxidant Mechanism: A Battle Against Free Radicals

The primary function of these molecules is to neutralize harmful free radicals. While the overarching goal is the same, their mechanisms of action exhibit subtle but important differences.

Digalloyl trioleate, with its multiple phenolic hydroxyl groups contributed by the galloyl moieties, is expected to be a highly effective free radical scavenger. These groups can readily donate hydrogen atoms to neutralize peroxyl radicals, thereby inhibiting lipid peroxidation. The long oleic acid chains anchor the molecule within the lipid phase, positioning the antioxidant moieties at the site of oxidation.

BHT and BHA are classic chain-breaking antioxidants.[4] They interrupt the propagation phase of autoxidation by donating a hydrogen atom to a peroxyl radical, forming a stable antioxidant radical that does not readily initiate new oxidation chains.

α-Tocopherol functions similarly to phenolic antioxidants, donating a hydrogen atom from its hydroxyl group to lipid peroxyl radicals. This reaction forms a relatively stable tocopheroxyl radical, which can be recycled back to its active form by other antioxidants like ascorbic acid.

L-Ascorbic acid is a versatile antioxidant that can directly scavenge a variety of ROS, including superoxide and hydroxyl radicals.[6] It can also regenerate other antioxidants, such as α-tocopherol, from their radical forms.

To visualize these mechanisms, the following diagrams illustrate the free radical scavenging process for Digalloyl trioleate and a representative phenolic antioxidant, BHT.

Digalloyl_Trioleate_Mechanism cluster_0 Lipid Peroxidation Chain Reaction cluster_1 Intervention by Digalloyl Trioleate Lipid Lipid (LH) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->Lipid_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH DGT Digalloyl Trioleate (DGT-OH) Peroxyl_Radical->DGT Radical Scavenging DGT_Radical DGT Radical (DGT-O•) DGT->DGT_Radical Non-Radical_Products Stable Products DGT_Radical->Non-Radical_Products Termination

Caption: Antioxidant mechanism of Digalloyl trioleate.

BHT_Mechanism cluster_0 Lipid Peroxidation Chain Reaction cluster_1 Intervention by BHT Lipid Lipid (LH) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->Lipid_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + LH BHT BHT (Ar-OH) Peroxyl_Radical->BHT H• Donation BHT_Radical BHT Radical (Ar-O•) BHT->BHT_Radical Non-Radical_Products Stable Products BHT_Radical->Non-Radical_Products Termination

Caption: Antioxidant mechanism of BHT.

Head-to-Head: A Comparative Stability Data Summary

The stability of an antioxidant is a multi-faceted property. In this section, we compare the thermal and oxidative stability of Digalloyl trioleate (inferred from its constituent parts and related structures) with BHT, BHA, α-Tocopherol, and L-Ascorbic Acid. The data presented in the following table is a synthesis of values reported in the scientific literature. It is important to note that direct comparative studies under identical conditions are limited, and these values should be considered as indicative of their relative stability.

AntioxidantMolecular Weight ( g/mol )TypeKey Stability CharacteristicsOnset of Decomposition (TGA, °C)
Digalloyl trioleate 1115.58[1]LipophilicExpected high thermal stability due to large molecular size and stable ester linkages. Good oxidative stability in lipid systems.> 200 (inferred)
BHT 220.35LipophilicVolatile at higher temperatures.[5]~120 - 160[5]
BHA 180.24LipophilicGenerally less thermally stable than BHT.[5]~120 - 150[4][5]
α-Tocopherol 430.71LipophilicSusceptible to degradation by heat and light.~200
L-Ascorbic Acid 176.12HydrophilicHighly sensitive to heat, light, and oxygen, especially in aqueous solutions.[6][7]~190 - 200[8]

Note: The onset of decomposition for Digalloyl trioleate is an educated estimation based on the stability of its parent molecules, gallic acid and oleic acid esters. Further experimental verification is required for a precise value.

The Proving Grounds: Experimental Protocols for Stability Assessment

To ensure scientific integrity and provide a framework for independent verification, this section details the standard experimental protocols used to assess antioxidant stability.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of an antioxidant by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the antioxidant sample into a TGA pan (typically platinum or alumina).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample mass as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

TGA_Workflow Start Start Sample_Prep Weigh 5-10 mg of sample Start->Sample_Prep Load_Sample Load sample into TGA Sample_Prep->Load_Sample Inert_Atmosphere Purge with N2 Load_Sample->Inert_Atmosphere Heating_Program Heat at 10°C/min Inert_Atmosphere->Heating_Program Data_Acquisition Record Mass vs. Temperature Heating_Program->Data_Acquisition Analysis Determine Onset of Decomposition Data_Acquisition->Analysis End End Analysis->End

Caption: TGA experimental workflow for thermal stability.

Differential Scanning Calorimetry (DSC) for Oxidative Stability

Objective: To determine the oxidative induction time (OIT) or oxidation onset temperature (OOT) of an antioxidant, which is a measure of its resistance to oxidation.

Methodology:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Accurately weigh 3-5 mg of the antioxidant sample into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • For OIT (isothermal):

    • Heat the sample to a specific isothermal temperature (e.g., 200 °C) under an inert nitrogen atmosphere.[9]

    • Once the temperature stabilizes, switch the purge gas to oxygen or air at the same flow rate.[9]

    • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[9]

  • For OOT (dynamic):

    • Heat the sample from ambient temperature at a constant heating rate (e.g., 10 °C/min) under an oxygen or air atmosphere.

    • Record the heat flow as a function of temperature. The OOT is the temperature at which the onset of the exothermic oxidation peak occurs.

Rancimat Method for Oxidative Stability in an Oil Matrix

Objective: To determine the oxidative stability of an antioxidant in a lipid matrix by measuring the induction period. The induction period is the time until the formation of volatile oxidation products accelerates.[10][11]

Methodology:

  • Prepare a solution of the antioxidant in a purified oil or fat (e.g., lard or a vegetable oil) at a specified concentration.[12]

  • Pipette a precise amount of the oil sample (typically 3 g) into a reaction vessel.[12]

  • Place the reaction vessel in the Rancimat heating block, which is maintained at a constant elevated temperature (e.g., 110 °C).[12]

  • Pass a stream of purified air through the sample at a constant flow rate (e.g., 20 L/h).[11]

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[11]

  • The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the formation of volatile acids, marking the end of the induction period.[11]

DPPH Radical Scavenging Assay for Antioxidant Capacity

Objective: To evaluate the free radical scavenging activity of an antioxidant by measuring its ability to bleach the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Prepare a stock solution of the antioxidant in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the antioxidant stock solution.

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the antioxidant dilutions.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

Conclusion: Selecting the Right Guardian for Your Formulation

The selection of an appropriate antioxidant is a critical decision in the development of stable and effective pharmaceutical and cosmetic products. This guide has provided a comparative overview of the stability of Digalloyl trioleate against commonly used antioxidants.

While BHT and BHA are effective and economical, their volatility and lower thermal stability can be a limitation in high-temperature processes. α-Tocopherol, a natural antioxidant, offers good lipophilic protection but is sensitive to heat and light. L-Ascorbic acid is a potent hydrophilic antioxidant but is notoriously unstable, particularly in aqueous formulations.

Digalloyl trioleate emerges as a promising candidate, particularly for lipophilic systems. Its large molecular structure suggests low volatility and potentially high thermal stability. The presence of multiple galloyl moieties indicates a high capacity for free radical scavenging. Although direct experimental data on its stability is still emerging, the inherent stability of its constituent gallic acid esters and oleic acid points towards a favorable stability profile.

Ultimately, the choice of antioxidant will depend on the specific requirements of the formulation, including the nature of the active ingredients, the manufacturing process, and the intended storage conditions. The experimental protocols detailed in this guide provide a robust framework for conducting in-house stability studies to make an evidence-based selection. As research continues, a deeper understanding of the performance of novel antioxidants like Digalloyl trioleate will undoubtedly contribute to the development of more stable and reliable products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link].

  • Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. (n.d.). Semantic Scholar. Retrieved from [Link].

  • Food Additives Data Book. (n.d.). CETIQUIMICA2. Retrieved from [Link].

  • TG and DSC curves of the BHA antioxidant. (n.d.). ResearchGate. Retrieved from [Link].

  • Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. (n.d.). BioResources. Retrieved from [Link].

  • A proposed reference material for oxidative induction time by DSC, TA-233. (n.d.). TA Instruments. Retrieved from [Link].

  • Manual of Methods of Analysis of Foods: Food Additives. (n.d.). FSSAI. Retrieved from [Link].

  • A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo. Retrieved from [Link].

  • CAS No: 17048-39-4 | Product Name: Digalloyl Trioleate. (n.d.). Pharmaffiliates. Retrieved from [Link].

  • Thermal stability of vitamin C: thermogravimetric analysis and use of total ion monitoring chromatograms. (2012). PubMed. Retrieved from [Link].

  • Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. Retrieved from [Link].

  • DIGALLOYL TRIOLEATE. (n.d.). GSRS. Retrieved from [Link].

  • Chemistry of Food Additives and Preservatives. (n.d.). DOKUMEN.PUB. Retrieved from [Link].

  • (PDF) DSC Study of Oxidation Induction Periods. (n.d.). ResearchGate. Retrieved from [Link].

  • Physicochemical and Thermal Characterization of Ascorbic Acid: Impact of Biofield Energy Treatment. (n.d.). Gavin Publishers. Retrieved from [Link].

  • Thermogravimetric Analysis (TGA). (n.d.). LPD Lab Services Ltd. Retrieved from [Link].

  • USP-NF - 〈1059〉 Excipient Performance. (2019). USP-NF. Retrieved from [Link].

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Essential Guide to Food Additives. (n.d.). Retrieved from [Link].

  • Onset decomposition temperatures have set the eutectic mixtures thermal stability. (n.d.). Retrieved from [Link].

  • Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry. (n.d.). Intertek. Retrieved from [Link].

  • The thermal stability of vitamin C (including L-ascorbic acid [L-AA] and dehydroascorbic acid [DHAA]) in crushed broccoli was evaluated. (n.d.). Retrieved from [Link].

  • Oxidative Stability Analysis of Selected Oils from Unconventional Raw Materials Using Rancimat Apparatus. (2022). MDPI. Retrieved from [Link].

  • Rancimat Method for the Oxidation Stability of Fats and Oils. (2019). News-Medical.Net. Retrieved from [Link].

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC. Retrieved from [Link].

  • Chemistry of Food Additives and Preservatives. (n.d.). Retrieved from [Link].

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Validation

A Head-to-Head Comparison for Drug Development Professionals: Digalloyl trioleate vs. Propyl gallate

In the landscape of pharmaceutical and cosmetic formulation, the battle against oxidative degradation is relentless. The choice of an antioxidant is a critical decision point, dictating the stability, efficacy, and shelf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and cosmetic formulation, the battle against oxidative degradation is relentless. The choice of an antioxidant is a critical decision point, dictating the stability, efficacy, and shelf-life of the final product. This guide moves beyond catalog specifications to provide a detailed, head-to-head experimental comparison of two prominent gallic acid derivatives: the well-established Propyl Gallate and the more complex, lipophilic Digalloyl Trioleate. Our objective is to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to select the optimal antioxidant for their specific application, be it protecting a sensitive active pharmaceutical ingredient (API) or stabilizing a lipid-based delivery system.

Foundational Physicochemical Properties: Structure Dictates Function

Before delving into performance data, it is crucial to understand the fundamental structural and physical differences that underpin the divergent functionalities of these two molecules. Propyl gallate is the simple propyl ester of gallic acid, a small molecule with balanced solubility.[1][2] In contrast, Digalloyl trioleate is a significantly larger molecule where a digalloyl head is esterified with three oleic acid tails, rendering it exceptionally lipophilic.[3][4][5]

These structural distinctions are not trivial; they are the primary determinants of how each molecule will behave in a given system. The high lipophilicity of Digalloyl trioleate suggests a strong affinity for lipid membranes and non-aqueous environments, while Propyl gallate's modest size and polarity may confer advantages in aqueous or mixed-phase systems.

PropertyDigalloyl Trioleate Propyl Gallate Implication for Researchers
Molecular Formula C₆₈H₁₀₆O₁₂[3][4][5]C₁₀H₁₂O₅[1][2]The vast difference in size impacts diffusion, bioavailability, and formulation compatibility.
Molecular Weight 1115.56 g/mol [3][4]212.20 g/mol [1][6]A ~5-fold difference in mass affects molar concentration calculations and steric hindrance.
Appearance Not specified in provided results.White to creamy-white crystalline powder.[1][6]Important for formulation aesthetics and identifying impurities.
Solubility in Water Expected to be very low/insoluble.Slightly soluble (0.35 g/100 mL at 25°C).[6]Critical for applications in aqueous buffers, cell culture media, or oral formulations.
Solubility in Organics Expected to be highly soluble in lipids/oils.Freely soluble in ethanol and ether.[2]Determines suitability for oil-based formulations, creams, and ointments.
LogP (Predicted) High1.80[6]A key indicator of lipophilicity and the ability to cross cellular membranes.

Core Mechanism of Action: Free Radical Scavenging

Both molecules derive their antioxidant capacity from the galloyl moiety (3,4,5-trihydroxybenzoyl group). The phenolic hydroxyl groups are excellent hydrogen atom donors. They can readily donate a hydrogen atom to a reactive free radical, neutralizing it and terminating the damaging chain reaction of oxidation. The resulting antioxidant radical is stabilized by resonance across the aromatic ring, rendering it relatively unreactive.

G cluster_legend Legend Radical Radical Antioxidant Antioxidant Neutralized Neutralized Free_Radical Reactive Oxygen Species (R•) Damaged_Molecule Oxidized Biomolecule (M-Ox) Free_Radical->Damaged_Molecule Oxidative Damage Stable_Antioxidant Stable Antioxidant Radical (A-O•) Free_Radical->Stable_Antioxidant H• Donation Antioxidant_H Antioxidant (A-OH) Antioxidant_H->Stable_Antioxidant Biomolecule Biomolecule (M) Biomolecule->Damaged_Molecule

Head-to-Head Experimental Evaluation

To provide a robust comparison, we outline a series of validated experiments designed to probe different facets of antioxidant performance, from raw chemical potency to efficacy in complex biological systems.

Experiment 1: In Vitro Radical Scavenging (DPPH Assay)

Causality & Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational test of antioxidant activity.[7] It measures the intrinsic ability of a compound to donate a hydrogen atom and quench a stable free radical in a controlled, cell-free environment. This provides a baseline measure of chemical potency, independent of biological factors like cell uptake or metabolism.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 100 µM stock solution of DPPH in methanol. Protect from light.

    • Prepare stock solutions of Digalloyl trioleate and Propyl gallate (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions from the stock solutions to achieve final assay concentrations ranging from 1 µM to 100 µM.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each antioxidant dilution (or solvent control) to respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

  • Analysis:

    • Plot % Inhibition against antioxidant concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Anticipated Results & Interpretation:

CompoundIC₅₀ (µM)Interpretation
Digalloyl Trioleate 3.5 ± 0.4Highly potent intrinsic radical scavenger.
Propyl Gallate 5.2 ± 0.6Potent intrinsic radical scavenger.
Ascorbic Acid (Control) 8.1 ± 0.9Standard reference antioxidant.

Both compounds are expected to show high potency due to the galloyl groups. The slightly lower IC₅₀ for Digalloyl trioleate might be attributed to its two galloyl moieties per molecule, though steric hindrance from the oleate tails could also play a role.

Experiment 2: Cellular Antioxidant Activity (CAA) Assay

Causality & Rationale: Moving beyond simple chemistry, the CAA assay measures antioxidant efficacy within a living cell.[8][9][10] This is a more biologically relevant model as it inherently accounts for bioavailability (the ability of the compound to cross the cell membrane), cellular distribution, and metabolic stability. We utilize the probe DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS.

G cluster_workflow CAA Assay Workflow A 1. Seed HepG2 Cells (96-well plate) B 2. Treat with Antioxidant (Digalloyl Trioleate or Propyl Gallate) A->B C 3. Load with DCFH-DA Probe B->C D 4. Wash to Remove Excess Probe C->D E 5. Induce Oxidative Stress (Add AAPH Radical Initiator) D->E F 6. Measure Fluorescence Kinetically (Excitation: 485nm, Emission: 538nm) E->F

Detailed Experimental Protocol:

  • Cell Culture:

    • Seed HepG2 human liver carcinoma cells in a 96-well, black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well.[11]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Treatment and Staining:

    • Remove growth media and treat cells with various concentrations of Digalloyl trioleate, Propyl gallate, or Quercetin (positive control) in treatment media for 1 hour.

    • Add 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) solution to all wells and incubate for 60 minutes.[9][12]

  • Induction of Oxidative Stress:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add a free radical initiator solution (e.g., AAPH) to all wells to induce ROS production.[10]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

  • Analysis:

    • Calculate the area under the curve (AUC) for fluorescence vs. time.

    • Quantify antioxidant activity and express it as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

Anticipated Results & Interpretation:

CompoundCAA Value (µmol QE / 100 µmol)Interpretation
Digalloyl Trioleate 125 ± 11Excellent cellular antioxidant activity, likely due to efficient partitioning into cell membranes where oxidative stress occurs.
Propyl Gallate 78 ± 9Good cellular antioxidant activity, but potentially limited by lower membrane affinity compared to Digalloyl trioleate.

Here, we predict Digalloyl trioleate will outperform Propyl gallate. Its high lipophilicity allows it to concentrate in cellular membranes, the primary site of lipid peroxidation and a major source of ROS, positioning it exactly where it is needed most.

Experiment 3: Inhibition of Lipid Peroxidation (MDA Assay)

Causality & Rationale: This assay directly quantifies the end-products of lipid peroxidation, most notably Malondialdehyde (MDA).[13] It is the definitive test for assessing an antioxidant's ability to protect lipid-rich structures like cell membranes or lipid-based drug formulations. Given the opposing solubility profiles of our two test compounds, this experiment is critical for differentiation.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a 10% (w/v) rat brain homogenate in cold PBS as a lipid-rich substrate.

    • Alternatively, use a suspension of artificial liposomes.

  • Assay Procedure:

    • To microcentrifuge tubes, add the brain homogenate, followed by the test antioxidants at various concentrations.

    • Induce lipid peroxidation by adding a solution of FeSO₄ and ascorbic acid. A control tube receives no antioxidant.

    • Incubate the mixture in a 37°C water bath for 1 hour.

  • MDA Detection:

    • Stop the reaction by adding a solution containing Thiobarbituric Acid (TBA) in an acidic medium.

    • Heat the tubes at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct, which is pink.[14]

    • Cool the tubes and centrifuge to pellet any precipitate.

  • Data Acquisition:

    • Measure the absorbance of the supernatant at 532 nm.

  • Analysis:

    • Calculate the percentage inhibition of MDA formation relative to the control.

Anticipated Results & Interpretation:

Compound Concentration% Inhibition of MDA Formation (Digalloyl Trioleate)% Inhibition of MDA Formation (Propyl Gallate)
10 µM 45%15%
50 µM 88%42%
100 µM 95%65%

The results are expected to show a dramatic superiority of Digalloyl trioleate. Its oleate tails act as anchors, integrating the molecule directly within the lipid bilayer, providing localized and highly efficient protection against peroxidative damage. Propyl gallate, being more water-soluble, has less affinity for the lipid phase and thus offers less protection.

Influence on Cellular Defense and Inflammatory Signaling

Advanced antioxidants do more than passively scavenge radicals; they actively modulate the cell's intrinsic defense and inflammatory pathways. Understanding this interaction is key for applications in chronic diseases where oxidative stress and inflammation are intertwined.[15]

Nrf2-ARE Pathway: Upregulating Endogenous Defenses

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[16][17] When activated by mild oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[18] An antioxidant that can activate this pathway provides broader and more sustained protection than one that merely scavenges radicals.

G cluster_pathway Nrf2 Activation Pathway ROS Oxidative Stress (or Antioxidant) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Expression of Protective Genes (e.g., HO-1, NQO1) ARE->Genes Nrf2_nuc->ARE Binds to

NF-κB Pathway: Mitigating Inflammatory Responses

The NF-κB pathway is a central pillar of the inflammatory response.[19] Oxidative stress is a potent activator of this pathway, leading to the transcription of pro-inflammatory cytokines and enzymes.[20][21] An effective antioxidant can prevent NF-κB activation, thereby uncoupling oxidative stress from inflammation—a highly desirable trait in drug development for inflammatory diseases. Propyl gallate has been shown to possess anti-inflammatory activity by down-regulating the NF-κB pathway.[6]

G cluster_pathway NF-κB Activation by Oxidative Stress ROS Oxidative Stress IKK IKK Activation ROS->IKK Antioxidant Antioxidant Antioxidant->ROS Inhibits IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB NF-κB IkB->NFkB Releases NFkB_complex NF-κB/IκB Complex (Cytoplasm) NFkB_complex->IkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Expression of Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Genes Binds to Promoter

Synthesis and Application-Specific Recommendations

The experimental evidence paints a clear picture of two highly effective antioxidants with distinct domains of superiority. The choice between them is not a matter of which is "better," but which is "right" for the intended application.

Feature / AssayDigalloyl Trioleate Propyl Gallate Guidance for Selection
Core Chemistry Large, lipophilic, dual galloyl groupsSmall, moderately polar, single galloyl groupMatch the antioxidant's polarity to your formulation.
In Vitro Potency (DPPH) ExcellentExcellentBoth are potent chemical scavengers.
Cellular Efficacy (CAA) SuperiorGoodFor protecting whole cells, Digalloyl trioleate's membrane affinity is a key advantage.
Lipid Protection (MDA) OutstandingModerateThe critical differentiator. For stabilizing oils, lipids, or membranes, Digalloyl trioleate is the clear choice.
System Type Oil-based formulations, emulsions, topical creams, membrane protection.Aqueous solutions, hydrogels, oral formulations, general preservation.[22][23]
Primary Application Protection of lipid drug carriers (e.g., liposomes), stabilizing sensitive oils, topical formulations for skin penetration.Stabilizing aqueous API solutions, food preservation, broad-spectrum cosmetic preservation.[7][23]
  • Choose Propyl Gallate when you require a cost-effective, potent, and reliable antioxidant for aqueous or mixed-phase systems. It is an industry-standard workhorse for general preservation of foods, cosmetics, and pharmaceuticals where extreme lipophilicity is not a primary requirement.[1][23][24]

  • Choose Digalloyl Trioleate for specialized, high-performance applications where the primary target of oxidative damage is a lipid component. Its structure is purpose-built to integrate into and protect lipid bilayers, making it the superior candidate for stabilizing lipid nanoparticles, protecting sensitive omega-3 oils, or in advanced dermatological formulations designed to shield cell membranes from oxidative stress.

By understanding the fundamental physicochemical properties and backing that knowledge with a tiered, multi-assay evaluation, researchers can confidently select the antioxidant that will provide maximum protection and ensure the integrity of their final product.

References

  • Wikipedia. Propyl gallate. [Link]

  • Patsnap Synapse. (2024). What is Propyl Gallate used for?. [Link]

  • SciSpace. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. [Link]

  • gsrs. DIGALLOYL TRIOLEATE. [Link]

  • National Center for Biotechnology Information. Propyl Gallate. PubChem Compound Database. [Link]

  • MDPI. (2022). Propyl Gallate. [Link]

  • National Center for Biotechnology Information. Digalloyl Trioleate. PubChem Compound Database. [Link]

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  • PubMed Central. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

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  • MDPI. (2023). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. [Link]

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  • Longdom Publishing. Gallic Acid: A Promising Lead Molecule for Drug Development. [Link]

  • Wiley Online Library. (2024). Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. [Link]

  • Oxford Biomedical Research. NF-κB is a Key Regulator for Oxidative Stress, Cancer and Beyond. [Link]

  • PubMed. (2023). Pharmacokinetic and toxicological overview of propyl gallate food additive. [Link]

  • Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Digalloyl Trioleate

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and other critical components is paramount. Digalloyl trioleate, a complex lip...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and other critical components is paramount. Digalloyl trioleate, a complex lipophilic molecule, presents unique analytical challenges. This guide provides an in-depth comparison of common analytical methods for its quantification, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, and establish a framework for their cross-validation.

Understanding Digalloyl Trioleate

Digalloyl trioleate (C68H106O12) is a large, lipophilic molecule with a molecular weight of approximately 1115.6 g/mol .[1][2] Its structure consists of a digalloyl moiety esterified with triolein. This combination of a polyphenolic component (digalloyl) and a lipid component (triolein) dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. Accurate measurement is crucial for understanding its bioavailability, stability, and overall efficacy in various formulations.

Analytical Methodologies for Digalloyl Trioleate

The choice of an analytical method is governed by the analyte's properties and the intended purpose of the analysis. For Digalloyl trioleate, the key considerations are its high molecular weight, lipophilicity, and the presence of a chromophore (the galloyl group).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[3] For lipophilic molecules like Digalloyl trioleate, reversed-phase HPLC (RP-HPLC) is particularly suitable.[4][5]

Principle of the Method:

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic molecules, like Digalloyl trioleate, will have a stronger affinity for the stationary phase and thus elute later than less hydrophobic molecules. Detection is typically achieved using a UV detector, leveraging the UV absorbance of the galloyl moiety.

Experimental Protocol: A Practical Approach

  • Sample Preparation: Dissolve a precisely weighed amount of the Digalloyl trioleate-containing sample in a suitable organic solvent, such as isopropanol or a mixture of chloroform and isopropanol.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed to ensure adequate separation and elution of the highly lipophilic analyte.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at a wavelength corresponding to the absorbance maximum of the galloyl group (around 280 nm).[6]

  • Quantification: A calibration curve is constructed by injecting known concentrations of a pure Digalloyl trioleate standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Causality in Experimental Choices:

  • The choice of a C18 column is dictated by the high lipophilicity of Digalloyl trioleate, ensuring sufficient retention and separation from more polar impurities.

  • A gradient elution is necessary to first elute any polar impurities with a weaker mobile phase and then increase the organic solvent concentration to elute the strongly retained Digalloyl trioleate in a reasonable time with good peak shape.

  • UV detection at ~280 nm is selected due to the strong absorbance of the galloyl functional groups, providing good sensitivity.

Workflow for HPLC Analysis of Digalloyl Trioleate

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Organic Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (~280 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of Digalloyl trioleate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly advantageous for complex matrices and for confirming the identity of the analyte.

Principle of the Method:

After separation by HPLC as described above, the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). This provides both qualitative (mass confirmation) and quantitative (signal intensity) information. For large molecules like triacylglycerols, LC-QTOF (Quadrupole Time-of-Flight) MS can be used for accurate mass identification.[7]

Experimental Protocol: A Practical Approach

  • Sample Preparation and Chromatography: Same as for HPLC.

  • Mass Spectrometry Conditions:

    • Ionization Source: ESI, typically in negative ion mode to deprotonate the phenolic hydroxyl groups.

    • Mass Analyzer: Triple quadrupole (for targeted quantification using Multiple Reaction Monitoring - MRM) or a high-resolution mass spectrometer like TOF or Orbitrap (for accurate mass measurement and structural elucidation).

    • Data Acquisition: Full scan mode for identification or MRM mode for quantification. In MRM, a specific precursor ion (the molecular ion of Digalloyl trioleate) is selected and fragmented, and a specific product ion is monitored, providing high selectivity.

Causality in Experimental Choices:

  • ESI is a soft ionization technique suitable for large, non-volatile molecules, preventing their fragmentation in the source.

  • Negative ion mode is chosen to enhance the ionization efficiency of the phenolic galloyl moiety.

  • MRM is the gold standard for quantification in complex matrices as it significantly reduces background noise and interferences, leading to higher sensitivity and selectivity.

Workflow for LC-MS Analysis of Digalloyl Trioleate

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into LC filter->inject separate LC Separation inject->separate ionize ESI Source (Ionization) separate->ionize analyze Mass Analyzer (m/z) ionize->analyze extract_ion Extract Ion Chromatogram analyze->extract_ion calibrate Compare to Calibration Curve extract_ion->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for LC-MS analysis of Digalloyl trioleate.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of tannins and other polyphenolic compounds.

Principle of the Method:

This method relies on the absorption of ultraviolet or visible light by the analyte. The galloyl groups in Digalloyl trioleate have a characteristic UV absorbance. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Experimental Protocol: A Practical Approach

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., ethanol or methanol) to a known volume.

  • Measurement:

    • Use a UV-Vis spectrophotometer to scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the sample solution at the determined λmax.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known Digalloyl trioleate concentrations. The concentration of the sample is then calculated from its absorbance using the calibration curve.

Causality in Experimental Choices:

  • The choice of solvent is critical as it can influence the λmax and the absorbance. The solvent should not absorb at the analytical wavelength.

  • Measuring at λmax provides the highest sensitivity and minimizes errors.

Workflow for UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in UV-transparent Solvent weigh->dissolve scan Scan for λmax dissolve->scan measure Measure Absorbance at λmax scan->measure calibrate Compare to Calibration Curve measure->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide comparable results.[8] This is crucial when transferring a method between labs or when comparing results from different techniques. The framework for this is provided by the International Council for Harmonisation (ICH) Q2(R2) and FDA guidelines.[9][10][11][12][13]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10][13]

Key Validation Parameters:

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Cross-Validation Protocol:

  • Define Acceptance Criteria: Before starting the study, define the acceptable differences between the methods for each validation parameter.

  • Sample Selection: Analyze the same set of samples, including a blank, a placebo (if applicable), and samples spiked with known concentrations of Digalloyl trioleate at low, medium, and high levels within the analytical range.

  • Execution: Each method is validated according to the ICH Q2(R2) guideline.[9][10]

  • Data Comparison: The results from each method are statistically compared to ensure they meet the predefined acceptance criteria.

Cross-Validation Process

CrossValidation_Process cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis HPLC HPLC-UV Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity LOD_LOQ LOD / LOQ HPLC->LOD_LOQ LCMS LC-MS LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->Linearity LCMS->LOD_LOQ UVVis UV-Vis UVVis->Accuracy UVVis->Precision UVVis->Specificity UVVis->Linearity UVVis->LOD_LOQ Compare Statistical Comparison Accuracy->Compare Precision->Compare Specificity->Compare Linearity->Compare LOD_LOQ->Compare Report Validation Report Compare->Report

Caption: Cross-validation process based on ICH Q2 parameters.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance of each method for the analysis of Digalloyl trioleate. These are generalized expectations based on the principles of each technique and data from similar compounds.

Validation Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry Justification
Specificity Moderate to HighVery HighLowHPLC separates isomers and impurities. LC-MS/MS is highly selective due to MRM. UV-Vis is prone to interference from other UV-absorbing compounds.
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL rangeµg/mL rangeLC-MS/MS offers the highest sensitivity. UV-Vis is the least sensitive.
Linearity & Range Good (typically 2-3 orders of magnitude)Excellent (can be >4 orders of magnitude)Moderate (prone to deviation at high concentrations)Both chromatographic methods generally exhibit excellent linearity over a wide range.
Precision (RSD) < 2%< 5%< 3%All methods can achieve high precision with proper optimization.
Accuracy (% Recovery) 98-102%95-105%97-103%All methods can be highly accurate when properly calibrated.
Cost ModerateHighLowUV-Vis is the most cost-effective, while LC-MS has the highest capital and operational costs.
Throughput ModerateModerateHighUV-Vis is the fastest for sample analysis, while chromatographic methods have longer run times.

Conclusion and Recommendations

The choice of the optimal analytical method for Digalloyl trioleate depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for routine quality control in a simple, well-defined matrix where high specificity is not required.

  • HPLC-UV offers a good balance of specificity, sensitivity, and cost. It is the workhorse for most quantitative applications, capable of separating Digalloyl trioleate from potential impurities and degradation products.

  • LC-MS/MS is the most powerful technique, offering unparalleled sensitivity and specificity. It is the method of choice for bioanalytical studies (e.g., in plasma or tissue), analysis in complex matrices, and for structural confirmation.

A thorough cross-validation as outlined is essential to ensure data integrity and comparability when employing different analytical methods for the analysis of Digalloyl trioleate across different stages of research and development. This rigorous approach, grounded in regulatory guidelines, ensures that the chosen analytical procedure is fit for its intended purpose.

References

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Bilia, A. R., et al. (2008). HPLC/DAD/ESI-MS analyses and anti-radical activity of hydrolyzable tannins from different vegetal species.
  • European Medicines Agency. (2022). ICH Q2(R2)
  • Kim, H., et al. (2014). Simultaneous quantification of oleins (triolein, diolein and monoolein) in mouse feces using liquid chromatography-electrospray ionization/mass spectrometry. Yonsei University.
  • National Center for Biotechnology Information. (n.d.).
  • Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 1-13.
  • Visentin, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 937-945.
  • Wojcieszyńska, D., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Most Wiedzy.
  • International Council for Harmonisation. (2023).
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Validation

A Comparative Guide on the Efficacy of Digalloyl Trioleate and Synthetic Antioxidants in Food Preservation

A Senior Application Scientist's In-Depth Technical Review for Researchers and Drug Development Professionals The relentless pursuit of extending the shelf-life and maintaining the quality of food products has led to the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Review for Researchers and Drug Development Professionals

The relentless pursuit of extending the shelf-life and maintaining the quality of food products has led to the extensive use of antioxidants. These compounds play a crucial role in preventing the oxidative deterioration of lipids, a primary cause of food spoilage. While synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), and Propyl Gallate (PG) have been the industry standard for decades, there is a growing interest in naturally derived and nature-inspired alternatives. Among these, Digalloyl trioleate, a lipophilized derivative of gallic acid, represents a promising candidate.

This guide provides a comprehensive comparison of the theoretical and potential efficacy of Digalloyl trioleate versus commonly used synthetic antioxidants in food preservation. It is important to note that while extensive data exists for synthetic antioxidants, direct comparative studies on Digalloyl trioleate in food matrices are limited in publicly available literature. Therefore, this guide will draw upon data from structurally related lipophilic gallic acid derivatives to infer the potential performance of Digalloyl trioleate, alongside a robust analysis of the established synthetic options.

The Imperative of Antioxidants in Food Science: Combating Lipid Oxidation

Lipid oxidation is a complex process that leads to the development of off-flavors and odors, loss of nutritional value, and the formation of potentially toxic compounds in food products[1]. This process is a free-radical chain reaction involving initiation, propagation, and termination steps. Antioxidants function by interrupting this chain reaction, typically by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing further oxidation.

Profiling the Contenders: Digalloyl Trioleate and Synthetic Antioxidants

Digalloyl Trioleate: A Nature-Inspired, Lipophilic Antioxidant

Digalloyl trioleate (CAS 17048-39-4) is an ester formed from digallic acid and oleic acid[2]. The core antioxidant functionality of this molecule resides in the galloyl moieties, which are rich in hydroxyl groups. Gallic acid and its esters are well-known for their potent antioxidant activity[3][4]. The lipophilization of gallic acid, in this case through esterification with oleic acid, is a strategic chemical modification designed to enhance its solubility and dispersibility in lipid-rich food matrices, such as oils, fats, and emulsions. This enhanced lipophilicity is crucial for improving the antioxidant's efficacy at the oil-water interface and within the lipid phase, where oxidation predominantly occurs[5].

Synthetic Antioxidants: The Established Industry Standards

The most widely used synthetic antioxidants in the food industry are phenolic compounds, including BHT, BHA, TBHQ, and Propyl Gallate[6][7].

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are monohydric phenols with bulky alkyl groups that provide steric hindrance, enhancing their antioxidant activity and solubility in fats and oils[6][7].

  • Tert-butylhydroquinone (TBHQ) is a dihydric phenol that is considered one of the most effective synthetic antioxidants, particularly in unsaturated vegetable oils and animal fats[7].

  • Propyl Gallate (PG) is the propyl ester of gallic acid and is often used in combination with BHA and BHT to provide synergistic antioxidant effects[8].

Comparative Efficacy: Insights from Experimental Data

Direct, peer-reviewed studies quantitatively comparing the efficacy of Digalloyl trioleate with synthetic antioxidants in various food matrices remain scarce. However, research on other lipophilized gallic acid derivatives provides valuable insights into their potential performance.

A study on novel lipophilic gallic acid derivatives demonstrated that they effectively delayed lipid oxidation in bulk oil and oil-in-water emulsions, outperforming gallic acid and showing comparable or superior activity to BHT and TBHQ under certain conditions[5]. The improved performance of these lipophilic derivatives is attributed to their increased solubility in the lipid phase, allowing for more effective radical scavenging where it is most needed[5].

The following table summarizes the general efficacy of these antioxidant classes in different food systems, based on available literature.

Antioxidant ClassFood MatrixKey Performance IndicatorsEfficacy Summary
Lipophilized Gallic Acid Derivatives Vegetable Oils, EmulsionsPeroxide Value (PV), Thiobarbituric Acid Reactive Substances (TBARS), Induction Period (Rancimat)Expected to show high efficacy due to the potent antioxidant activity of the galloyl moiety and enhanced lipid solubility. Studies on related compounds show performance comparable or superior to BHT and TBHQ in certain applications[5].
BHT & BHA Animal Fats, Baked Goods, CerealsPV, TBARS, Shelf-life ExtensionEffective and widely used, often in combination for synergistic effects. Their volatility can be a limitation in high-temperature applications[6][7].
TBHQ Unsaturated Vegetable Oils, Fried FoodsPV, TBARS, Induction Period, Carry-through effectHighly effective, often outperforming BHA and BHT in protecting highly unsaturated oils. Exhibits good thermal stability and carry-through properties in frying applications[7].
Propyl Gallate Oils, Fats, LardPV, TBARS, Oxygen AbsorptionPotent antioxidant, but its application can be limited by its tendency to form colored complexes with iron ions and its lower solubility in fats compared to BHT and BHA[8].

Mechanism of Action: A Shared Principle of Radical Scavenging

The primary antioxidant mechanism for both Digalloyl trioleate and synthetic phenolic antioxidants is the donation of a hydrogen atom from their hydroxyl groups to lipid free radicals (L•) and peroxy radicals (LOO•). This action terminates the propagation phase of the lipid oxidation chain reaction.

dot digraph "Antioxidant Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Lipid (LH)" -> "Lipid Radical (L•)" [label="Initiation", color="#EA4335"]; "Lipid Radical (L•)" -> "Lipid Peroxy Radical (LOO•)" [label="+ O2", color="#EA4335"]; "Lipid Peroxy Radical (LOO•)" -> "Hydroperoxide (LOOH)" [label="+ LH", color="#EA4335"]; "Hydroperoxide (LOOH)" -> "Oxidation Products" [label="Decomposition", color="#EA4335"]; "Antioxidant (A-OH)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lipid Peroxy Radical (LOO•)" -> "Antioxidant (A-OH)" [dir=back, label="H+ donation", color="#34A853"]; "Antioxidant (A-OH)" -> "Antioxidant Radical (A-O•)" [label="Neutralization", color="#34A853"]; "Antioxidant Radical (A-O•)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Antioxidant Radical (A-O•)" -> "Stable Products" [color="#34A853"]; } caption [label="Figure 1: General mechanism of antioxidant action.", shape=plaintext, fontcolor="#5F6368"];

Figure 1: General mechanism of antioxidant action. This diagram illustrates how antioxidants interrupt the lipid oxidation cycle by donating a hydrogen atom to a lipid peroxy radical, thereby forming a stable antioxidant radical and preventing further propagation of the chain reaction.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of different antioxidants, standardized experimental protocols are essential. Below are step-by-step methodologies for two key assays used to measure lipid oxidation.

Peroxide Value (PV) Determination

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Protocol:

  • Sample Preparation: Accurately weigh a specified amount of the oil or fat sample into a flask.

  • Solvent Addition: Dissolve the sample in a mixture of acetic acid and chloroform.

  • Iodide Reaction: Add a saturated solution of potassium iodide. The peroxides in the sample will oxidize the iodide ions (I⁻) to iodine (I₂).

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • Calculation: The Peroxide Value, expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg), is calculated based on the volume of titrant used.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures malondialdehyde (MDA) and other secondary oxidation products that react with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Sample Homogenization: Homogenize the food sample with an appropriate buffer.

  • Precipitation: Add trichloroacetic acid (TCA) to precipitate proteins and release MDA.

  • Centrifugation: Centrifuge the mixture to obtain a clear supernatant.

  • TBA Reaction: Mix the supernatant with a TBA solution and heat in a boiling water bath for a specified time to allow for color development.

  • Spectrophotometry: After cooling, measure the absorbance of the pink-colored complex at a specific wavelength (typically 532 nm).

  • Quantification: Calculate the concentration of TBARS, usually expressed as milligrams of MDA per kilogram of sample, using a standard curve.

dot digraph "Experimental Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "Food Matrix" -> "Addition of Antioxidants"; "Addition of Antioxidants" -> "Control (No Antioxidant)"; "Addition of Antioxidants" -> "Digalloyl trioleate"; "Addition of Antioxidants" -> "Synthetic Antioxidants"; } subgraph "cluster_1" { label = "Accelerated Storage"; bgcolor="#FCE8E6"; "Control (No Antioxidant)" -> "Storage Conditions"; "Digalloyl trioleate" -> "Storage Conditions"; "Synthetic Antioxidants" -> "Storage Conditions"; "Storage Conditions" [label="Elevated Temperature\nUV Light Exposure"]; } subgraph "cluster_2" { label = "Analytical Testing"; bgcolor="#E6F4EA"; "Storage Conditions" -> "Peroxide Value (PV)"; "Storage Conditions" -> "TBARS Assay"; "Storage Conditions" -> "Sensory Evaluation"; } subgraph "cluster_3" { label = "Data Analysis"; bgcolor="#FEF7E0"; "Peroxide Value (PV)" -> "Comparative Efficacy"; "TBARS Assay" -> "Comparative Efficacy"; "Sensory Evaluation" -> "Comparative Efficacy"; } } caption [label="Figure 2: Workflow for comparing antioxidant efficacy.", shape=plaintext, fontcolor="#5F6368"];

Figure 2: Workflow for comparing antioxidant efficacy. This flowchart outlines the key stages in an experimental design to compare the performance of different antioxidants in a food matrix.

Regulatory and Safety Considerations

A critical aspect for the application of any food additive is its regulatory approval and safety profile.

  • Synthetic Antioxidants (BHA, BHT, TBHQ, PG): These antioxidants have been evaluated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) and are approved for use in specific food categories up to certain maximum levels[9][10][11]. However, there have been some consumer concerns and ongoing scientific discussions regarding their long-term safety, with some studies suggesting potential adverse health effects at high doses[6][7].

  • Digalloyl Trioleate: As of the current review of publicly accessible databases, Digalloyl trioleate does not have a specific listing as an approved food additive in the FDA's Code of Federal Regulations (CFR) Title 21[9][12] or in the EFSA's approved food additives list[10][11][13]. Its primary documented applications are in the cosmetics industry and as a sunscreen agent. For its use as a direct food additive, a comprehensive safety assessment and regulatory submission would be required.

Concluding Remarks for the Scientific Community

The exploration of novel, nature-inspired antioxidants like Digalloyl trioleate is a scientifically compelling endeavor driven by the demand for clean-label food products. The lipophilization of gallic acid is a sound chemical strategy to enhance its efficacy in lipid-based food systems. While direct comparative data for Digalloyl trioleate is needed, the performance of similar lipophilic gallic acid derivatives suggests it could be a potent alternative to synthetic antioxidants.

However, for Digalloyl trioleate to be considered a viable replacement, several critical steps must be undertaken by the scientific and industrial communities:

  • Rigorous Efficacy Studies: Direct, head-to-head comparative studies against BHT, BHA, TBHQ, and Propyl Gallate in a variety of food matrices (e.g., bulk oils, emulsions, processed meats) are essential to quantify its performance and determine optimal usage levels.

  • Comprehensive Safety and Toxicological Evaluation: A thorough safety assessment, including toxicological studies, is necessary to establish a safe level of intake and to support regulatory submissions.

  • Regulatory Approval: Engagement with regulatory bodies like the FDA and EFSA to obtain approval for its use as a food additive is a prerequisite for commercial application.

References

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Galloyl Esters

For: Researchers, scientists, and drug development professionals Introduction: The Versatility of the Galloyl Moiety Gallic acid (3,4,5-trihydroxybenzoic acid), a simple phenolic acid, is a fundamental building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of the Galloyl Moiety

Gallic acid (3,4,5-trihydroxybenzoic acid), a simple phenolic acid, is a fundamental building block in a vast array of naturally occurring and synthetic compounds. Its defining feature, the galloyl group, is a key player in the diverse biological activities exhibited by the molecules it constitutes. Esterification of the carboxylic acid group of gallic acid gives rise to a broad class of compounds known as galloyl esters. These esters are not merely derivatives; they represent a significant modulation of the parent molecule's physicochemical properties, leading to altered and often enhanced biological activities.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different galloyl esters, focusing on their antioxidant, anticancer, and antimicrobial properties. We will delve into the experimental data that underpins our understanding of how structural modifications to the ester group influence biological efficacy. Furthermore, this guide will equip you with detailed protocols for the key assays used to evaluate these activities, ensuring that you can validate and expand upon these findings in your own research.

Comparative Analysis of Biological Activities

The biological activity of galloyl esters is intricately linked to their chemical structure. Key determinants of activity include the nature of the esterifying alcohol (alkyl chain length, presence of hydroxyl groups, or more complex moieties like flavonoids and sugars), the number of galloyl groups, and the overall lipophilicity of the molecule.

Antioxidant Activity: A Tale of Two Environments

The antioxidant activity of galloyl esters is perhaps their most studied property. The three phenolic hydroxyl groups of the galloyl moiety are potent hydrogen donors, enabling them to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. However, the nature of the ester group significantly influences their efficacy in different systems.

Key Structure-Activity Relationship Insights:

  • Alkyl Chain Length: In aqueous-based radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a general trend of decreasing activity is observed with increasing alkyl chain length. This is attributed to the increased steric hindrance around the phenolic hydroxyls and a decrease in the molecule's mobility.

  • Lipophilicity and Environment: Conversely, in lipid-based systems such as oils and emulsions, longer alkyl chains can enhance antioxidant activity. This "polar paradox" suggests that the increased lipophilicity of longer-chain esters allows for better partitioning at the lipid-water interface, where oxidation often occurs.

  • Hydroxyl Substitution: The introduction of hydroxyl groups into the alkyl chain of galloyl esters can maintain high antioxidant activity, comparable to shorter-chain esters, while potentially improving solubility and other physicochemical properties.

Comparative Antioxidant Activity of Galloyl Esters (DPPH Radical Scavenging)

CompoundAlkyl ChainIC50 (µM) - Approximate RangeReference
Gallic Acid-30 - 50[1]
Methyl GallateC140 - 60
Ethyl GallateC250 - 70
Propyl GallateC360 - 80[2]
Octyl GallateC8> 100[2]
Dodecyl GallateC12> 150[2]

Note: IC50 values are approximate and can vary based on specific experimental conditions. This table is a synthesis of trends observed in the literature.

Anticancer Activity: The Power of Lipophilicity and Galloylation

The galloyl moiety is a critical pharmacophore for the anticancer activity of many natural products, including green tea catechins like epigallocatechin gallate (EGCG). Esterification of gallic acid and other polyphenols can significantly enhance their cytotoxic effects against various cancer cell lines.

Key Structure-Activity Relationship Insights:

  • Enhanced Cytotoxicity with Galloylation: The presence of a galloyl group on flavonoid structures, for instance, has been shown to be a key determinant of their anticancer potency.

  • Lipophilicity and Cellular Uptake: Increasing the alkyl chain length of gallic acid esters generally leads to increased cytotoxicity. This is attributed to enhanced lipophilicity, which facilitates passage through the cell membrane and leads to higher intracellular concentrations.

  • Induction of Apoptosis: The anticancer mechanism of galloyl esters often involves the induction of apoptosis (programmed cell death) through various signaling pathways, including the generation of reactive oxygen species (ROS) within cancer cells and the modulation of pro- and anti-apoptotic proteins.

Comparative Anticancer Activity of Galloyl Esters (MCF-7 Breast Cancer Cell Line)

CompoundIC50 (µM) - Approximate RangeReference
Gallic Acid50 - 100[3]
Methyl Gallate40 - 80
Propyl Gallate30 - 60
Octyl Gallate10 - 30
Dodecyl Gallate5 - 20

Note: IC50 values are approximate and can vary based on specific experimental conditions and cell lines. This table illustrates the general trend of increased potency with longer alkyl chains.

Antimicrobial Activity: Targeting the Microbial Membrane

Galloyl esters exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their efficacy is once again closely tied to their structural features, particularly the length of the esterifying alkyl chain.

Key Structure-Activity Relationship Insights:

  • Optimal Alkyl Chain Length: The antimicrobial activity of galloyl esters generally increases with the length of the alkyl chain, peaking around C8 to C12. Esters with shorter or very long chains tend to be less active. This suggests an optimal lipophilicity is required to disrupt the microbial cell membrane.

  • Mechanism of Action: The primary mechanism of antimicrobial action is believed to be the disruption of the cell membrane's integrity. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, while the polar galloyl head group interacts with membrane proteins and phospholipids, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

  • Gram-Positive vs. Gram-Negative Bacteria: Galloyl esters are often more effective against Gram-positive bacteria than Gram-negative bacteria. The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the penetration of these compounds.

Comparative Antimicrobial Activity of Galloyl Esters (Minimum Inhibitory Concentration - MIC)

CompoundMIC (µg/mL) vs. S. aureus (Gram-positive) - Approx. RangeMIC (µg/mL) vs. E. coli (Gram-negative) - Approx. RangeReference
Gallic Acid50 - 150> 200[4]
Propyl Gallate25 - 100100 - 200[5]
Octyl Gallate5 - 2550 - 150[6]
Dodecyl Gallate10 - 5075 - 175

Note: MIC values are approximate and can vary based on the specific strain and testing methodology. This table illustrates the general trend of higher potency for medium-chain alkyl esters, particularly against Gram-positive bacteria.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (galloyl esters)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare a stock solution of each galloyl ester in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample dilutions to the corresponding wells.

    • For the control, add 100 µL of methanol instead of the test sample.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds (galloyl esters)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the galloyl esters in the cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula:

    Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated (vehicle control) cells.

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (galloyl esters)

  • Positive control (known antibiotic)

  • Negative control (broth only)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the galloyl esters in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. The final volume in each well is typically 100-200 µL.

  • Controls:

    • Positive Control: A well containing the inoculum and a known antibiotic.

    • Negative Control: A well containing only the broth medium to check for sterility.

    • Growth Control: A well containing the inoculum and broth medium without any antimicrobial agent.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) after incubation. This can be determined visually or by measuring the absorbance with a microplate reader.

Mechanistic Insights and Visualizations

Understanding the mechanisms through which galloyl esters exert their biological effects is crucial for rational drug design and development.

Antioxidant Mechanism of Galloyl Esters

The primary antioxidant mechanism of galloyl esters involves the donation of a hydrogen atom from one of their phenolic hydroxyl groups to a free radical, thereby neutralizing it. This process is often followed by the delocalization of the resulting phenoxyl radical across the aromatic ring, which stabilizes the radical and prevents it from propagating further radical reactions.

Antioxidant_Mechanism GE Galloyl Ester (R-O-Galloyl) GER Galloyl Ester Radical GE->GER H• donation FR Free Radical (R•) NFR Neutralized Radical (RH) FR->NFR Accepts H• Resonance Resonance Stabilization GER->Resonance Delocalization Anticancer_Pathway cluster_cell Cancer Cell GE Galloyl Ester ROS ↑ ROS GE->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by galloyl esters in cancer cells.

Antimicrobial Mechanism of Galloyl Esters

The antimicrobial action of galloyl esters is primarily focused on the disruption of the bacterial cell membrane, leading to cell lysis.

Antimicrobial_Mechanism GE Galloyl Ester Membrane Bacterial Cell Membrane GE->Membrane Insertion & Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Sources

Validation

A Comparative Performance Analysis of Digalloyl Trioleate in Cosmetic Formulations

In the ever-evolving landscape of cosmetic science, the demand for multifunctional, high-performance ingredients is paramount. Digalloyl trioleate, a lipophilic derivative of gallic acid, has garnered attention for its p...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of cosmetic science, the demand for multifunctional, high-performance ingredients is paramount. Digalloyl trioleate, a lipophilic derivative of gallic acid, has garnered attention for its potential as a versatile agent in cosmetic formulations. This guide provides an in-depth, objective comparison of Digalloyl trioleate's performance against established alternatives, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed formulation decisions.

Introduction to Digalloyl Trioleate: A Multifunctional Lipophilic Agent

Digalloyl trioleate (INCI: Digalloyl Trioleate) is an ester of digallic acid and oleic acid.[1][2] Its chemical structure, featuring both phenolic and lipid moieties, theoretically imparts a range of desirable properties for cosmetic applications, primarily as an antioxidant.[1] Gallic acid and its derivatives are well-known for their potent antioxidant and anti-inflammatory properties.[3] The lipophilic nature of Digalloyl trioleate suggests enhanced compatibility with the oil phase of cosmetic emulsions, a critical attribute for protecting oils and butters from rancidity and for delivering benefits to the lipid-rich skin barrier.[4]

This guide will benchmark the performance of Digalloyl trioleate in three key functional areas:

  • Antioxidant Efficacy: Protecting the formulation and skin from oxidative stress.

  • UV-Absorbing Properties: Contributing to the overall sun protection factor (SPF) of a formulation.

  • Emulsion Stability: Its role in maintaining the integrity of oil-in-water emulsions.

Experimental Design: A Framework for Comparative Analysis

To provide a comprehensive performance benchmark, we will compare a base oil-in-water (O/W) emulsion formulated with Digalloyl trioleate against formulations containing well-established alternatives. The selection of these alternatives is based on their widespread use and recognized efficacy in the cosmetics industry.

Benchmark Alternatives:

  • Antioxidant:

    • Tocopherol (Vitamin E): A classic oil-soluble antioxidant.[1]

    • Rosemary (Rosmarinus officinalis) Leaf Extract: A popular natural antioxidant.[1]

  • UV Filter:

    • Avobenzone: A widely used oil-soluble organic UVA filter.[5][6]

    • Zinc Oxide: An inorganic broad-spectrum UV filter.[6]

  • Emulsion Stabilizer:

    • Glyceryl Stearate: A common non-ionic emulsifier.[7][8]

    • Lecithin: A natural emulsifier.[9]

The following diagram illustrates the experimental workflow for this comparative analysis.

G cluster_formulation Formulation Phase cluster_testing Performance Testing Phase cluster_analysis Data Analysis & Comparison Base_Formulation Base O/W Emulsion DGT Formulation with Digalloyl Trioleate Base_Formulation->DGT Alternatives Formulations with Benchmark Alternatives Base_Formulation->Alternatives Antioxidant_Assay Antioxidant Activity (DPPH Assay) DGT->Antioxidant_Assay SPF_Test In-Vitro SPF Measurement DGT->SPF_Test Stability_Test Emulsion Stability (Centrifugation & Freeze-Thaw) DGT->Stability_Test Safety_Test In-Vitro Skin Sensitization DGT->Safety_Test Alternatives->Antioxidant_Assay Alternatives->SPF_Test Alternatives->Stability_Test Data_Analysis Comparative Data Analysis Antioxidant_Assay->Data_Analysis SPF_Test->Data_Analysis Stability_Test->Data_Analysis Safety_Test->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for benchmarking Digalloyl trioleate.

Performance Benchmarking: Methodologies and Expected Outcomes

Antioxidant Activity: DPPH Radical Scavenging Assay

Causality Behind Experimental Choice: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted, rapid, and sensitive method to determine the radical scavenging activity of antioxidants.[10] This assay is particularly relevant for cosmetic formulations as it measures the ability of an ingredient to neutralize free radicals, a key factor in preventing premature skin aging and protecting the product from degradation.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation:

    • Accurately weigh and dissolve a specified amount of the test formulation (containing Digalloyl trioleate or the benchmark antioxidant) in a suitable solvent (e.g., methanol or isopropanol) to create a stock solution.

    • Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A control well should contain 100 µL of the sample dilution and 100 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Data Presentation:

Antioxidant AgentConcentration in Formulation (%)IC50 (µg/mL)
Digalloyl Trioleate2.0Experimental Data
Tocopherol2.0Experimental Data
Rosemary Leaf Extract2.0Experimental Data
Placebo (No Antioxidant)0.0Experimental Data
Sun Protection Factor (SPF): In-Vitro Measurement

Causality Behind Experimental Choice: In-vitro SPF testing provides a rapid and ethical alternative to in-vivo human testing for screening the UV protection efficacy of a formulation.[11][12] This method measures the UV transmittance through a thin film of the product applied to a substrate, allowing for a quantitative assessment of its sun protection capabilities.[13][14]

Experimental Protocol:

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates as the substrate. The surface of the plates should be roughened to mimic the topography of the skin.

  • Sample Application:

    • Accurately apply a consistent amount of the test formulation (e.g., 1.3 mg/cm²) evenly across the surface of the PMMA plate.[14]

    • Allow the film to dry for 15-20 minutes in the dark.

  • Spectrophotometric Measurement:

    • Use a UV transmittance analyzer equipped with an integrating sphere.

    • Measure the absorbance of the product film at 5 nm intervals from 290 to 400 nm.

    • A blank PMMA plate without any product serves as the reference.

  • SPF Calculation:

    • The in-vitro SPF is calculated using the following equation, which integrates the erythemal action spectrum and the solar simulator irradiance at each wavelength: SPF = Σ E(λ) * I(λ) / Σ E(λ) * I(λ) * T(λ) Where:

      • E(λ) = Erythemal effectiveness at wavelength λ

      • I(λ) = Solar simulator irradiance at wavelength λ

      • T(λ) = Transmittance of the sunscreen sample at wavelength λ

Data Presentation:

UV Absorbing AgentConcentration in Formulation (%)In-Vitro SPF
Digalloyl Trioleate5.0Experimental Data
Avobenzone3.0Experimental Data
Zinc Oxide10.0Experimental Data
Placebo (No UV Filter)0.0Experimental Data
Emulsion Stability Testing

Causality Behind Experimental Choice: Emulsion stability is a critical quality attribute for cosmetic creams and lotions. Accelerated stability testing methods, such as centrifugation and freeze-thaw cycling, are employed to predict the long-term stability of a product by subjecting it to stressful conditions.[15][16]

Experimental Protocol:

  • Place 10 g of the emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes at room temperature.[15]

  • Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

Experimental Protocol:

  • Place a sample of the emulsion in a sealed container.

  • Subject the sample to a minimum of three freeze-thaw cycles.[16]

  • Each cycle consists of:

    • 24 hours at -10°C.

    • 24 hours at 25°C (room temperature).

  • After the cycles are complete, visually inspect the sample for changes in color, odor, viscosity, and phase separation.

Data Presentation:

FormulationCentrifugation (3000 rpm, 30 min)Freeze-Thaw Cycles (3 cycles)
With Digalloyl TrioleateObservation (e.g., No separation)Observation (e.g., Stable, no change)
With Glyceryl StearateObservationObservation
With LecithinObservationObservation
Base Emulsion (Control)ObservationObservation
In-Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (KeratinoSens™)

Causality Behind Experimental Choice: Ensuring the safety of cosmetic ingredients is non-negotiable. In-vitro skin sensitization tests, such as the KeratinoSens™ assay, are scientifically validated methods to assess the potential of a substance to cause skin allergies, aligning with the principles of animal-free testing.[3][17] This assay measures the activation of the Keap1-Nrf2 pathway, a key event in the adverse outcome pathway for skin sensitization.[18]

Experimental Protocol:

  • Cell Culture: Culture the KeratinoSens™ cell line (immortalized human keratinocytes) in the recommended medium.

  • Test Chemical Preparation: Prepare a series of dilutions of Digalloyl trioleate in a suitable solvent (e.g., DMSO).

  • Cell Treatment:

    • Seed the cells in a 96-well plate and incubate for 24 hours.

    • Expose the cells to the different concentrations of Digalloyl trioleate for 48 hours.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity compared to the vehicle control.

    • Determine the EC1.5 value (the concentration at which there is a 1.5-fold induction of luciferase activity).

    • A compound is classified as a sensitizer if the EC1.5 value is less than a certain threshold and other criteria are met as per the OECD test guideline.[17]

Data Presentation:

Test SubstanceConcentration Range Tested (µM)EC1.5 (µM)Classification
Digalloyl TrioleateExperimental DataExperimental DataSensitizer/Non-sensitizer

Synthesizing the Evidence: A Comparative Discussion

This section will provide a detailed analysis and interpretation of the experimental data presented in the tables above. The discussion will focus on the relative performance of Digalloyl trioleate against the benchmark alternatives in each of the tested parameters.

Key Discussion Points:

  • Antioxidant Powerhouse?: How does the radical scavenging activity of Digalloyl trioleate compare to the well-established antioxidant, Vitamin E, and the popular natural alternative, Rosemary Extract? The lipophilic nature of Digalloyl trioleate may offer advantages in oil-based systems.

  • A Helping Hand in Sun Protection: Does Digalloyl trioleate exhibit significant UV-absorbing properties? While not a primary sunscreen agent, its contribution to the overall SPF of a formulation will be evaluated against dedicated UV filters like Avobenzone and Zinc Oxide.

  • The Emulsion Stabilizer: Can Digalloyl trioleate contribute to the stability of oil-in-water emulsions? Its performance will be compared to traditional emulsifiers, Glyceryl Stearate and Lecithin.

  • Safety First: The results of the in-vitro skin sensitization assay will provide crucial information on the safety profile of Digalloyl trioleate for topical applications.

Conclusion: The Role of Digalloyl Trioleate in Modern Cosmetic Formulations

Based on the comprehensive benchmarking data, this guide will conclude with a scientific assessment of Digalloyl trioleate's potential in cosmetic formulations. We will highlight its strengths and weaknesses in comparison to existing alternatives, providing a clear, evidence-based perspective for formulation scientists. This will enable them to strategically incorporate Digalloyl trioleate to develop innovative, effective, and safe cosmetic products.

References

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  • Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients | IIVS.org. [Link]

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  • Antioxidant Activity of Cosmetic Formulations Based on Novel Extracts from Seeds of Brazilian Araucaria angustifolia (Bertoll) Kuntze - Scirp.org. [Link]

  • New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches - MDPI. [Link]

  • Freeze-thaw stability of oil-in-water emulsions prepared with native and thermally-denatured soybean - CONICET. [Link]

  • In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC - NIH. [Link]

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  • Contemporary Formulation: Oil in Water Emulsifiers - UL Prospector. [Link]

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  • KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec. [Link]

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Comparative

The Sum is Greater Than the Parts: A Guide to Evaluating the Synergistic Antioxidant Effects of Digalloyl Trioleate

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the focus is increasingly shifting from single-molecule antioxidants to synergistic combinations. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the focus is increasingly shifting from single-molecule antioxidants to synergistic combinations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic antioxidant potential of Digalloyl trioleate, a lipophilic derivative of gallic acid, when combined with other well-established antioxidant compounds. We will delve into the scientific rationale, present detailed experimental protocols, and interpret hypothetical data to illustrate the principles of antioxidant synergy.

Introduction: The Rationale for Antioxidant Synergy

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] While the antioxidant capacity of individual compounds is well-documented, there is a growing body of evidence suggesting that combinations of antioxidants can exhibit synergistic effects, where the total antioxidant activity is greater than the sum of their individual effects.[2] This phenomenon can lead to enhanced therapeutic efficacy at lower, and potentially less toxic, concentrations.[3]

Digalloyl trioleate, with its molecular structure featuring two galloyl moieties esterified to a triolein backbone, presents an interesting candidate for synergistic studies.[4][5] The galloyl group, a key pharmacophore in many natural polyphenols, is known for its potent free radical scavenging activity.[6][7] By combining this lipophilic compound with hydrophilic and other lipophilic antioxidants, we can explore the potential for enhanced protection across different cellular compartments. This guide will focus on evaluating the synergy of Digalloyl trioleate with two widely recognized antioxidants: Ascorbic Acid (Vitamin C) and α-Tocopherol (Vitamin E).

Experimental Design: A Multi-faceted Approach to Synergy Evaluation

A robust evaluation of antioxidant synergy requires a multi-pronged approach that encompasses both chemical and cell-based assays. This allows for a comprehensive understanding of the interactive effects, from direct radical scavenging to cellular bioavailability and efficacy.

Selection of Synergistic Partners
  • Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant that can regenerate other antioxidants, such as α-tocopherol, from their radical forms.[8] Its synergy with phenolic compounds like gallic acid has been documented.[9][10]

  • α-Tocopherol (Vitamin E): The primary lipid-soluble antioxidant in cell membranes, crucial for protecting against lipid peroxidation.[11] Studies have shown that phenolic compounds can synergistically enhance the activity of α-tocopherol.[8][11]

Choosing the Right Assays

To capture the different facets of antioxidant action, we will employ three distinct assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and widely used spectrophotometric method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another spectrophotometric assay that measures the ability of antioxidants to scavenge the stable ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.[13][14]

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within cultured cells.[15] This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.[16][17]

Visualizing the Workflow

The following diagram outlines the experimental workflow for evaluating the synergistic antioxidant effects of Digalloyl trioleate.

Antioxidant Synergy Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis A Compound Preparation - Digalloyl trioleate - Ascorbic Acid - α-Tocopherol B Individual Compound Testing (DPPH, ABTS, CAA) A->B C Combination Preparation (e.g., 1:1, 1:3, 3:1 ratios) A->C H Calculate IC50 / EC50 Values B->H D DPPH Assay C->D E ABTS Assay C->E G CAA Assay C->G D->H E->H F Cell Culture (e.g., HepG2 cells) F->G G->H I Determine Combination Index (CI) H->I J Evaluate Synergy, Additivity, or Antagonism I->J

Caption: Experimental workflow for assessing antioxidant synergy.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the selected antioxidant assays.

DPPH Radical Scavenging Assay

This protocol is adapted from established methods.[18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Digalloyl trioleate, Ascorbic Acid, α-Tocopherol stock solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of dilutions of the individual compounds and their combinations in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions (or methanol as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (DPPH solution and methanol) and Asample is the absorbance of the sample.

ABTS Radical Cation Decolorization Assay

This protocol is based on established procedures.[20][21]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS)

  • Ethanol

  • Digalloyl trioleate, Ascorbic Acid, α-Tocopherol stock solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions (or ethanol as a blank) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from established methods using the DCFH-DA probe.[22][23]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Hank's Balanced Salt Solution (HBSS)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density of 6 x 104 cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing the test compounds (individual or combinations) and 25 µM DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with HBSS.

    • Add 100 µL of 600 µM AAPH in HBSS to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader (excitation 485 nm, emission 538 nm) and take readings every 5 minutes for 1 hour at 37°C.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

Data Interpretation and Synergy Analysis

The interaction between Digalloyl trioleate and the other antioxidants can be synergistic, additive, or antagonistic. To quantify this interaction, the Combination Index (CI) is a widely accepted method.

Combination Index (CI):

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI is calculated using the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2

Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Hypothetical Data Tables

Table 1: IC50 Values (µM) from DPPH and ABTS Assays

Compound/Combination (Ratio)DPPH IC50 (µM)ABTS IC50 (µM)
Digalloyl trioleate15.210.8
Ascorbic Acid25.518.3
α-Tocopherol40.132.5
DGT + AA (1:1)8.56.2
DGT + α-T (1:1)12.19.5

Table 2: EC50 Values (µM) and Combination Index from CAA Assay

Compound/Combination (Ratio)CAA EC50 (µM)Combination Index (CI)Interaction
Digalloyl trioleate5.8--
Ascorbic Acid12.3--
α-Tocopherol18.7--
DGT + AA (1:1)3.10.78Synergism
DGT + α-T (1:1)4.50.85Synergism

Mechanistic Insights into Synergy

The synergistic antioxidant effects observed can be attributed to several underlying mechanisms.

Synergistic Antioxidant Mechanisms cluster_0 Regeneration Pathway cluster_1 Co-antioxidant Effect Tocopherol α-Tocopherol Tocopheroxyl α-Tocopheroxyl Radical Tocopherol->Tocopheroxyl Scavenges ROS Tocopheroxyl->Tocopherol Regenerated by DGT DGT Digalloyl trioleate DGT->Tocopheroxyl DGT_Radical DGT Radical DGT->DGT_Radical Donates H+ ROS ROS DGT2 Digalloyl trioleate (at membrane interface) ROS2 ROS DGT2->ROS2 Scavenges lipophilic ROS AA Ascorbic Acid (in aqueous phase) AA->ROS2 Scavenges hydrophilic ROS

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Pro-oxidant Potential of Digalloyl trioleate

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Duality of Phenolic Compounds Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their antioxidant prop...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Phenolic Compounds

Phenolic compounds, ubiquitous in the plant kingdom, are renowned for their antioxidant properties, playing a crucial role in mitigating oxidative stress.[1] This capacity stems from their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[2] However, the bioactivity of these molecules is not monolithic. Under specific conditions, such as the presence of transition metal ions, high pH, or increased concentrations, these same compounds can exhibit pro-oxidant activity, a paradoxical effect that warrants careful consideration in therapeutic and industrial applications.[2][3] This guide provides an in-depth analysis of the pro-oxidant potential of Digalloyl trioleate, a lipophilic derivative of gallic acid, and offers a comparative framework with other relevant compounds.

Digalloyl trioleate is an ester composed of two gallic acid molecules and a trioleate moiety.[4] Its structure suggests a potent antioxidant capacity due to the numerous hydroxyl groups on the galloyl portions, which are known to be effective radical scavengers.[5] However, this same structural feature can also contribute to pro-oxidant effects by reducing transition metals, which in turn can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[6][7]

This guide will elucidate the experimental conditions that can shift the balance from antioxidant to pro-oxidant activity for Digalloyl trioleate. We will delve into the core mechanisms and provide detailed, validated protocols for assessing this potential, empowering researchers to make informed decisions in their work.

Comparative Framework: Digalloyl trioleate vs. Alternative Compounds

To contextualize the pro-oxidant potential of Digalloyl trioleate, it is essential to compare it with structurally and functionally related compounds. Gallic acid and its various esters serve as excellent benchmarks.

CompoundKey Structural FeaturesKnown Pro-oxidant Behavior
Digalloyl trioleate Two galloyl groups, trioleate tail (lipophilic)Expected to exhibit pro-oxidant activity, particularly in the presence of metal ions, due to the high density of hydroxyl groups. The lipophilic nature may influence its interaction with lipid membranes.
Gallic Acid Single galloyl group (hydrophilic)Demonstrated pro-oxidant activity in the presence of ferric-EDTA and H2O2, accelerating damage to deoxyribose and DNA.[8] Acts as a pro-oxidant in inducing apoptotic cell death.[9]
Propyl Gallate Galloyl group with a short alkyl chainShows pro-oxidant effects by accelerating damage to deoxyribose in the presence of ferric-EDTA and H2O2.[8]
Lauryl Gallate Galloyl group with a long alkyl chainExhibits antioxidant properties in decreasing peroxidation of phospholipids but had no pro-oxidant effect in a ferric-bleomycin DNA damage system.[8]
Triolein Triglyceride of oleic acidLacks the phenolic hydroxyl groups responsible for pro-oxidant activity and serves as a negative control.

Insight: The pro-oxidant activity of gallic acid and its shorter-chain esters is well-documented.[8] The long alkyl chain in Lauryl Gallate appears to mitigate this effect in certain assays. The complex structure of Digalloyl trioleate, with its two galloyl units and bulky lipid tail, presents a unique case for investigation.

Mechanism of Pro-oxidant Activity: A Visualized Pathway

The pro-oxidant activity of phenolic compounds like Digalloyl trioleate is often initiated by their interaction with transition metal ions, such as iron (Fe³⁺) or copper (Cu²⁺).[6][7] This interaction triggers a cascade of reactions that generate reactive oxygen species (ROS).

Pro_oxidant_Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Damage DGT Digalloyl trioleate (Phenol-OH) Metal_ox Metal (Fe³⁺/Cu²⁺) DGT->Metal_ox Reduction DGT_phenoxyl Phenoxyl Radical Metal_red Metal (Fe²⁺/Cu⁺) H2O2 Hydrogen Peroxide (H₂O₂) Metal_red->H2O2 Fenton Reaction OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Lipid Lipids OH_radical->Lipid Peroxidation DNA DNA OH_radical->DNA Strand Breaks Protein Proteins OH_radical->Protein Oxidation O2 Oxygen (O₂) DGT_phenoxyl->O2 Electron Transfer Superoxide Superoxide (O₂⁻•) O2->Superoxide Superoxide->H2O2 Dismutation

Caption: Pro-oxidant mechanism of Digalloyl trioleate.

Experimental Assessment of Pro-oxidant Potential

A multi-faceted approach is necessary to comprehensively evaluate the pro-oxidant activity of Digalloyl trioleate. This involves assessing its impact on lipid peroxidation, direct measurement of reactive oxygen species (ROS) generation, and evaluation of its potential to induce DNA damage.

Lipid Peroxidation Assays

Lipid peroxidation is a key indicator of oxidative damage to cell membranes and other lipid-containing structures.[10]

This widely used method quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.

Experimental Workflow:

TBARS_Workflow start Start: Lipid-rich sample (e.g., linoleic acid emulsion) step1 Incubate with: - Digalloyl trioleate - Metal catalyst (Fe²⁺) - Controls start->step1 step2 Add TBA reagent and acid step1->step2 step3 Heat at 95°C for 60 min step2->step3 step4 Cool and centrifuge step3->step4 step5 Measure absorbance of supernatant at 532 nm step4->step5 end End: Quantify MDA step5->end

Caption: TBARS assay workflow.

Step-by-Step Protocol:

  • Prepare a linoleic acid emulsion: Disperse linoleic acid in a buffer (e.g., phosphate buffer, pH 7.4) with a surfactant like Tween 20.

  • Set up reaction mixtures: In separate tubes, combine the linoleic acid emulsion with:

    • Digalloyl trioleate at various concentrations.

    • A metal catalyst (e.g., FeCl₂) to initiate oxidation.[11]

    • Positive control (e.g., a known pro-oxidant like ascorbic acid in the presence of iron).

    • Negative control (emulsion with metal catalyst only).

  • Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 1-24 hours).

  • TBARS reaction: Add thiobarbituric acid (TBA) solution and an acidic solution (e.g., trichloroacetic acid) to stop the reaction and facilitate color development.

  • Heat: Incubate the samples at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Quantification: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.[12] Calculate the concentration of MDA using a standard curve.

An earlier marker of lipid peroxidation is the formation of conjugated dienes, which can be measured spectrophotometrically at 234 nm.

Step-by-Step Protocol:

  • Prepare reaction mixtures: As described for the TBARS assay.

  • Incubation: Incubate at 37°C.

  • Measurement: At various time points, take aliquots of the reaction mixture, dilute with a suitable solvent (e.g., ethanol), and measure the absorbance at 234 nm. An increase in absorbance indicates the formation of conjugated dienes.

Reactive Oxygen Species (ROS) Generation

Directly measuring the generation of ROS provides mechanistic insight into the pro-oxidant activity.

DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS, making it a general indicator of cellular oxidative stress.

Experimental Workflow:

DCFDA_Workflow start Start: Cultured cells step1 Load cells with DCFDA start->step1 step2 Wash to remove excess dye step1->step2 step3 Treat with: - Digalloyl trioleate - Controls step2->step3 step4 Incubate step3->step4 step5 Measure fluorescence (Ex/Em ~485/535 nm) step4->step5 end End: Quantify ROS step5->end

Caption: DCFDA assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with DCFDA solution.

  • Treatment: Wash the cells and then treat them with various concentrations of Digalloyl trioleate, with and without a metal co-factor. Include positive (e.g., H₂O₂) and negative controls.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time using a fluorescence plate reader.

DNA Damage Assays

Assessing DNA damage is crucial as it is a significant downstream consequence of oxidative stress.[13]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14]

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with Digalloyl trioleate at various concentrations for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

This assay specifically detects DNA double-strand breaks by immunofluorescently staining for the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of damage.[14]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells grown on coverslips with Digalloyl trioleate.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Visualize the γH2AX foci using a fluorescence microscope. The number of foci per cell is a quantitative measure of DNA double-strand breaks.

Data Interpretation and Comparative Analysis

The pro-oxidant potential of Digalloyl trioleate should be evaluated by comparing its effects across the different assays and against the alternative compounds.

Hypothetical Data Summary:

AssayDigalloyl trioleateGallic AcidLauryl GallateTriolein (Control)
TBARS (MDA formation) +++++++-
Conjugated Dienes +++++++-
DCFDA (ROS Generation) ++++++-
Comet Assay (DNA Damage) +++++/--
γH2AX Foci Formation ++++--

(-) No effect; (+/-) Equivocal effect; (+) Low effect; (++) Moderate effect; (+++) High effect

Interpretation: This hypothetical data suggests that Digalloyl trioleate exhibits significant pro-oxidant activity, comparable to or even exceeding that of gallic acid, particularly in lipid-based systems. Its lipophilic nature may enhance its interaction with and damage to lipid membranes. In contrast, the longer alkyl chain of lauryl gallate appears to confer some protection against pro-oxidant effects, especially concerning DNA damage.

Conclusion and Future Directions

The assessment of the pro-oxidant potential of Digalloyl trioleate is a critical step in its development for any application where it may interact with biological systems. The experimental framework provided in this guide offers a robust methodology for characterizing this activity. By employing a combination of lipid peroxidation, ROS generation, and DNA damage assays, researchers can gain a comprehensive understanding of the conditions under which Digalloyl trioleate may shift from a beneficial antioxidant to a detrimental pro-oxidant. Future studies should focus on elucidating the precise molecular mechanisms underlying these effects and investigating the potential for mitigating pro-oxidant activity through formulation strategies.

References

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Digalloyl Trioleate

For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment Core Principles for Safe Handling: Assume Hazard: In the absence of comprehensive safety data, treat digalloyl triole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Core Principles for Safe Handling:

  • Assume Hazard: In the absence of comprehensive safety data, treat digalloyl trioleate as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.[2][3] In case of dust or aerosol generation, a particulate filter respirator may be necessary.[4]

  • Ventilation: Handle digalloyl trioleate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[1][2] Do not empty into drains or release into the environment.[1][6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of digalloyl trioleate waste.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste disposal.

  • Dedicated Waste Container: Collect all digalloyl trioleate waste, including contaminated materials, in a dedicated, clearly labeled, and chemically compatible container.[7][8] The container must have a tightly fitting cap and be kept closed except when adding waste.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("Digalloyl Trioleate"), and the approximate quantity.[7][8][9]

  • Incompatible Wastes: Never mix digalloyl trioleate waste with other incompatible waste streams.[7] For instance, as it is related to gallic acid, it should be kept separate from strong reducing agents.[4]

Step 2: Managing Spills

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Small Spills (<50 mL):

    • Absorb the spill with an inert material such as vermiculite, perlite, or cat litter.[5]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][5]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (>50 mL):

    • Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.

    • Contain the spill using absorbent booms or pads if it is safe to do so.

    • Follow the guidance of trained emergency responders for cleanup and disposal.

Step 3: Disposal of Empty Containers

Empty containers that held digalloyl trioleate must also be disposed of properly.

  • A container that has held a hazardous waste should be managed as hazardous waste unless properly decontaminated.[9]

  • For containers that can be safely rinsed, a triple rinse with a suitable solvent is recommended.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9]

  • After decontamination, deface or remove the original label before disposing of the container as regular trash or recycling, in accordance with institutional policies.[9][10]

Step 4: Final Disposal

The ultimate disposal of digalloyl trioleate waste must be conducted by a licensed hazardous waste contractor.

  • Contact EHS: Arrange for the collection of your hazardous waste through your institution's EHS office or equivalent authority.[7][9]

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

Data Presentation: Disposal Options Summary

Disposal MethodApplicationKey RequirementsRationale
Collection as Hazardous Waste All quantities of digalloyl trioleate waste, including spills and contaminated materials.Segregated and properly labeled, chemically compatible containers.[8][9]Ensures compliance with regulations and prevents environmental contamination due to the hazardous nature of its components.
Incineration Preferred method for organic chemical waste.To be performed by a licensed hazardous waste facility.Thermal decomposition can lead to the release of irritating gases and vapors, requiring controlled conditions.[2]
Landfill Not recommended for untreated chemical waste.Only for treated and stabilized waste as determined by a licensed disposal facility.Prevents the leaching of hazardous chemicals into the soil and groundwater.
Sewer Disposal Prohibited. N/APrevents contamination of waterways and damage to wastewater treatment systems.[1][7]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of digalloyl trioleate.

Digalloyl_Trioleate_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Initial Assessment cluster_spill_management Spill Management cluster_routine_disposal Routine Disposal cluster_final_disposal Final Disposal start Digalloyl Trioleate Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect in labeled, compatible container is_spill->collect_waste No small_spill Small Spill (<50mL) Absorb with inert material spill_size->small_spill <50mL large_spill Large Spill (>50mL) Evacuate & Contact EHS spill_size->large_spill >50mL collect_spill_waste Collect absorbed material as hazardous waste small_spill->collect_spill_waste contact_ehs Contact EHS for waste pickup large_spill->contact_ehs store_waste Store waste container in designated area collect_spill_waste->store_waste is_container_empty Is container empty? collect_waste->is_container_empty triple_rinse Triple rinse with appropriate solvent is_container_empty->triple_rinse Yes is_container_empty->store_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container triple_rinse->dispose_container collect_rinsate->store_waste store_waste->contact_ehs final_disposal Disposal by licensed contractor contact_ehs->final_disposal

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Digalloyl Trioleate

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of Digalloyl trioleate, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific hazard data for Digalloyl trioleate is not extensively documented, a conservative approach based on its chemical structure and general principles of laboratory safety is essential.

Understanding the Compound: Digalloyl Trioleate

Core Principles of Protection: A Risk-Based Approach

The selection of PPE should always be dictated by a thorough risk assessment of the specific procedures being undertaken. For Digalloyl trioleate, the primary risks to consider are:

  • Dermal Contact: Unintentional skin contact could lead to unknown local or systemic effects.

  • Eye Contact: Splashes or aerosols could cause irritation or injury to the eyes.

  • Inhalation: While the vapor pressure of a large molecule like Digalloyl trioleate is expected to be low, the generation of dusts (if a solid) or aerosols during handling poses a potential inhalation risk.

  • Ingestion: Accidental ingestion through poor laboratory hygiene.

Recommended Personal Protective Equipment (PPE)

Based on a comprehensive analysis, the following PPE is recommended for the routine handling of Digalloyl trioleate in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a sufficient barrier against incidental splashes and contact with esters. Double-gloving is recommended for extended procedures or when handling larger quantities[5].
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and aerosols. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing[6][7].
Body Protection Laboratory coatA standard cotton or polyester/cotton blend lab coat is sufficient to protect against minor spills and contamination of personal clothing.
Respiratory Protection Generally not required for small-scale handling in a well-ventilated area.Due to its high molecular weight, Digalloyl trioleate is not expected to be volatile. However, if handling procedures could generate dust or aerosols (e.g., sonication, vigorous mixing), a NIOSH-approved N95 respirator or higher should be considered[5].
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE are critical to minimize the risk of contamination.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence Hand_Hygiene_On 1. Perform Hand Hygiene Lab_Coat 2. Don Laboratory Coat Hand_Hygiene_On->Lab_Coat Clean hands prevent contaminating PPE Respirator 3. Don Respirator (if required) Lab_Coat->Respirator Ensure full coverage Eye_Protection 4. Don Eye Protection Respirator->Eye_Protection Ensure proper fit and seal Gloves 5. Don Gloves (over cuffs) Eye_Protection->Gloves Final barrier

Caption: PPE Donning Sequence

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence Gloves_Off 1. Remove Gloves Eye_Protection_Off 2. Remove Eye Protection Gloves_Off->Eye_Protection_Off Most contaminated item first Lab_Coat_Off 3. Remove Laboratory Coat Eye_Protection_Off->Lab_Coat_Off Avoid touching face Respirator_Off 4. Remove Respirator (if used) Lab_Coat_Off->Respirator_Off Roll away from body Hand_Hygiene_Off 5. Perform Hand Hygiene Respirator_Off->Hand_Hygiene_Off Final step to remove any residual contamination

Caption: PPE Doffing Sequence

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of used PPE and any materials contaminated with Digalloyl trioleate is a critical final step in the handling process.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated chemical waste container.

  • Empty Containers: Empty containers of Digalloyl trioleate should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.

  • Spill Cleanup Materials: Any materials used to clean up spills of Digalloyl trioleate (e.g., absorbent pads, wipes) must be disposed of as chemical waste.

All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[4][8].

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.

It is imperative that all laboratory personnel are familiar with the location and operation of safety showers, eyewash stations, and first aid kits.

Conclusion

The safe handling of Digalloyl trioleate, as with any chemical compound in a research and development environment, is predicated on a foundation of proactive risk assessment and the diligent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks of exposure, ensuring a safe and productive laboratory environment. This commitment to safety not only protects the individual but also upholds the integrity of the scientific process.

References

  • Pharmaffiliates. Digalloyl Trioleate. [Link]

  • PubChem. Digalloyl Trioleate. National Institutes of Health. [Link]

  • GSRS. DIGALLOYL TRIOLEATE. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Wikipedia. Isocyanate. [Link]

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